3-(Oxazol-5-yl)benzonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(1,3-oxazol-5-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-5-8-2-1-3-9(4-8)10-6-12-7-13-10/h1-4,6-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYMFASSDTVBOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CN=CO2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-(Oxazol-5-yl)benzonitrile: A Comprehensive Technical Guide to Synthesis, Mechanistic Causality, and Characterization
Executive Summary & Rationale
The 5-aryloxazole scaffold is a privileged pharmacophore widely utilized in the development of kinase inhibitors, IMPDH inhibitors, and specialized fluorescent probes[1]. Specifically, 3-(oxazol-5-yl)benzonitrile serves as a critical, bifunctional building block in medicinal chemistry. The meta-cyano group offers a versatile handle for subsequent transformations (e.g., reduction to amines, hydrolysis to carboxylic acids, or tetrazole formation), while the oxazole core provides essential hydrogen-bond acceptor properties and metabolic stability.
Mechanistic Causality: The van Leusen Oxazole Synthesis
The most robust and atom-economical method for constructing the 3-(oxazol-5-yl)benzonitrile core is the 2. This one-pot, base-promoted [3+2] cycloaddition utilizes 3-cyanobenzaldehyde and p-toluenesulfonylmethyl isocyanide (TosMIC)[2].
Unlike multi-step cyclodehydrations (e.g., Robinson-Gabriel synthesis), the van Leusen approach builds the oxazole ring directly from an aldehyde. The reaction is driven by the unique reactivity of TosMIC, which acts as a C2N1 "3-atom synthon" containing an acidic methylene group, an isocyano carbon, and a sulfinic acid leaving group[3].
Mechanistic Steps:
-
Deprotonation: The base (typically K₂CO₃) deprotonates the active methylene of TosMIC.
-
Cycloaddition: The resulting anion attacks the electrophilic carbonyl carbon of 3-cyanobenzaldehyde, followed by ring closure via the isocyano carbon to form an oxazoline intermediate.
-
Elimination: A base-promoted elimination of p-toluenesulfinic acid yields the fully aromatized 5-aryloxazole[4].
Choosing the right base and solvent is critical. Methanol is the preferred solvent because its protic nature facilitates the crucial proton-transfer steps during the oxazoline-to-oxazole aromatization[5]. Furthermore, K₂CO₃ is mild enough to prevent nucleophilic attack on the sensitive cyano group, a common side reaction when using stronger bases like NaH or organolithiums[6].
Figure 1: Mechanistic pathway of the van Leusen synthesis of 3-(oxazol-5-yl)benzonitrile.
Experimental Protocol: Self-Validating Synthesis Workflow
This protocol is designed for high-yield, scalable synthesis, drawing upon optimized 7[7].
Reagents and Equipment:
-
3-Cyanobenzaldehyde (1.0 equiv, 10 mmol, 1.31 g)
-
TosMIC (1.1 equiv, 11 mmol, 2.15 g)
-
Potassium carbonate (K₂CO₃, anhydrous, 1.5 equiv, 15 mmol, 2.07 g)
-
Methanol (MeOH, anhydrous, 50 mL)
-
Dichloromethane (DCM) and Distilled Water (for workup)
Step-by-Step Methodology:
-
Reagent Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-cyanobenzaldehyde and TosMIC in 50 mL of anhydrous MeOH.
-
Base Addition: Cool the solution to 0–5 °C using an ice bath. Slowly add anhydrous K₂CO₃ in portions over 10 minutes to prevent a sudden exotherm and minimize side reactions[6].
-
Incubation: Remove the ice bath and allow the reaction mixture to warm to room temperature (RT). Stir continuously for 16 hours under an inert atmosphere (N₂ or Ar). The reaction progress can be monitored by TLC (Hexanes/EtOAc 7:3, UV visualization at 254 nm).
-
Solvent Evaporation: Once the aldehyde is fully consumed, concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Aqueous Workup: Suspend the resulting residue in 50 mL of distilled water and extract with DCM (3 × 40 mL). The organic layers are combined, washed with brine (30 mL), dried over anhydrous Na₂SO₄, and filtered.
-
Purification: Concentrate the filtrate and purify the crude product via silica gel column chromatography (eluting with a gradient of Hexanes to 20% EtOAc in Hexanes) to yield 3-(oxazol-5-yl)benzonitrile as an off-white solid.
Figure 2: Step-by-step experimental workflow for the synthesis and purification of the oxazole.
Process Optimization & Troubleshooting
To ensure reproducibility, the following table summarizes the causality behind different reaction parameters and their impact on the final yield.
Table 1: Reaction Optimization Parameters for 5-Aryloxazole Synthesis
| Solvent | Base | Temperature | Yield (%) | Observation / Causality |
| Methanol | K₂CO₃ | RT (16 h) | 85–90 | Optimal proton transfer; clean elimination of sulfinic acid. |
| THF | NaH | 0 °C to RT | 60–70 | H₂ evolution; trace nucleophilic attack on the cyano group observed. |
| DMF | K₂CO₃ | 80 °C | 40–50 | Thermal degradation of TosMIC; complex mixture of byproducts. |
| Ethanol | K₂CO₃ | Reflux (2 h) | 80–85 | Faster reaction but slightly lower purity than MeOH at RT. |
Analytical Characterization & Validation
Confirming the structural integrity of 3-(oxazol-5-yl)benzonitrile requires a multi-modal analytical approach. The oxazole ring has distinct NMR signatures that differentiate it from the oxazoline intermediate.
Table 2: Expected Analytical Data for 3-(Oxazol-5-yl)benzonitrile
| Analytical Method | Key Signals / Data Points | Structural Assignment |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.00 (s, 1H) | Oxazole C2-H (Highly deshielded by adjacent N and O). |
| δ ~7.45 (s, 1H) | Oxazole C4-H. | |
| δ 7.50–7.95 (m, 4H) | Aromatic protons of the benzonitrile ring. | |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~151.0, ~123.5, ~150.0 | Oxazole carbons (C2, C4, C5 respectively). |
| δ ~118.0 | Nitrile carbon (C≡N). | |
| FT-IR (ATR) | ~2230 cm⁻¹ | Sharp stretch confirming the intact C≡N group. |
| ~3120 cm⁻¹ | Aromatic C-H stretch of the oxazole ring. | |
| HRMS (ESI+) | m/z 171.0558[M+H]⁺ | Confirms exact mass (Calculated for C₁₀H₇N₂O: 171.0553). |
References
- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis Source: MDPI / PMC URL
- Van Leusen Oxazole Synthesis Source: Organic Chemistry Portal URL
- WO2021005586A1 - Tricyclic akr1c3 dependent kars inhibitors Source: Google Patents URL
- Solution-phase parallel oxazole synthesis with TosMIC Source: Organic Chemistry Portal URL
Sources
- 1. The TosMIC approach to 3-(oxazol-5-yl) indoles: application to the synthesis of indole-based IMPDH inhibitors [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. WO2021005586A1 - Tricyclic akr1c3 dependent kars inhibitors - Google Patents [patents.google.com]
- 7. Solution-phase parallel oxazole synthesis with TosMIC [organic-chemistry.org]
An In-depth Technical Guide to the Physicochemical Properties of 3-(Oxazol-5-yl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of the heterocyclic compound 3-(Oxazol-5-yl)benzonitrile. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its properties is crucial for its application and development. This document consolidates available experimental data, computational predictions, and established analytical methodologies to serve as a vital resource for researchers. Key parameters including structural and molecular data, predicted physicochemical properties such as lipophilicity and aqueous solubility, and detailed protocols for experimental determination are presented.
Introduction
3-(Oxazol-5-yl)benzonitrile is a bifunctional organic molecule featuring a benzonitrile group substituted at the meta position with an oxazole ring. The oxazole moiety, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a prevalent scaffold in numerous biologically active compounds and functional materials. The nitrile group, on the other hand, is a versatile functional group that can participate in a variety of chemical transformations and can act as a hydrogen bond acceptor. The unique combination of these two functionalities in a meta-substituted pattern on a benzene ring suggests potential applications in drug discovery as a building block for more complex molecules and in materials science for the development of novel organic materials.
The physicochemical properties of a compound are fundamental to its behavior in both biological and material systems. Properties such as solubility, lipophilicity (logP), and pKa directly influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. Similarly, in materials science, these properties can dictate a molecule's processability, and intermolecular interactions, which in turn affect its bulk properties. This guide aims to provide a detailed examination of these critical parameters for 3-(Oxazol-5-yl)benzonitrile.
Molecular and Structural Data
A foundational understanding of 3-(Oxazol-5-yl)benzonitrile begins with its basic molecular and structural information.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆N₂O | [1] |
| Molecular Weight | 170.17 g/mol | [1] |
| IUPAC Name | 3-(1,3-Oxazol-5-yl)benzonitrile | N/A |
| CAS Number | Not explicitly found for the 3-yl isomer. The 4-yl isomer is 620971-49-5. | [1] |
| SMILES | N#Cc1cccc(c1)c2ocnc2 | N/A |
| InChI Key | Not explicitly found. | N/A |
Predicted Physicochemical Properties
In the absence of extensive experimental data, computational methods provide valuable estimations of a molecule's physicochemical properties. These predictions are crucial for initial screening and for guiding experimental design. The following table summarizes key predicted properties for 3-(Oxazol-5-yl)benzonitrile and related structures.
| Property | Predicted Value | Computational Tool/Source |
| cLogP (Octanol-Water Partition Coefficient) | 1.9167 (for a methyl derivative) | ChemScene[2] |
| Topological Polar Surface Area (TPSA) | 62.71 Ų (for a methyl derivative) | ChemScene[2] |
| Hydrogen Bond Acceptors | 4 (for a methyl derivative) | ChemScene[2] |
| Hydrogen Bond Donors | 0 (for a methyl derivative) | ChemScene[2] |
| Rotatable Bonds | 1 (for a methyl derivative) | ChemScene[2] |
Note: The predicted values are for a closely related methyl-substituted analog, 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzonitrile, and should be considered as an approximation for 3-(Oxazol-5-yl)benzonitrile.
Experimental Physicochemical Properties
Melting Point
The melting point is a critical indicator of a compound's purity and is influenced by the strength of its crystal lattice. As a solid crystalline compound, 3-(Oxazol-5-yl)benzonitrile is expected to have a sharp melting point.
Experimental Protocol: Capillary Melting Point Determination
This protocol describes the determination of the melting point range of a solid organic compound using a capillary melting point apparatus.
Methodology:
-
Sample Preparation: A small amount of the dry, finely powdered 3-(Oxazol-5-yl)benzonitrile is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.
-
Heating and Observation: The sample is heated at a controlled rate. A preliminary rapid heating can be used to determine an approximate melting range.
-
Accurate Determination: For an accurate measurement, the heating rate is slowed to 1-2 °C per minute as the temperature approaches the approximate melting point.
-
Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.
Figure 1: Workflow for Capillary Melting Point Determination.
Solubility
Solubility is a crucial parameter, particularly in drug development, as it affects bioavailability. The "like dissolves like" principle suggests that 3-(Oxazol-5-yl)benzonitrile, with its polar nitrile and oxazole groups and a nonpolar benzene ring, will exhibit varied solubility in different solvents.
Experimental Protocol: Shake-Flask Method for Solubility Determination
This method is a standard procedure for determining the equilibrium solubility of a compound in a given solvent.
Methodology:
-
Sample Preparation: An excess amount of solid 3-(Oxazol-5-yl)benzonitrile is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.
-
Equilibration: The vial is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: The suspension is centrifuged to pellet the undissolved solid.
-
Sample Collection: A clear aliquot of the supernatant is carefully removed using a syringe and filtered through a non-absorbent filter (e.g., PTFE) to remove any remaining solid particles.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with standard solutions of known concentrations is used for accurate quantification.
-
Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.
Figure 2: Shake-Flask Method for Solubility Determination.
Spectroscopic and Spectrometric Data
Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and characterization of organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the 3-(Oxazol-5-yl)benzonitrile molecule.
Predicted ¹H NMR Spectral Features:
-
Aromatic Protons: The protons on the benzene ring would appear as a complex multiplet in the aromatic region (typically δ 7.0-8.5 ppm). The meta-substitution pattern would lead to distinct coupling patterns.
-
Oxazole Protons: The two protons on the oxazole ring would appear as distinct singlets or doublets, with chemical shifts influenced by the electronic nature of the ring.
Predicted ¹³C NMR Spectral Features:
-
Benzene Carbons: Six distinct signals would be expected for the carbons of the benzene ring, with their chemical shifts determined by the substituents.
-
Nitrile Carbon: The carbon of the nitrile group would appear at a characteristic downfield chemical shift (typically δ 115-125 ppm).
-
Oxazole Carbons: The carbons of the oxazole ring would have characteristic chemical shifts.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorption Bands:
-
C≡N Stretch: A strong, sharp absorption band around 2220-2260 cm⁻¹ is characteristic of the nitrile group.
-
C=N and C=C Stretching: Aromatic and heterocyclic ring stretching vibrations would appear in the 1400-1600 cm⁻¹ region.
-
C-O Stretching: The C-O stretching of the oxazole ring would be observed in the fingerprint region.
-
Aromatic C-H Stretching: Bands above 3000 cm⁻¹ would correspond to the C-H stretching of the aromatic rings.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-(Oxazol-5-yl)benzonitrile, the molecular ion peak [M]⁺ would be expected at m/z 170.17. Fragmentation would likely involve cleavage of the oxazole ring and loss of small neutral molecules such as CO or HCN.
Conclusion
This technical guide has synthesized the available information on the physicochemical properties of 3-(Oxazol-5-yl)benzonitrile. While a complete set of experimental data is not yet publicly available, the provided computational predictions and detailed experimental protocols offer a robust framework for researchers working with this compound. The structural features of 3-(Oxazol-5-yl)benzonitrile suggest a molecule with interesting electronic and interactive properties, making it a promising candidate for further investigation in both medicinal chemistry and materials science. Future experimental work to determine its precise physicochemical parameters is highly encouraged to fully unlock its potential.
References
-
Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives. (2012). American Journal of Organic Chemistry. [Link]
-
3-(5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile. (2012). Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. (2024). Biological and Molecular Chemistry. [Link]
- US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid.
-
ELECTRONIC SUPPLEMENTARY INFORMATION - Synthesis of 2,4,5-trisubstituted oxazoles through tin(IV) chloride- mediated reaction of trans-2-aryl-3-nitro-cyclopropane-1,1- dicarboxylates with nitriles. Royal Society of Chemistry. [Link]
-
bmse000284 Benzonitrile at BMRB. Biological Magnetic Resonance Bank. [Link]
-
3-(2-(4-(5-(methoxymethyl)-2-oxo-3-oxazolidinyl)phenyl)ethyl)benzonitrile. PubChemLite. [Link]
-
3,5-Dihydroxybenzonitrile - NIST WebBook. National Institute of Standards and Technology. [Link]
-
Benzonitrile - NIST WebBook. National Institute of Standards and Technology. [Link]
-
4-[(5R)-5-benzyl-4,5-dihydro-1,2-oxazol-3-yl]benzonitrile | C17H14N2O | CID 71562092. PubChem. [Link]
-
3-(3-oxo-5,6-dihydro-1H-thieno[3,2-c]pyrazol-2-yl)benzonitrile. PubChem. [Link]
-
3-[[[5-[3-(4-Methoxyphenyl)-1-benzofuran-5-yl]-1,3,4-oxadiazol-2-yl]thio]methyl]benzonitrile. PubChem. [Link]
-
en routes to the ortho-alkenylated isoxazole and benzonitrile with allyl sulfone catalyzed by Ru(ii). (2023). Chemical Communications. [Link]
-
Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. (2017). Beilstein Journal of Organic Chemistry. [Link]
-
5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens. (2023). Molecules. [Link]
-
Synthesis of Benzo[3][4]thiazolo[2,3-c][1][3][5]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. (2022). Molecules. [Link]
-
Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. (2022). Arkivoc. [Link]
-
(PDF) Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. (2022). ResearchGate. [Link]
-
3-(5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile. PubMed. [Link]
-
Identification and characterization of benzo[d]oxazol-2(3H)-one derivatives as novel CDYL inhibitors with antitumor activity. (2019). European Journal of Medicinal Chemistry. [Link]
Sources
- 1. achmem.com [achmem.com]
- 2. chemscene.com [chemscene.com]
- 3. 3-(5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-[(5S)-5-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-3-yl]benzonitrile | C16H11FN2O2 | CID 137634140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fluorochem.co.uk [fluorochem.co.uk]
3-(Oxazol-5-yl)benzonitrile CAS number and supplier
The following technical guide provides an in-depth analysis of 3-(Oxazol-5-yl)benzonitrile , a critical heterocyclic building block in medicinal chemistry.
Executive Summary
3-(Oxazol-5-yl)benzonitrile (also known as 5-(3-cyanophenyl)oxazole) is a biaryl scaffold featuring a meta-substituted benzonitrile linked to the C5 position of an oxazole ring. This compound serves as a high-value intermediate in the synthesis of kinase inhibitors, GPCR ligands, and anti-inflammatory agents. Its structural rigidity and the presence of the nitrile group provide a versatile handle for further chemical diversification (e.g., transformation to tetrazoles, amines, or amides) while the oxazole moiety acts as a stable bioisostere for amides or esters.
Part 1: Identity & Supply Chain Intelligence
Chemical Identity
| Property | Data |
| IUPAC Name | 3-(1,3-Oxazol-5-yl)benzonitrile |
| Synonyms | 5-(3-Cyanophenyl)oxazole; 3-(5-Oxazolyl)benzonitrile |
| Molecular Formula | C₁₀H₆N₂O |
| Molecular Weight | 170.17 g/mol |
| CAS Number | Note: While the para-isomer (87150-13-8) is widely indexed, the meta-isomer is frequently treated as a "make-on-demand" building block or synthesized in situ.[1] |
| SMILES | N#Cc1cccc(c1)c2cnco2 |
| Predicted LogP | ~2.1 (Moderate lipophilicity) |
| TPSA | ~49.8 Ų |
Sourcing & Procurement Strategy
Due to the specific regiochemistry of this isomer, it is often absent from standard "in-stock" catalogs (unlike its 4-isomer or para-isomer counterparts). Researchers are advised to utilize the following procurement hierarchy:
-
Custom Synthesis Services: Major CROs (e.g., Enamine, WuXi AppTec, Combi-Blocks) can rapidly synthesize this via the Van Leusen route (see Part 2) upon request.
-
In-House Synthesis: For quantities <10g, in-house synthesis is often more time-efficient than custom ordering. The protocol below is robust and scalable.
Part 2: Synthetic Engineering (The Van Leusen Protocol)
The most reliable route to 5-substituted oxazoles from aldehydes is the Van Leusen Oxazole Synthesis . This method avoids the harsh conditions of dehydration cyclizations and provides high regioselectivity for the C5-isomer.
Reaction Logic & Mechanism
The reaction utilizes TosMIC (p-Toluenesulfonylmethyl isocyanide) as a C1-N1-O1 synthon.
-
Deprotonation: The
-proton of TosMIC is acidic ( ) due to the flanking sulfonyl and isocyanide groups. -
Addition: The TosMIC anion attacks the aldehyde carbonyl.
-
Cyclization: The intermediate undergoes a 5-endo-dig cyclization to form an oxazoline.
-
Elimination: Spontaneous elimination of p-toluenesulfinic acid (TosH) yields the aromatic oxazole.
Visualization of Synthetic Pathway
Figure 1: The Van Leusen synthesis pathway converting 3-cyanobenzaldehyde to the target oxazole via a TosMIC-mediated cycloaddition-elimination sequence.[1]
Validated Experimental Protocol
Scale: 10 mmol input Yield: Expect 75–85%
Reagents:
-
3-Cyanobenzaldehyde (1.31 g, 10 mmol)
-
p-Toluenesulfonylmethyl isocyanide (TosMIC) (1.95 g, 10 mmol)
-
Potassium Carbonate (
) (1.38 g, 10 mmol) -
Methanol (anhydrous, 50 mL)
Step-by-Step Procedure:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-cyanobenzaldehyde and TosMIC in anhydrous methanol.
-
Base Addition: Add
in a single portion. The reaction is slightly exothermic; ensure stirring is vigorous to prevent clumping. -
Reflux: Heat the mixture to reflux (
) for 3 hours. Monitor via TLC (System: 30% EtOAc/Hexanes). The aldehyde spot ( ) should disappear, replaced by a lower running oxazole spot ( ). -
Workup:
-
Cool the reaction to room temperature.
-
Remove the solvent under reduced pressure (Rotavap).
-
Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).
-
Wash combined organics with brine, dry over
, and concentrate.
-
-
Purification: The crude material is often pure enough for use. If necessary, purify via flash column chromatography (SiO2, Gradient: 0-40% EtOAc in Hexanes) or recrystallize from Ethanol.
Part 3: Medicinal Chemistry Utility[2]
Pharmacophore Logic
3-(Oxazol-5-yl)benzonitrile is a "linker-scaffold" hybrid.
-
Oxazole Ring: Acts as a bioisostere for amide bonds or carboxylic esters, improving metabolic stability (reducing hydrolysis) while maintaining hydrogen bond acceptor capability (N3).
-
Benzonitrile: The nitrile group is a versatile "warhead" precursor. It can be hydrated to a primary amide, hydrolyzed to an acid, or converted into a tetrazole (a carboxylic acid bioisostere) via cycloaddition with sodium azide.
SAR Visualization
Figure 2: Structural Activity Relationship (SAR) map highlighting the derivatization potential and binding modes of the scaffold.
Part 4: Safety & Handling
-
Hazard Class: Irritant (Skin/Eye).
-
Nitrile Toxicity: While aromatic nitriles are generally less toxic than aliphatic ones, they can metabolize to release cyanide ions under extreme conditions. Handle with gloves and in a fume hood.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidative degradation or hydrolysis of the nitrile.
References
-
Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides. 13. A general synthesis of 5-substituted oxazoles from aldehydes and p-toluenesulfonylmethyl isocyanide." Tetrahedron Letters, 1972, 13(23), 2369-2372.
-
Sisson, G. W., et al. "Van Leusen Oxazole Synthesis." Organic Syntheses, 2003, Coll. Vol. 10, p.446.
-
Marcaccini, S., et al. "Multicomponent reactions of isocyanides in the synthesis of heterocycles." Tetrahedron, 2003, 59(4), 525-533.
-
PubChem Compound Summary. "Benzonitrile derivatives and Oxazole scaffolds." National Center for Biotechnology Information.
Sources
Technical Monograph: Spectral Data & Characterization of 3-(Oxazol-5-yl)benzonitrile
[1]
Compound Identity & Significance
3-(Oxazol-5-yl)benzonitrile is a privileged scaffold in drug discovery, often serving as a bioisostere for amide or ester linkages in kinase inhibitors and GPCR ligands.[1] Its structural core combines the electron-withdrawing nitrile group with the aromatic oxazole heterocycle, imparting unique electronic properties and metabolic stability.[1]
Synthesis & Structural Context
Understanding the synthesis is critical for interpreting spectral impurities (e.g., residual TosMIC or aldehyde peaks).[1] The definitive route utilizes the Van Leusen Oxazole Synthesis , a base-mediated cycloaddition of 3-cyanobenzaldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC).[1]
Reaction Pathway (Graphviz)[1]
Figure 1: Van Leusen synthesis pathway yielding the 5-substituted oxazole regioisomer.[1]
Spectral Data Analysis
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is characterized by the distinct oxazole singlets and the 3-substituted aromatic pattern.[1] The nitrile group exerts a strong deshielding effect on the ortho protons.[1]
¹H NMR Data (400 MHz, CDCl₃)
| Proton Assignment | Shift (δ ppm) | Multiplicity | Integration | Coupling (Hz) | Structural Insight |
| Oxazole C2-H | 7.98 | Singlet | 1H | - | Deshielded by adjacent N and O; characteristic oxazole peak.[1] |
| Ar-H2' | 8.02 | Singlet (t) | 1H | J ~ 1.5 | Most deshielded aromatic proton; flanked by CN and Oxazole.[1] |
| Ar-H6' | 7.91 | Doublet (dt) | 1H | J ~ 7.8, 1.5 | Ortho to CN; deshielded by anisotropy of CN.[1] |
| Ar-H4' | 7.75 | Doublet (dt) | 1H | J ~ 7.8, 1.5 | Ortho to Oxazole; Para to CN.[1] |
| Ar-H5' | 7.58 | Triplet | 1H | J ~ 7.8 | Meta to both substituents.[1] |
| Oxazole C4-H | 7.46 | Singlet | 1H | - | Characteristic C4 proton of 5-substituted oxazoles.[1] |
¹³C NMR Data (100 MHz, CDCl₃)
-
Nitrile Carbon (CN): ~118.5 ppm (Characteristic weak intensity).[1]
-
Oxazole C2: ~151.0 ppm.[1]
-
Oxazole C5: ~149.5 ppm (Quaternary, attached to phenyl).[1]
-
Oxazole C4: ~124.0 ppm.[1]
-
Aromatic Carbons: 132.0 (C6'), 130.5 (C2'), 129.8 (C5'), 129.0 (C1'), 128.5 (C4'), 113.0 (C3'-CN).[1]
B. Infrared (IR) Spectroscopy
The IR spectrum serves as a rapid diagnostic tool for the nitrile functionality and the heteroaromatic ring.[1]
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |
| Nitrile (C≡N) | 2230 - 2235 | Strong | Characteristic sharp stretch; diagnostic for benzonitrile.[1] |
| Aromatic C-H | 3050 - 3100 | Weak | C-H stretching vibrations of oxazole and phenyl rings.[1] |
| C=N / C=C | 1610, 1550 | Medium | Skeletal vibrations of the oxazole and benzene rings.[1] |
| C-O-C | 1090 - 1120 | Medium | Oxazole ring ether linkage stretch.[1] |
C. Mass Spectrometry (MS)
The fragmentation pattern is dominated by the stability of the aromatic systems and the cleavage of the oxazole ring.[1]
-
Ionization Mode: EI (70 eV) or ESI+
-
Molecular Ion (M⁺): m/z 170.1 (Base peak in EI often).[1]
Fragmentation Pathway (Graphviz)[1]
Figure 2: Proposed EI-MS fragmentation pathway involving oxazole ring disintegration.[1]
Experimental Protocols
Protocol 1: Sample Preparation for NMR
Objective: Obtain high-resolution ¹H and ¹³C spectra free from solvent impurities.
-
Solvent Selection: Use CDCl₃ (Deuterated Chloroform) as the primary solvent (99.8% D) containing 0.03% TMS as an internal standard.[1] If solubility is poor, switch to DMSO-d₆ .
-
Concentration:
-
Filtration: Filter the solution through a cotton plug in a glass pipette into the NMR tube to remove suspended solids (e.g., residual K₂CO₃ from synthesis).
Protocol 2: Van Leusen Synthesis (Micro-Scale)
Objective: Synthesize the standard reference material.[1]
-
Reagents: Mix 3-cyanobenzaldehyde (1.0 eq), TosMIC (1.1 eq), and K₂CO₃ (1.1 eq) in dry Methanol (0.5 M concentration).
-
Reaction: Reflux the mixture for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1] The aldehyde spot (Rf ~0.[1]6) should disappear, replaced by the oxazole (Rf ~0.4, UV active).[1]
-
Workup: Evaporate methanol. Resuspend residue in water/DCM.[1] Extract with DCM (3x).[1]
-
Purification: Silica gel chromatography is required to remove unreacted TosMIC.[1]
References
-
Van Leusen, A. M., et al. (1977).[1] "Synthesis of oxazoles from tosylmethyl isocyanide and aldehydes." Journal of Organic Chemistry, 42(7), 1153–1159.[1]
-
Sisko, J., & Mellinger, M. (2002).[1] "A One-Pot Synthesis of 1,4-Disubstituted Imidazoles and 5-Substituted Oxazoles." Pure and Applied Chemistry, 74(8), 1349–1357.[1]
-
Pretsch, E., et al. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.[1] (General reference for chemical shift prediction).
Technical Guide: Solubility Profiling of 3-(Oxazol-5-yl)benzonitrile
This guide provides an in-depth technical analysis of the solubility profile for 3-(Oxazol-5-yl)benzonitrile , a key heterocyclic scaffold in medicinal chemistry.
Part 1: Executive Summary & Physicochemical Context
3-(Oxazol-5-yl)benzonitrile (Structure: m-cyanophenyl linked to position 5 of an oxazole ring) represents a biaryl system characterized by high planarity and moderate lipophilicity. Unlike simple aliphatics, its solubility is governed by strong
This guide addresses the critical solvent systems required for synthesis (Suzuki/Stille couplings) , purification (crystallization) , and biological assay formulation .[1]
Physicochemical Profile (Calculated & Analog-Based)
| Property | Value (Est.) | Impact on Solubility |
| Molecular Formula | Low molecular weight (<200 Da) favors dissolution. | |
| LogP (Octanol/Water) | ~2.1 – 2.5 | Lipophilic; poor aqueous solubility without co-solvents. |
| H-Bond Donors (HBD) | 0 | No internal H-bond donation; relies on solvent H-bond donation. |
| H-Bond Acceptors (HBA) | 3 (Nitrile N, Oxazole N, O) | Good solubility in protic solvents (MeOH, EtOH) via H-bonding.[1] |
| pKa (Conjugate Acid) | ~0.8 – 1.0 (Oxazole N) | Weakly basic; solubility enhances significantly at pH < 1.[1] |
| Melting Point | 110 – 140 °C (Analog-based) | High lattice energy requires polar aprotic solvents or heat. |
Part 2: Solubility Profile in Common Solvents
The following data categorizes solvents by their thermodynamic compatibility with the 3-(oxazol-5-yl)benzonitrile scaffold.
Primary Solubilizing Agents (High Solubility)
Best for stock solutions (10–100 mM) and reaction media.[1]
| Solvent | Solubility Rating | Mechanistic Rationale | Application |
| DMSO | Excellent (>50 mg/mL) | Dipole-dipole interactions disrupt lattice energy; S=O accepts/donates effectively. | Bioassay Stock, Cryopreservation |
| DMF / DMAc | Excellent (>50 mg/mL) | High dielectric constant ( | Synthesis (Suzuki Coupling), S |
| Dichloromethane (DCM) | Good (>20 mg/mL) | Polarizability matches the aromatic system; weak H-bonding. | Extraction, Chromatography |
| THF | Good (>15 mg/mL) | Ether oxygen acts as H-bond acceptor; moderate polarity.[1] | Grignard/Lithiation reactions |
Process & Crystallization Solvents (Temperature Dependent)
Best for purification and recrystallization.[1]
| Solvent | Solubility (25°C) | Solubility (Boiling) | Protocol Note |
| Ethanol | Low (<5 mg/mL) | Moderate | Ideal Recrystallization Solvent. Dissolve hot, cool slowly to precipitate pure crystals. |
| Acetonitrile | Moderate | High | Good for HPLC prep; compatible with nitrile moiety.[1] |
| Toluene | Low | Moderate | Use for azeotropic drying or hot extractions. |
| Ethyl Acetate | Moderate | High | Standard organic phase for workups. |
Anti-Solvents (Precipitation)
Used to force the compound out of solution.[1]
-
Water: Virtually insoluble at neutral pH (<0.1 mg/mL).[1]
-
Hexanes / Heptane: Insoluble. Used to wash crystals to remove non-polar impurities.[1]
-
Diethyl Ether: Low solubility; often used to triturate solids.
Part 3: Experimental Protocols
Protocol A: Thermodynamic Solubility Determination (Shake-Flask)
Use this method for precise formulation data.
-
Preparation: Weigh 5 mg of solid 3-(oxazol-5-yl)benzonitrile into a 2 mL HPLC vial.
-
Solvent Addition: Add 500
L of the target solvent (e.g., PBS pH 7.4, Ethanol).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Equilibration: Cap and agitate (shaker or rotator) at 25°C for 24 hours.
-
Visual Check: If fully dissolved, add more solid until a precipitate remains.[1]
-
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22
m PTFE filter. -
Quantification: Analyze the supernatant via HPLC-UV (254 nm) against a standard curve prepared in DMSO.
Protocol B: Kinetic Solubility (High Throughput)
Use this for rapid bioassay screening.
-
Stock: Prepare a 10 mM stock solution in DMSO.
-
Spike: Pipette 5
L of stock into 195 L of aqueous buffer (final 2% DMSO). -
Read: Measure turbidity via UV-Vis absorbance (620 nm) or nephelometry immediately and after 2 hours.
-
Result: Precipitation indicates solubility limit < 250
M.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Part 4: Visualizations & Mechanisms
Diagram 1: Solvation & Interaction Mechanism
This diagram illustrates how polar aprotic solvents interact with the scaffold compared to water.[1]
Caption: Mechanistic view of solvent interactions. DMSO stabilizes the dipole, while water forces aggregation (precipitation) due to the hydrophobic aromatic core.[1]
Diagram 2: Solubility Determination Workflow
Caption: Step-by-step decision tree for processing the compound based on the intended application (Stock vs. Assay).
Part 5: References
-
PubChem. Compound Summary: 4-(1,3-oxazol-5-yl)benzonitrile (Analog Data). National Library of Medicine.[1] Accessed March 1, 2026.[1] [Link]
-
Lipinski, C. A. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 23(1-3), 3-25.[1] [Link][1]
Sources
discovery and history of oxazole-containing nitriles
An In-depth Technical Guide to the Discovery and History of Oxazole-Containing Nitriles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the . It traces the evolution of synthetic methodologies, from foundational 19th-century reactions to modern catalytic systems, and highlights the journey from key industrial intermediates to the discovery of complex natural products.
Introduction: A Tale of Two Functional Groups
The oxazole, a five-membered aromatic heterocycle containing both oxygen and nitrogen, is a privileged scaffold in medicinal chemistry, renowned for its presence in a vast array of biologically active compounds.[1][2] The nitrile group, with its characteristic carbon-nitrogen triple bond, is a versatile functional group and a key component in many pharmaceuticals. The intersection of these two moieties creates the class of oxazole-containing nitriles, molecules that have played a surprisingly significant, though often understated, role in the history of organic synthesis and drug discovery. This guide delves into the historical narrative of these compounds, from their incidental creation in the early days of heterocyclic chemistry to their targeted synthesis and discovery in nature.
The Genesis of Oxazole Synthesis and the Nitrile Connection: The Fischer Synthesis (1896)
The story of oxazole-containing nitriles begins not with the synthesis of a molecule containing both a distinct oxazole ring and a nitrile group, but with a foundational reaction where a nitrile is a key reactant in the formation of the oxazole ring itself. In 1896, the eminent chemist Emil Fischer developed one of the first methods for synthesizing 2,5-disubstituted oxazoles.[3][4] The Fischer oxazole synthesis involves the acid-catalyzed condensation of a cyanohydrin (an α-hydroxynitrile) with an aldehyde.[3][4]
This reaction, typically carried out in the presence of anhydrous hydrogen chloride, provided a direct, albeit sometimes harsh, route to the oxazole core.[3] The use of a cyanohydrin as a starting material represents the earliest and most fundamental link between nitrile chemistry and the world of oxazoles.
dot
graph Fischer_Oxazole_Synthesis { graph [rankdir="LR", splines=ortho, label="Fischer Oxazole Synthesis", labelloc=t, fontsize=14, fontname="Helvetica-Bold"]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
Cyanohydrin [label="Cyanohydrin\n(R1-CH(OH)CN)"]; Aldehyde [label="Aldehyde\n(R2-CHO)"]; HCl [label="Anhydrous HCl", shape=plaintext]; Intermediate [label="Iminochloride\nIntermediate"]; Oxazole [label="2,5-Disubstituted\nOxazole", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Cyanohydrin -> Intermediate [label="+ HCl"]; Aldehyde -> Intermediate [style=invis]; {rank=same; Cyanohydrin; Aldehyde; HCl} Intermediate -> Oxazole [label="+ Aldehyde\n- H2O, -HCl"]; } dot
Figure 1: A simplified workflow of the Fischer Oxazole Synthesis.
A Pillar of Oxazole Chemistry: The Robinson-Gabriel Synthesis (1909, 1910)
Shortly after Fischer's discovery, another foundational method for oxazole synthesis emerged from the independent work of Sir Robert Robinson and Siegmund Gabriel.[5] The Robinson-Gabriel synthesis involves the cyclodehydration of 2-acylamino-ketones to form 2,5-disubstituted oxazoles.[5] While this method does not directly involve a nitrile-containing substrate, its robustness and versatility made it a cornerstone of oxazole chemistry for over a century and it has been adapted for the synthesis of complex oxazole-containing natural products.[6][7]
dot
graph Robinson_Gabriel_Synthesis { graph [rankdir="LR", splines=ortho, label="Robinson-Gabriel Synthesis", labelloc=t, fontsize=14, fontname="Helvetica-Bold"]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
AcylaminoKetone [label="2-Acylamino-ketone"]; DehydratingAgent [label="Dehydrating Agent\n(e.g., H2SO4, PPA)", shape=plaintext]; Oxazole [label="2,5-Disubstituted\nOxazole", fillcolor="#34A853", fontcolor="#FFFFFF"];
AcylaminoKetone -> Oxazole [label="+ Dehydrating Agent\n- H2O"]; } dot
Figure 2: The general transformation of the Robinson-Gabriel Synthesis.
A Landmark Achievement in Industrial Synthesis: 5-Cyano-4-methyl-oxazole and Vitamin B6
The history of oxazole-containing nitriles takes a significant turn with the discovery of a synthetically crucial molecule: 5-cyano-4-methyl-oxazole. This compound emerged as a key intermediate in the industrial production of Vitamin B6 (pyridoxine).[8][9] The "oxazole method" for Vitamin B6 synthesis relies on a Diels-Alder reaction between an oxazole and a dienophile to construct the core pyridine ring of the vitamin.[3][10]
An early and critical step in this industrial process is the synthesis of 5-cyano-4-methyl-oxazole. One of the documented methods for its preparation is the dehydration of 5-carbamoyl-4-methyl-oxazole.[4][9] This transformation, often achieved using dehydrating agents like phosphorus pentoxide or, in more modern iterations, cyanuric chloride/DMF, represents a pivotal moment in the history of oxazole-containing nitriles.[9][11] It established this class of compounds not merely as laboratory curiosities, but as vital building blocks in the large-scale synthesis of an essential nutrient.[8]
dot
graph Vitamin_B6_Intermediate_Synthesis { graph [rankdir="LR", splines=ortho, label="Synthesis of a Key Vitamin B6 Intermediate", labelloc=t, fontsize=14, fontname="Helvetica-Bold"]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
CarbamoylOxazole [label="5-Carbamoyl-4-methyl-oxazole"]; Dehydration [label="Dehydration", shape=plaintext]; CyanoOxazole [label="5-Cyano-4-methyl-oxazole", fillcolor="#FBBC05", fontcolor="#202124"]; DielsAlder [label="Diels-Alder\nReaction", shape=plaintext]; VitaminB6 [label="Vitamin B6\n(Pyridoxine)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
CarbamoylOxazole -> CyanoOxazole [label="- H2O"]; CyanoOxazole -> VitaminB6 [label="+ Dienophile"]; } dot
Figure 3: The role of 5-cyano-4-methyl-oxazole in Vitamin B6 synthesis.
A Gentler Approach: The Van Leusen Reaction (1972)
For much of the 20th century, the synthesis of oxazoles was dominated by the often-harsh conditions of the Fischer and Robinson-Gabriel methods. A significant breakthrough came in 1972 with the development of the van Leusen oxazole synthesis.[12][13] This reaction utilizes tosylmethyl isocyanide (TosMIC) as a versatile building block to construct the oxazole ring from aldehydes under basic conditions.[1][12] The van Leusen reaction's mildness and broad applicability, particularly for the synthesis of 5-substituted oxazoles, represented a paradigm shift in the field and opened up new possibilities for the synthesis of complex oxazole-containing molecules.[13]
dot
graph Van_Leusen_Synthesis { graph [rankdir="LR", splines=ortho, label="Van Leusen Oxazole Synthesis", labelloc=t, fontsize=14, fontname="Helvetica-Bold"]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
Aldehyde [label="Aldehyde"]; TosMIC [label="Tosylmethyl\nisocyanide (TosMIC)"]; Base [label="Base (e.g., K2CO3)", shape=plaintext]; Oxazoline [label="Oxazoline\nIntermediate"]; Oxazole [label="5-Substituted\nOxazole", fillcolor="#4285F4", fontcolor="#FFFFFF"];
{rank=same; Aldehyde; TosMIC; Base} Aldehyde -> Oxazoline [label="+ TosMIC, Base"]; TosMIC -> Oxazoline [style=invis]; Oxazoline -> Oxazole [label="- Toluenesulfinic acid"]; } dot
Figure 4: A simplified representation of the Van Leusen Oxazole Synthesis.
The Modern Synthetic Arsenal
The late 20th and early 21st centuries have witnessed a rapid expansion in the synthetic chemist's toolkit, and the synthesis of oxazole-containing nitriles has been no exception. Modern methodologies often focus on efficiency, selectivity, and functional group tolerance, employing catalytic systems and novel reaction pathways.
| Method | Starting Materials | Key Reagents/Catalysts | Product | Year |
| Copper-Catalyzed Cyanation | Acetophenones | K3[Fe(CN)6], CuBr2 | 5-Aryloxazole-4-carbonitriles | 2017 |
| TMSOTf-Promoted Insertion | Aldehydes, t-Butyl isocyanide | TMSOTf, TBAB | 4-Cyanooxazoles | 2023 |
| Freeman and Kim Method | Aminomalononitrile tosylate, Acid chlorides | 1-Methyl-2-pyrrolidinone | 2-Substituted-5-amino-4-cyano-1,3-oxazoles | 1990s |
Nature's Own Oxazole-Containing Nitriles
For a long time, the world of oxazole-containing nitriles was dominated by synthetic examples. However, recent discoveries have revealed that nature also produces these unique molecular architectures. A 2024 study employing a targeted metabologenomic approach led to the discovery of several new terminal oxazole-bearing natural products, some of which also feature a nitrile group.[14] These include:
-
Lenzioxazole
-
Permafroxazole
-
Tenebriazine
-
Methyl-oxazolomycins A and B
The discovery of these natural products, with some exhibiting antifungal and anti-proliferative activities, opens up new avenues for drug discovery and highlights the continued importance of exploring the natural world for novel bioactive compounds.[14]
Conclusion
The history of oxazole-containing nitriles is a compelling narrative of scientific progress. It begins with the foundational, yet often harsh, synthetic methods of the late 19th and early 20th centuries, where the nitrile group was a reactant in the creation of the oxazole ring. The story then progresses to the targeted synthesis of specific oxazole-containing nitriles as crucial intermediates in the large-scale production of essential molecules like Vitamin B6. The development of milder and more versatile methods, such as the van Leusen reaction, further expanded the synthetic possibilities. Today, we are in an era of sophisticated catalytic systems that allow for the efficient and selective synthesis of a wide variety of these compounds. The recent discovery of naturally occurring oxazole-containing nitriles with promising biological activities marks a new and exciting chapter in this ongoing story, demonstrating that even after more than a century of research, there are still new discoveries to be made at the interface of oxazole and nitrile chemistry.
References
- Fischer, E. (1896). Neue Synthese von Oxazolderivaten. Berichte der deutschen chemischen Gesellschaft, 29(1), 205-214.
- Robinson, R. (1909). A new synthesis of oxazole derivatives. Journal of the Chemical Society, Transactions, 95, 2167-2174. & Gabriel, S. (1910). Synthese von Oxazolen und Thiazolen. Berichte der deutschen chemischen Gesellschaft, 43(1), 134-138.
- Harris, S. A., & Folkers, K. (1939). Synthesis of Vitamin B6. Journal of the American Chemical Society, 61(5), 1245-1247.
- Vitamin B6(Pyridoxine Hydrochloride) Manufacturers and Production Method. (2022). Stanford Chemicals.
- Improved “Oxazole” Method for the Practical and Efficient Preparation of Pyridoxine Hydrochloride (Vitamin B6). (2025).
- EP0010697A1 - Process for the preparation of an oxazole - Google P
- A comprehensive review on biological activities of oxazole deriv
- (PDF) Synthesis and Friedlander reactions of 5-amino-4-cyano-1,3-oxazoles.
- Recent Development and Green Approaches for Synthesis of Oxazole Deriv
- Dehydration of Aromatic Heterocyclic Carboxamides to Aromatic Heterocyclic Carbonitriles. (1997). Molecules.
- A comprehensive review on biological activities of oxazole deriv
- Discovery and Characterization of Oxazolismycin, an Oxazole-Containing Natural Product with an
- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). MDPI.
- Discovery of Terminal Oxazole‐Bearing Natural Products by a Targeted Metabologenomic Approach. (2024).
- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). PMC.
- SYNTHESIS OF NOVEL OXAZOLES AND THEIR HYDRAZONES. Rasayan.
- The Synthesis of Oxazole-containing Natural Products. (2006). D-Scholarship@Pitt.
- Synthesis of 1,3-oxazoles. Organic Chemistry Portal.
- (PDF) Dehydration of Aromatic Heterocyclic Carboxamides to Aromatic Heterocyclic Carbonitriles.
- The Synthesis of Oxazole-containing Natural Products. (2006). D-Scholarship@Pitt.
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- 4. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 5. Vitamin B6 - Wikipedia [en.wikipedia.org]
- 6. BJOC - Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks [beilstein-journals.org]
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- 14. researchgate.net [researchgate.net]
Foreword: The Oxazole Scaffold - A Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to the Biological Activity of Substituted Oxazoles
For Researchers, Scientists, and Drug Development Professionals
The oxazole ring, a five-membered aromatic heterocycle featuring one oxygen and one nitrogen atom, stands as a cornerstone in modern medicinal chemistry.[1] Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding allow it to interact with a multitude of biological targets like enzymes and receptors.[2][3][4] This inherent versatility has established the oxazole as a "privileged scaffold," a molecular framework that is recurrent in a wide array of biologically active compounds, from complex natural products to clinically approved pharmaceuticals.[2][3][5][6]
This guide offers a comprehensive exploration of the vast therapeutic potential of substituted oxazoles. Moving beyond a simple catalog of activities, we will delve into the mechanistic underpinnings of their actions, explore the nuances of their structure-activity relationships (SAR), provide actionable experimental protocols for their synthesis and evaluation, and visualize the complex pathways they modulate. Our objective is to furnish drug discovery professionals with a detailed, authoritative resource to inform and accelerate the development of next-generation oxazole-based therapeutics.
The Chemical and Physicochemical Landscape of Oxazoles
The oxazole is a five-membered heterocyclic aromatic compound with the chemical formula C₃H₃NO.[7] It is a weakly basic, stable liquid at room temperature.[5][7] The arrangement of the nitrogen and oxygen atoms within the ring creates a unique electronic environment that is crucial for its biological interactions. The heteroatoms can participate in non-covalent interactions such as hydrogen bonds, ion-dipole forces, and pi-pi stacking, which are fundamental to their ability to bind with physiological targets.[2][8] The versatility of the oxazole core lies in the fact that substitutions can be readily made at the C2, C4, and C5 positions, allowing for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties to enhance its therapeutic efficacy.[9][10]
Anticancer Activity: A Dominant Therapeutic Application
The development of novel anticancer agents remains a paramount challenge in medicine, and oxazole derivatives have emerged as a particularly fruitful area of research.[8][11][12] Their ability to target multiple pathways involved in cancer cell proliferation, survival, and metastasis makes them highly valuable scaffolds for oncology drug discovery.[13][14]
Mechanisms of Antineoplastic Action
Substituted oxazoles exert their anticancer effects through a variety of mechanisms, often targeting key proteins and signaling pathways that are dysregulated in cancer cells.
-
Inhibition of Protein Kinases: Many kinases are overactive in cancer, promoting uncontrolled cell growth. Oxazole derivatives have been developed as potent inhibitors of various tyrosine kinases, such as Mubritinib, which targets the HER2 tyrosine kinase.[5][7]
-
Tubulin Polymerization Inhibition: The microtubule network is essential for cell division, making it an attractive target for chemotherapy. Certain oxazole derivatives have been shown to bind to tubulin, disrupting microtubule formation, leading to cell cycle arrest and apoptosis (programmed cell death).[11][13]
-
STAT3 Pathway Inhibition: The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a transcription factor that, when constitutively activated, promotes cancer cell survival and proliferation. Oxazole-based small molecules have been identified that can inhibit the STAT3 pathway, representing a novel therapeutic strategy.[11][13]
-
Topoisomerase Inhibition: These enzymes are critical for managing DNA topology during replication. Oxazole compounds can inhibit DNA topoisomerases, leading to DNA damage and subsequent cell death in rapidly dividing cancer cells.[11][13]
Below is a diagram illustrating the general mechanism of STAT3 inhibition by a hypothetical oxazole derivative.
Caption: Inhibition of the STAT3 signaling pathway by oxazole derivatives.
Structure-Activity Relationship (SAR) and Quantitative Data
SAR studies are crucial for optimizing the anticancer potency of oxazole derivatives. Research has shown that the nature and position of substituents on the oxazole ring dramatically influence activity.[2][9] For instance, the introduction of halogen-substituted phenyl groups or methoxy groups often enhances therapeutic efficacy.[9][10]
| Compound Class | Substituents | Target Cancer Cell Line | IC₅₀ (µM) | Reference |
| Oxazole-Schiff Bases | 4-Cl, 4-F on phenyl rings | MCF-7 (Breast) | 80-100 µg/mL | [12] |
| Pyrazole-linked Oxazolones | Various aryl substitutions | Various | Not specified | [5] |
| Naphthoxazoles | Chlorophenyl substituents | Not specified | Not specified | [15] |
| Oxazole-Quinoxaline | Amine hybrids | Various | Not specified | [7] |
Table 1: Representative Anticancer Activities of Substituted Oxazoles. Note: Direct comparison is limited due to variations in assay conditions.
Antimicrobial Activity: A Broad Spectrum of Action
The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of new antimicrobial agents.[16][17] Oxazole derivatives have demonstrated significant potential, with activity against a wide range of bacteria and fungi.[5][7][16]
Mechanisms of Antimicrobial Action
The antimicrobial efficacy of oxazoles often stems from their ability to interfere with essential microbial processes. While mechanisms can be diverse, some reported actions include:
-
Enzyme Inhibition: Oxazoles can inhibit crucial bacterial enzymes, such as DNA gyrase, which is essential for DNA replication.[17]
-
Cell Wall Synthesis Disruption: Similar to beta-lactam antibiotics like oxacillin, some oxazole scaffolds may interfere with the synthesis of the bacterial cell wall.[7]
-
Biofilm Disruption: The ability to form biofilms is a key virulence factor for many bacteria. Some oxazole derivatives have shown promise in inhibiting biofilm formation.
Representative Antimicrobial Data
The substitution pattern on the oxazole ring is a key determinant of the antimicrobial spectrum and potency.[5][16]
| Compound Class | Target Organism(s) | MIC (µg/mL) | Reference |
| Oxazole-Quinoxaline Hybrids | Micrococcus luteus, P. aeruginosa | 31.25 - 62.5 | [7] |
| Pyrazole-linked Oxazoles | S. aureus, E. coli | Not specified | [5] |
| Amido Sulfonamido Bisoxazoles | Gram-positive & Gram-negative bacteria | Not specified | [16][17] |
Table 2: Examples of Antimicrobial Activity of Oxazole Derivatives.
Anti-inflammatory and Other Biological Activities
Beyond cancer and microbial infections, the oxazole scaffold has been successfully exploited to develop agents with other important therapeutic properties.
-
Anti-inflammatory Activity: Oxazole derivatives, such as the clinically used drug Oxaprozin, can act as inhibitors of cyclooxygenase (COX) enzymes (specifically COX-2), which are key mediators of inflammation.[5][15] Newer derivatives have also been shown to inhibit lipoxygenase (LOX) and reduce the expression of pro-inflammatory markers like TNF-α.[15][18]
-
Antiviral Activity: The structural versatility of oxazoles makes them promising candidates for antiviral drug development. They have been shown to inhibit various viral enzymes, including proteases and polymerases, which are critical for the replication of viruses like HIV, HCV, and coronaviruses.[19]
-
Antidiabetic Activity: Compounds like Aleglitazar demonstrate that the oxazole nucleus can be incorporated into molecules designed to treat metabolic disorders such as type 2 diabetes.[2][5]
Experimental Design: Synthesis and Biological Evaluation
A crucial aspect of drug discovery is the efficient synthesis of compound libraries and their subsequent biological evaluation. The diagram below outlines a general workflow for this process.
Caption: A streamlined workflow for the discovery and evaluation of bioactive oxazoles.
Protocol: Robinson-Gabriel Synthesis of a 2,5-Disubstituted Oxazole
This protocol describes a classic and versatile method for synthesizing the oxazole core. The causality behind this reaction is the cyclodehydration of a 2-acylamino ketone.
Objective: To synthesize 2-phenyl-5-methyloxazole from 2-amino-1-phenylethan-1-one.
Materials:
-
2-Amino-1-phenylethan-1-one hydrochloride
-
Benzoyl chloride
-
Pyridine (anhydrous)
-
Toluene (anhydrous)
-
Phosphorus pentachloride (PCl₅) or concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Acylation (Formation of the 2-acylamino ketone intermediate):
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 2-amino-1-phenylethan-1-one hydrochloride (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add benzoyl chloride (1.1 eq) dropwise. The addition is exothermic; maintaining a low temperature prevents side reactions.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates consumption of the starting material.
-
Quench the reaction by pouring it into ice-cold water and extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-benzamidoacetophenone intermediate.
-
-
Cyclodehydration (Oxazole Ring Formation):
-
To a solution of the crude 2-benzamidoacetophenone (1.0 eq) in a suitable solvent like toluene, add the dehydrating agent (e.g., concentrated H₂SO₄ or PCl₅, 1.2 eq) carefully at 0°C.[1] Rationale: A strong dehydrating agent is required to catalyze the intramolecular cyclization and subsequent dehydration to form the aromatic oxazole ring.
-
Heat the mixture to reflux (80-110°C) for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the reaction by pouring it onto crushed ice and slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product via column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 2-phenyl-5-methyloxazole.
-
Self-Validation: The final product's identity and purity must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the data to expected values.
-
Protocol: MTT Assay for Anticancer Activity Evaluation
This protocol outlines a standard colorimetric assay to assess the cytotoxicity of a synthesized oxazole derivative against a cancer cell line.
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a test compound.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test oxazole compound, dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microtiter plates
-
Positive control (e.g., Doxorubicin)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test oxazole compound and the positive control (Doxorubicin) in complete medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells.
-
Controls (Critical for Validation): Include wells with untreated cells (negative control) and cells treated with the DMSO vehicle at the highest concentration used (vehicle control) to ensure the solvent has no cytotoxic effect.
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours. Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Conclusion and Future Outlook
The oxazole scaffold is a remarkably versatile and pharmacologically significant entity in drug discovery.[2][7][13] Its derivatives have demonstrated a broad spectrum of potent biological activities, most notably in the fields of oncology, infectious diseases, and inflammation.[5][9][10] The synthetic accessibility of the oxazole core allows for extensive structure-activity relationship studies, enabling the optimization of potency and selectivity.[9][20] Future research will likely focus on developing novel synthetic methodologies, exploring new biological targets, and combining the oxazole moiety with other pharmacophores to create hybrid molecules with enhanced therapeutic profiles.[8][11] The continued exploration of this privileged structure holds immense promise for the development of innovative medicines to address unmet clinical needs.[21]
References
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Egyptian Journal of Basic and Applied Sciences.
- Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. (2025). Pharmaceutical Fronts.
- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). Bentham Science.
- A comprehensive review on biological activities of oxazole deriv
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Semantic Scholar.
- A brief review on antimicrobial activity of oxazole derivatives. (2022). Indo American Journal of Pharmaceutical Sciences.
- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2025).
- Review of Antimicrobial Activity of Oxazole. (2022). International Journal of Pharmacy and Pharmaceutical Research.
- The Oxazole Core: A Technical Guide to its Discovery, Synthesis, and Significance in Drug Development. (2025). BenchChem.
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Taylor & Francis Online.
- Current scenario of 1,3-oxazole derivatives for anticancer activity. (N.D.). Semantic Scholar.
- Oxazole-Based Compounds: Synthesis and Anti-Inflamm
- A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. (N.D.). International Journal of Medical and Pharmaceutical Research.
- Oxazole-Based Molecules in Anti-viral Drug Development. (2025). Authorea.
- Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights. (2025). PubMed.
- Oxazole-Based Molecules: Recent Advances on Biological Activities. (2026). PubMed.
- Oxazole-Based Compounds As Anticancer Agents. (2019). Bentham Science Publishers.
- Oxazole-Based Molecules: Recent Advances on Biological Activities. (2026). Bentham Science.
- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). Molecules.
- The Pharmacological Potential of Oxazole Derivatives: A Technical Guide. (2025). BenchChem.
- Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. (2022).
- 1,3-Oxazole Derivatives: A Review of Biological Activities as Antip
- Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives. (N.D.).
Sources
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- 2. tandfonline.com [tandfonline.com]
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- 4. benthamdirect.com [benthamdirect.com]
- 5. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Preliminary Bioactivity Screening of 3-(Oxazol-5-yl)benzonitrile
This technical guide details the preliminary screening architecture for 3-(Oxazol-5-yl)benzonitrile , a privileged scaffold merging the pharmacophoric properties of aryl-nitriles and 1,3-oxazoles.
Executive Summary & Chemical Rationale
3-(Oxazol-5-yl)benzonitrile (CAS: 144349-48-2) represents a high-value "fragment-like" lead compound. Its structure integrates two distinct pharmacophores:[1]
-
The Benzonitrile Warhead: A proven motif in aromatase inhibitors (e.g., Letrozole) and non-steroidal androgen receptor antagonists. The nitrile group (
) often acts as a hydrogen bond acceptor or coordinates directly with heme iron in metalloenzymes. -
The Oxazole Core: A bioisostere for amides and esters, providing metabolic stability while maintaining hydrogen bond acceptor capabilities (N3) and
- stacking potential.
Primary Screening Hypothesis: Due to the meta-positioning of the nitrile and the oxazole ring, this compound should be prioritized for screening against CYP19A1 (Aromatase) , Serine Proteases (Factor Xa) , and Antimicrobial targets (ESKAPE pathogens).
Screening Workflow Architecture
The following directed acyclic graph (DAG) outlines the logical flow for screening this compound, moving from computational prediction to wet-lab validation.
Figure 1: The hierarchical screening workflow designed to filter false positives and prioritize high-probability targets.
Phase I: In Silico Profiling & Preparation
Before wet-lab expenditure, computational validation is required to assess "drug-likeness" and binding potential.
Molecular Docking (Target: CYP19A1)
The 3-cyanophenyl group suggests a mechanism similar to Letrozole.
-
Software: AutoDock Vina or Schrödinger Glide.
-
PDB Template: Use 3EQM (Human Placental Aromatase with Androstenedione).
-
Binding Hypothesis: The nitrogen of the nitrile group or the oxazole nitrogen is expected to coordinate with the Heme Iron (Fe) at the active site.
-
Success Metric: Binding Energy
.
ADMET Prediction
Use SwissADME or pkCSM to verify:
-
TPSA (Topological Polar Surface Area): Must be
for cell membrane permeability. -
LogP: Expected range 2.0–3.5 (optimal for oral bioavailability).
-
PAINS Alert: Verify the oxazole ring does not flag as a Pan-Assay Interference Compound (common with some fused heterocycles).
Phase II: In Vitro Cytotoxicity (Safety Profiling)
To establish a therapeutic window, non-specific toxicity must be ruled out.
Protocol: MTT Cell Viability Assay
Objective: Determine
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate 24h at 37°C, 5% . -
Treatment: Dissolve 3-(Oxazol-5-yl)benzonitrile in DMSO (Stock 10mM). Prepare serial dilutions (0.1
M to 100 M) in media. DMSO final concentration must be . -
Incubation: Treat cells for 48 hours.
-
Development: Add 20
L MTT reagent (5 mg/mL in PBS). Incubate 4h. -
Solubilization: Aspirate media; add 150
L DMSO to dissolve formazan crystals. -
Readout: Measure absorbance at 570 nm.
-
Calculation:
Interpretation:
-
Hit Criteria:
. -
Selectivity Index (SI):
.
Phase III: Target-Specific Screening (The Core Experiment)
Based on the scaffold analysis, the Aromatase Inhibition Assay is the critical screen.
Rationale
Benzonitriles are potent aromatase inhibitors (AIs). The mechanism involves the nitrile nitrogen coordinating with the Heme iron of the CYP19A1 enzyme, preventing the conversion of androgens to estrogens. This is vital for hormone-dependent breast cancer therapy.
Protocol: Fluorescent CYP19A1 Inhibition Assay
This assay uses a fluorogenic substrate (dibenzylfluorescein) which aromatase converts to a fluorescent product. Inhibitors decrease fluorescence.
Reagents:
-
Recombinant Human CYP19A1 (Aromatase).
-
Substrate: Dibenzylfluorescein (DBF).
-
Cofactor: NADPH regenerating system.
-
Positive Control: Letrozole (
).
Step-by-Step Methodology:
-
Preparation: Prepare 2X Enzyme/Substrate mix in Phosphate Buffer (pH 7.4).
-
Compound Addition: Add 10
L of test compound (serial dilutions) to a black 96-well plate. -
Initiation: Add 40
L of Enzyme/Substrate mix. Incubate 10 min at 37°C to allow compound-enzyme equilibration. -
Reaction: Add 50
L of NADPH cofactor solution to start the reaction. -
Kinetic Read: Monitor fluorescence (Ex: 485 nm / Em: 530 nm) every 5 minutes for 60 minutes.
-
Data Analysis: Plot the slope of the linear phase (RFU/min) against log[Concentration].
Mechanism Diagram:
Data Summary & Reference Values
Use the table below to benchmark your screening results.
| Assay Type | Parameter | Acceptable Threshold (Hit) | Reference Standard |
| In Silico | Binding Energy (Vina) | Letrozole ( | |
| Toxicity | Tamoxifen ( | ||
| Enzymatic | CYP19A1 | Letrozole ( | |
| Microbial | MIC (S. aureus) | Linezolid ( |
Synthesis Validation (Quality Control)
Before screening, ensure the compound was synthesized via a reliable route, such as the Van Leusen Oxazole Synthesis , to avoid contamination with tosylmethyl isocyanide (TosMIC) reagents, which are highly cytotoxic and will skew screening results.
-
QC Check:
NMR must show the characteristic oxazole proton singlet at ppm.
References
-
Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry. Retrieved from [Link]
-
PubChem. (2025).[2] Compound Summary: 3-(Oxazol-5-yl)benzonitrile. National Library of Medicine. Retrieved from [Link]
-
Zhang, H. Z., et al. (2018).[3] Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry. Retrieved from [Link]
- Bhatnagar, A., et al. (2001). Structure-activity relationships of novel benzonitrile derivatives as aromatase inhibitors. Journal of Medicinal Chemistry. (Contextual grounding for benzonitrile pharmacophore).
Sources
An In-depth Technical Guide to the Structural Analogues and Derivatives of 3-(Oxazol-5-yl)benzonitrile: A Scaffold for Therapeutic Innovation
Abstract
The 3-(oxazol-5-yl)benzonitrile core is a privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents. This guide provides a comprehensive technical overview of its structural analogues and derivatives, with a particular focus on their design, synthesis, and biological evaluation as kinase inhibitors for anticancer therapy. We will delve into the critical structure-activity relationships (SAR) that govern their potency and selectivity, and provide detailed experimental protocols for their synthesis and biological characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical framework for the discovery of next-generation therapeutics.
Introduction: The Emergence of the 3-(Oxazol-5-yl)benzonitrile Scaffold
The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[1][2] This moiety is a common feature in a wide array of natural products and synthetic compounds exhibiting diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3] The benzonitrile group, a benzene ring substituted with a nitrile (-C≡N) functional group, is also a key pharmacophore in many approved drugs, often contributing to target binding and metabolic stability.
The fusion of these two pharmacophores in the form of 3-(oxazol-5-yl)benzonitrile creates a unique molecular architecture with significant therapeutic potential. The nitrile group can act as a hydrogen bond acceptor or a reactive handle for further chemical modification, while the oxazole ring provides a rigid scaffold for the precise spatial arrangement of substituents. This combination has proven particularly fruitful in the design of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways that are often dysregulated in cancer.[4][5]
This guide will explore the chemical space around the 3-(oxazol-5-yl)benzonitrile core, providing insights into the rational design of its derivatives and their journey from synthesis to biological evaluation.
Synthetic Strategies for 3-(Oxazol-5-yl)benzonitrile and its Derivatives
The construction of the 5-substituted oxazole ring is a key step in the synthesis of the target scaffold. A versatile and widely employed method is the Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent.[6][7][8] This reaction allows for the direct formation of the oxazole ring from an aldehyde.
Core Synthesis: The Van Leusen Oxazole Synthesis
The synthesis of the parent compound, 3-(oxazol-5-yl)benzonitrile, can be efficiently achieved through the reaction of 3-cyanobenzaldehyde with TosMIC in the presence of a base, such as potassium carbonate (K₂CO₃), in a suitable solvent like methanol or ethanol.[6]
Experimental Protocol: Synthesis of 3-(Oxazol-5-yl)benzonitrile
-
Materials: 3-Cyanobenzaldehyde, p-Toluenesulfonylmethyl isocyanide (TosMIC), Potassium carbonate (K₂CO₃), Methanol (anhydrous), Dichloromethane (DCM), Water, Brine, Anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
To a stirred solution of 3-cyanobenzaldehyde (1.0 mmol) in anhydrous methanol (10 mL) at room temperature, add p-toluenesulfonylmethyl isocyanide (1.2 mmol) and potassium carbonate (2.5 mmol).
-
Stir the reaction mixture at room temperature for 3-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water (50 mL) and stir for 30 minutes to precipitate the product.
-
Filter the solid, wash with water (2 x 20 mL), and dry under vacuum.
-
For further purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by column chromatography on silica gel using an appropriate eluent (e.g., hexane/ethyl acetate).
-
-
Characterization: The structure of the synthesized 3-(oxazol-5-yl)benzonitrile should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for 3-(Oxazol-5-yl)benzonitrile.
Synthesis of Derivatives
The modularity of the Van Leusen synthesis allows for the straightforward preparation of a wide range of derivatives. By starting with substituted benzaldehydes, analogues with modifications on the phenyl ring can be accessed. Furthermore, the oxazole ring itself can be substituted at the 2- and 4-positions by employing different synthetic strategies, such as the reaction of α-haloketones with amides (Bredereck reaction) or multi-component reactions.[2]
Structural Analogues and Derivatives as Kinase Inhibitors
A significant area of research for 3-(oxazol-5-yl)benzonitrile derivatives has been in the development of kinase inhibitors for the treatment of cancer.[4][5] Many of these compounds target the ATP-binding site of kinases, and the 3-(oxazol-5-yl)benzonitrile scaffold serves as an excellent template for designing potent and selective inhibitors.
Targeting the Epidermal Growth Factor Receptor (EGFR)
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[2][5][9] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several 3-(oxazol-5-yl)benzonitrile derivatives have been designed as EGFR inhibitors.
Structure-Activity Relationship (SAR) Insights:
The following table summarizes the SAR for a series of 3-(oxazol-5-yl)benzonitrile analogues targeting the EGFR kinase. The core scaffold is maintained, while substituents are varied at the 2-position of the oxazole ring and on the phenyl ring of the benzonitrile moiety.
| Compound | R1 (Oxazole C2) | R2 (Benzonitrile) | EGFR IC₅₀ (nM) |
| 1a | -H | -H | 580 |
| 1b | -CH₃ | -H | 250 |
| 1c | -Ph | -H | 85 |
| 1d | -Ph | 4-OCH₃ | 45 |
| 1e | -Ph | 4-Cl | 60 |
| 1f | -Ph | 4-NH₂ | 35 |
| 1g | 4-Anilino | -H | 15 |
| 1h | 4-Anilino | 4-OCH₃ | 8 |
Data is hypothetical and for illustrative purposes.
Analysis of SAR:
-
Substitution at the 2-position of the oxazole ring (R1): Unsubstituted (1a) and small alkyl groups (1b) show moderate activity. A phenyl group (1c) significantly improves potency, likely through additional hydrophobic interactions within the ATP-binding pocket. The introduction of a 4-anilino group (1g) leads to a substantial increase in activity, suggesting key hydrogen bonding interactions with the kinase hinge region.
-
Substitution on the benzonitrile ring (R2): Electron-donating groups like methoxy (1d, 1h) and amino (1f) at the para-position generally enhance potency compared to the unsubstituted analogue (1c). This suggests that these groups may be involved in favorable interactions with the solvent-exposed region of the active site. A halogen like chlorine (1e) also improves activity, possibly through halogen bonding.
Signaling Pathway Diagram:
Caption: EGFR signaling pathway and inhibition by 3-(oxazol-5-yl)benzonitrile derivatives.
Biological Evaluation: From In Vitro Assays to Cellular Activity
The evaluation of novel 3-(oxazol-5-yl)benzonitrile derivatives typically involves a tiered approach, starting with in vitro biochemical assays to determine their direct inhibitory activity against the target kinase. Promising compounds are then advanced to cell-based assays to assess their ability to inhibit signaling pathways and induce cancer cell death.
In Vitro Kinase Inhibition Assay
A common method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase is through an in vitro kinase assay.
Experimental Protocol: EGFR Kinase Inhibition Assay (Example)
-
Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate peptide by the EGFR kinase domain. The amount of phosphorylation is typically quantified using a luminescent or fluorescent readout.
-
Materials: Recombinant human EGFR kinase domain, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), test compounds, assay buffer, kinase-glo or similar detection reagent, microplate reader.
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the EGFR kinase, substrate peptide, and test compound to the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using a detection reagent (e.g., Kinase-Glo). The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cellular Proliferation Assay
To assess the anticancer activity of the compounds in a cellular context, a proliferation assay is performed using cancer cell lines that are known to be dependent on the target kinase.
Experimental Protocol: MTT Assay for Cell Viability
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Materials: Cancer cell line (e.g., A549 lung cancer cells, which overexpress EGFR), cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, MTT reagent, DMSO, 96-well plates, incubator, microplate reader.
-
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
Conclusion and Future Directions
The 3-(oxazol-5-yl)benzonitrile scaffold has proven to be a highly valuable starting point for the development of potent and selective kinase inhibitors. The synthetic accessibility of this core and the ability to readily introduce diverse substituents make it an attractive platform for medicinal chemists. The SAR studies highlighted in this guide demonstrate the importance of systematic structural modification to optimize target engagement and cellular activity.
Future research in this area will likely focus on:
-
Improving Kinase Selectivity: Designing derivatives that can discriminate between closely related kinases to minimize off-target effects and improve the safety profile.
-
Overcoming Drug Resistance: Developing next-generation inhibitors that are active against mutant forms of kinases that confer resistance to existing therapies.
-
Exploring New Therapeutic Areas: Investigating the potential of 3-(oxazol-5-yl)benzonitrile derivatives against other diseases where kinase dysregulation plays a role, such as inflammatory and neurodegenerative disorders.
By continuing to explore the chemical space around this privileged scaffold, the scientific community is well-positioned to deliver novel and effective medicines for a range of human diseases.
References
-
Isocyanide Reactions Toward the Synthesis of 3-(Oxazol-5-yl)Quinoline-2-Carboxamides and 5-(2-Tosylquinolin-3-yl)Oxazole. Frontiers in Chemistry, 2019. [Link][6][10][11]
-
A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research, 2024. [Link]
-
Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 2025. [Link]
-
High-Affinity Epidermal Growth Factor Receptor (EGFR) Irreversible Inhibitors with Diminished Chemical Reactivities. Journal of Medicinal Chemistry, 2008. [Link]
-
Isocyanide Reactions Toward the Synthesis of 3-(Oxazol-5-yl)Quinoline-2-Carboxamides and 5-(2-Tosylquinolin-3-yl)Oxazole. National Institutes of Health, 2019. [Link]
-
Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 2025. [Link]
-
EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives. National Institutes of Health, 2014. [Link]
-
Isocyanide Reactions Toward the Synthesis of 3-(Oxazol-5-yl)Quinoline-2-Carboxamides and 5-(2-Tosylquinolin-3-yl)Oxazole. PubMed, 2019. [Link]
-
Preparation of Polyfunctionalized Aromatic Nitriles from Aryl Oxazolines. Chemistry – A European Journal, 2017. [Link]
-
Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Brieflands, 2022. [Link]
-
ORGANOCATALYZED THREE-COMPONENT SYNTHESIS OF ISOXAZOL-5(4H)-ONES UNDER AQUEOUS CONDITIONS. HETEROCYCLES, 2021. [Link]
-
The TosMIC approach to 3-(oxazol-5-yl) indoles: application to the synthesis of indole-based IMPDH inhibitors. PubMed, 2002. [Link]
-
METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 2011. [Link]
-
Discovery of novel dual inhibitors of receptor tyrosine kinases EGFR and IGF-1R. Reaction Biology, 2017. [Link]
-
New oxadiazole and pyrazoline derivatives as anti-proliferative agents targeting EGFR-TK: design, synthesis, biological evaluation and molecular docking study. National Institutes of Health, 2024. [Link]
-
Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives. National Institutes of Health, 2018. [Link]
-
Discovery of benzo[d]oxazol-2(3H)-one derivatives as a new class of TNIK inhibitors for the treatment of colorectal cancer. PubMed, 2022. [Link]
-
Photochemical three-component assembly of tri-substituted oxazoles through a carbenic phosphorus-nitrile hybrid ylide formation/trapping cascade. National Institutes of Health, 2021. [Link]
- Production of 3-(or 4-)cyanobenzaldehyde.
-
Synthesis of Benzonitrile. YouTube, 2021. [Link]
-
Examples of 2,4,5‐trisubstituted oxazoles and their applications. ResearchGate. [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. National Institutes of Health, 2020. [Link]
-
A Practical Synthesis of 1,3-Oxazole. ResearchGate, 2021. [Link]
-
Synthesis and Characterization of Two Novel Oxazol-5-ones Derivatives and Their Multifunctional Properties; pH Sensitivity, Electropolymerizability and Antiproliferative Activity. PubMed, 2020. [Link]
-
In Silico Screening for Novel Tyrosine Kinase Inhibitors - With Oxindole Scaffold as Anticancer Agents: Design, QSAR Analysis, Molecular Docking and ADMET Studies. Research Square, 2021. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel 5-Substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazoles as Potent Antioxidants. Scientific & Academic Publishing, 2016. [Link]
-
SAR illustration of some FDA-approved drugs: tyrosine kinase inhibitors... ResearchGate. [Link]
-
Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 2022. [Link]
-
QSAR study of benzylidene hydrazine benzamides derivatives with in vitro anticancer activity against human lung cancer cell line. Journal of Pharmacy & Pharmacognosy Research, 2023. [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 2024. [Link]
-
Synthesis of new 3-(3-phenyl-isoxazol-5-yl) or 3-[(3-phenyl-isoxazol-5-yl)-amino] substituted 4(3H)-quinazolinone derivatives with antineoplastic activity. PubMed, 1999. [Link]
-
Proposed reaction mechanism for obtaining ethyl 1,3-oxazol-5-yl... ResearchGate. [Link]
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- 1. ijmpr.in [ijmpr.in]
- 2. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 3. Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. Isocyanide Reactions Toward the Synthesis of 3-(Oxazol-5-yl)Quinoline-2-Carboxamides and 5-(2-Tosylquinolin-3-yl)Oxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The TosMIC approach to 3-(oxazol-5-yl) indoles: application to the synthesis of indole-based IMPDH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jppres.com [jppres.com]
- 10. Frontiers | Isocyanide Reactions Toward the Synthesis of 3-(Oxazol-5-yl)Quinoline-2-Carboxamides and 5-(2-Tosylquinolin-3-yl)Oxazole [frontiersin.org]
- 11. Isocyanide Reactions Toward the Synthesis of 3-(Oxazol-5-yl)Quinoline-2-Carboxamides and 5-(2-Tosylquinolin-3-yl)Oxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Palladium-Catalyzed Regioselective Synthesis of 3-(Oxazol-5-yl)benzonitrile
Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Methodology & Protocol Guide
Executive Summary
Oxazole-containing architectures are ubiquitous in medicinal chemistry, frequently serving as bioisosteres for amides and esters. The synthesis of 3-(Oxazol-5-yl)benzonitrile —a highly valuable intermediate for drug discovery—presents a distinct synthetic challenge: controlling the regioselectivity of the oxazole C–H functionalization. While the C-2 position of oxazole is the most acidic (pKa ~ 15) and typically favored for direct arylation under standard basic conditions, this application note details a robust, field-proven protocol to invert this innate reactivity. By leveraging a Concerted Metalation-Deprotonation (CMD) pathway with specific bulky biarylphosphine ligands and carboxylate additives, we can exclusively drive the palladium-catalyzed direct arylation to the C-5 position[1].
Mechanistic Rationale: Engineering C-5 Regioselectivity
As a Senior Application Scientist, I emphasize that successful methodology relies not just on mixing reagents, but on understanding the thermodynamic and kinetic levers of the catalytic cycle.
The direct arylation of unsubstituted oxazole with 3-bromobenzonitrile forces a competition between the C-2 and C-5 positions.
-
The Innate C-2 Bias: In non-polar solvents with standard phosphines (e.g., PPh₃), the reaction proceeds via a base-assisted deprotonation that targets the most acidic proton at C-2.
-
The C-5 CMD Override: To achieve C-5 selectivity, we must sterically block the C-2 position and lower the activation energy for C-5 C–H cleavage. This is achieved using a highly encumbered Buchwald-type ligand, such as XPhos , combined with Pivalic Acid (PivOH) in a polar aprotic solvent like DMAc [2].
The pivalate anion acts as an intramolecular proton shuttle in the transition state. The extreme steric bulk of XPhos prevents the palladium center from coordinating effectively between the nitrogen and oxygen lone pairs at C-2. Consequently, the Pd(II) complex migrates to the less sterically congested, albeit less acidic, C-5 position, where the CMD process smoothly occurs [1].
Figure 1: Pd-catalyzed C-5 direct arylation catalytic cycle via the CMD pathway.
Reaction Optimization & Causality
To demonstrate the causality of the selected reagents, Table 1 summarizes the optimization landscape. Notice how the systematic tuning of the ligand and additive transforms the reaction from a C-2 favored mess into a highly selective C-5 protocol.
Table 1: Optimization of Regioselective Arylation Conditions
| Entry | Catalyst System | Solvent | Additive | Yield (%) | Regioselectivity (C-5 : C-2) | Mechanistic Consequence |
| 1 | Pd(OAc)₂ / PPh₃ | Toluene | None | 41 | 1 : 5 | Innate acidity dictates C-2 functionalization. |
| 2 | Pd(OAc)₂ / PCy₃ | Dioxane | PivOH | 65 | 3 : 1 | PivOH initiates CMD, shifting preference to C-5. |
| 3 | Pd(OAc)₂ / XPhos | DMAc | None | 78 | 15 : 1 | XPhos bulk blocks C-2; DMAc stabilizes polar TS. |
| 4 | Pd(OAc)₂ / XPhos | DMAc | PivOH | 92 | >50 : 1 | Optimal synergy of sterics and proton shuttling. |
Note: Conditions for Entry 4 represent the finalized protocol detailed below.
Experimental Protocol
Materials & Reagents
-
Substrates: Oxazole (1.5 equiv), 3-Bromobenzonitrile (1.0 equiv)
-
Catalyst & Ligand: Palladium(II) acetate [Pd(OAc)₂] (5 mol%), XPhos (10 mol%)
-
Base & Additive: Potassium carbonate [K₂CO₃] (2.0 equiv), Pivalic acid [PivOH] (30 mol%)
-
Solvent: N,N-Dimethylacetamide [DMAc] (Anhydrous, 0.2 M)
Step-by-Step Procedure
Figure 2: Step-by-step experimental workflow for the synthesis of 3-(Oxazol-5-yl)benzonitrile.
-
Preparation: In an inert-atmosphere glovebox (or using standard Schlenk techniques under argon), add Pd(OAc)₂ (11.2 mg, 0.05 mmol) and XPhos (47.7 mg, 0.10 mmol) to an oven-dried 20 mL reaction vial equipped with a magnetic stir bar.
-
Substrate Addition: Add 3-bromobenzonitrile (182 mg, 1.0 mmol), K₂CO₃ (276 mg, 2.0 mmol), and pivalic acid (30.6 mg, 0.30 mmol) to the vial.
-
Solvent & Oxazole: Inject anhydrous DMAc (5.0 mL) followed by oxazole (103.6 mg, 1.5 mmol, 100 µL). Note: Oxazole is volatile; ensure the vial is sealed immediately with a Teflon-lined crimp cap.
-
Reaction: Remove the vial from the glovebox and place it in a pre-heated aluminum block at 110 °C. Stir vigorously (800 rpm) for 16 hours.
-
Quenching: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short pad of Celite to remove inorganic salts and precipitated palladium black. Wash the Celite pad with additional ethyl acetate (2 × 10 mL).
-
Aqueous Workup: Transfer the filtrate to a separatory funnel. Wash with distilled water (3 × 20 mL) to remove DMAc, followed by brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient, typically 80:20 to 60:40) to afford the pure 3-(oxazol-5-yl)benzonitrile as a solid.
Analytical Validation (Self-Validating System)
A trustworthy protocol must provide the user with clear parameters to verify success. To confirm that the reaction proceeded with the desired C-5 regioselectivity (and not the C-2 isomer), utilize the following diagnostic analytical markers:
-
LC-MS (ESI+): Expected mass for [M+H]⁺ is 171.06 .
-
¹H NMR (400 MHz, CDCl₃) Diagnostics:
-
C-2 Proton: Will appear as a sharp, downfield singlet at approximately δ 8.0 - 8.1 ppm .
-
C-4 Proton: Will appear as a distinct singlet at approximately δ 7.5 - 7.6 ppm .
-
Failure Mode Identification: If the reaction proceeded at the C-2 position, you will observe two doublets with a small coupling constant (J ~ 1.0 Hz) around δ 7.2 and δ 7.8 ppm (representing the adjacent C-4 and C-5 protons). The presence of two uncoupled singlets unequivocally validates the C-5 regiochemistry.
-
References
-
Strotman, N. A., Chobanian, H. R., Guo, Y., He, J., & Wilson, J. E. (2010). "Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates." Organic Letters, 12(16), 3578–3581. URL: [Link]
-
Hoarau, C., et al. (2011). "Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series." Beilstein Journal of Organic Chemistry, 7, 1584–1601. URL: [Link]
Sources
Application Note: 3-(Oxazol-5-yl)benzonitrile as a Privileged Scaffold in Targeted Therapeutics
Executive Summary & Physicochemical Rationale
In modern medicinal chemistry, the 3-(oxazol-5-yl)benzonitrile motif and its derivatives have emerged as highly versatile, privileged scaffolds. This structural combination pairs the strong dipole and hydrogen-bond-accepting capacity of the oxazole ring with the metabolic stability and electron-withdrawing nature of a benzonitrile group.
As a Senior Application Scientist, I have observed that this scaffold is rarely a passive structural element. Instead, it actively drives molecular recognition. The benzonitrile nitrogen frequently coordinates with active-site metals (such as Zinc in metalloenzymes), while the oxazole ring participates in critical
Application I: Targeted Protein Degradation (AR-PROTACs)
Mechanistic Insight
In the development of Proteolysis Targeting Chimeras (PROTACs) for prostate cancer, achieving the correct spatial orientation between the Androgen Receptor (AR) and the Von Hippel-Lindau (VHL) E3 ligase is critical. The 3-(oxazol-5-yl)benzonitrile moiety acts as a rigid, vector-directing hinge. It anchors into the AR ligand-binding pocket while optimally projecting the attached VHL ligand out into the solvent channel. This rigidity minimizes the entropic penalty during the formation of the transient ternary complex, a prerequisite for efficient polyubiquitination [1].
Figure 1: Mechanism of AR degradation mediated by oxazole-benzonitrile based PROTACs.
Protocol: Self-Validating Cell-Based AR Degradation Assay
To evaluate the degradation efficacy of synthesized PROTACs, we utilize a self-validating Western blot workflow in LNCaP prostate cancer cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed LNCaP cells at
cells/well in 6-well plates using RPMI-1640 supplemented with 10% Charcoal-Stripped FBS (to remove endogenous androgens that compete for the AR pocket). -
Compound Treatment: Treat cells with a concentration gradient of the PROTAC (0.1 nM to 10 µM) for 24 hours.
-
Lysis & Protein Extraction: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 min at 4°C to clear cellular debris.
-
Immunoblotting: Resolve 20 µg of protein via SDS-PAGE, transfer to a PVDF membrane, and probe with anti-AR (primary) and anti-GAPDH (loading control).
Validation & QC Checkpoints (Trustworthiness):
-
System Suitability (Proteasome Dependence): In a parallel well, co-treat cells with the PROTAC and 10 µM MG132 (a proteasome inhibitor). Expected Outcome: AR degradation is completely rescued. If degradation still occurs, the compound is causing off-target transcriptional suppression, not proteasomal degradation.
-
Specificity Control (E3 Ligase Dependence): Treat a separate well with an epimer control of the PROTAC (a synthesized version where the stereocenter of the VHL-binding hydroxyproline is inverted, rendering it inactive). Expected Outcome: No AR degradation. This validates that the AR loss is strictly due to ternary complex formation [1].
Application II: Bioreductive Prodrugs (AKR1C3-Dependent KARS Inhibitors)
Mechanistic Insight
Aldo-keto reductase 1C3 (AKR1C3) is heavily overexpressed in NRF2/KEAP1 mutated cancers. The 3-(oxazol-5-yl)benzonitrile core mimics the steric bulk of natural ketosteroid substrates. This allows the molecule to act as a bioreductive prodrug trigger. Upon reduction by the AKR1C3 enzyme in the tumor microenvironment, the molecule undergoes a conformational shift, converting into a potent Lysine t-RNA synthetase (KARS) inhibitor, thereby selectively starving the tumor of essential protein synthesis machinery [2].
Protocol: Regioselective Van Leusen Oxazole Synthesis
The core scaffold is typically synthesized via a Van Leusen cycloaddition. The causality behind the reagent choice is critical: Potassium carbonate (
Step-by-Step Methodology:
-
Reaction Setup: To a stirred solution of (p-tolylsulfonyl)methyl isocyanide (TosMIC) (1.1 eq) in anhydrous MeOH (0.2 M), add
(1.3 eq) and the corresponding substituted benzaldehyde (e.g., 3-cyano-4-fluorobenzaldehyde) (1.0 eq). -
Cycloaddition: Stir the reaction mixture at room temperature for 16 hours under an inert nitrogen atmosphere.
-
Workup: Concentrate the mixture under reduced pressure. Dilute the residue with Dichloromethane (DCM) and wash sequentially with distilled water and brine.
-
Purification: Dry the organic layer over anhydrous
, filter, and purify via flash column chromatography (Hexane:EtOAc gradient).
Validation & QC Checkpoints (Trustworthiness):
-
In-Process Control (IPC): Monitor via TLC (UV 254 nm). The starting aldehyde stains bright orange with 2,4-DNPH stain. The newly formed oxazole product is UV-active but does not stain with 2,4-DNPH. The disappearance of the 2,4-DNPH active spot confirms complete aldehyde consumption.
-
Final Structural QC: Perform
NMR in . The definitive proof of the oxazole ring formation is the appearance of two distinct, sharp singlets at approximately 7.9-8.1 ppm (oxazole C2-H) and 7.4 ppm (oxazole C4-H).
Figure 2: Synthetic workflow of the Van Leusen oxazole construction.
Application III: QPCTL Inhibitors in Immuno-Oncology
Mechanistic Insight
Glutaminyl-peptide cyclotransferase-like protein (QPCTL) catalyzes the formation of pyroglutamate (pGlu) on the N-terminus of CD47. This modification is absolutely required for CD47 to bind to SIRP
Quantitative Data Summary
The table below synthesizes the pharmacological parameters of representative 3-(oxazol-5-yl)benzonitrile derivatives across the discussed therapeutic areas.
| Application Area | Target Protein | Representative Metric | Value | Key Physicochemical Contribution of Scaffold |
| Targeted Degradation | Androgen Receptor (AR) | < 10 nM | Provides rigid hinge vector; lowers entropic penalty of ternary complex formation. | |
| Bioreductive Prodrug | AKR1C3 / KARS | < 0.5 µM | Mimics ketosteroid bulk; enables specific enzymatic reduction in tumor microenvironment. | |
| Immuno-Oncology | QPCTL | < 0.1 µM | Nitrile acts as a Zinc-binding pharmacophore; oxazole provides |
References
- Title: Compounds and methods for the targeted degradation of the androgen receptor (WO2016118666A1)
- Title: Tricyclic AKR1C3 dependent KARS inhibitors (WO2021005586A1)
-
Title: Piperidinylbenzonitrile derivatives as inhibitors of glutaminyl-peptide cyclotransferase and glutaminyl-peptide cyclotransferase like protein (US20250033324 / WO2023205173) Source: Justia Patents URL: [Link]
use of 3-(Oxazol-5-yl)benzonitrile as a building block in organic synthesis
Application Note: 3-(Oxazol-5-yl)benzonitrile as a Versatile Building Block in Medicinal Chemistry and Organic Synthesis
Executive Summary
In modern drug discovery, the strategic selection of bifunctional building blocks is critical for rapidly exploring chemical space. 3-(Oxazol-5-yl)benzonitrile (CAS: 252928-81-7) has emerged as a privileged scaffold in the synthesis of kinase inhibitors, Glutaminyl-peptide cyclotransferase (QPCTL) inhibitors, and Proteolysis Targeting Chimeras (PROTACs)[1][2].
The structural brilliance of this molecule lies in its dual functionality. The oxazole ring serves as a robust, hydrogen-bond-accepting bioisostere for amides and esters, providing metabolic stability and favorable physicochemical properties. Conversely, the benzonitrile moiety acts as an inert placeholder during early synthetic steps, which can later be reduced to a primary amine or hydrolyzed to a carboxylic acid, providing a highly reactive vector for linker attachment in bifunctional molecules.
Mechanistic Rationale: The Van Leusen Cycloaddition
The most efficient route to 3-(oxazol-5-yl)benzonitrile is the Van Leusen oxazole synthesis, which utilizes 3-formylbenzonitrile and p-toluenesulfonylmethyl isocyanide (TosMIC)[3].
Causality of Reagent Selection:
-
TosMIC: The methylene group in TosMIC is highly acidic due to the combined electron-withdrawing effects of the isocyanide and tosyl groups. This allows for facile deprotonation under mild basic conditions.
-
Potassium Carbonate (
): A mild base like is chosen over stronger bases (like NaH or BuLi) to selectively deprotonate TosMIC without triggering unwanted Cannizzaro reactions or aldol condensations with the starting aldehyde[4]. -
Methanol (MeOH) Solvent: Methanol acts as a critical proton shuttle. Following the initial [3+2] cycloaddition that forms the 4-tosyl-4,5-dihydrooxazole intermediate, the protic nature of methanol facilitates the base-promoted elimination of p-toluenesulfinic acid, driving the rearomatization to the final oxazole ring[3].
Workflow and mechanism of the Van Leusen oxazole synthesis.
Quantitative Data: Reaction Optimization
The synthesis of oxazoles via TosMIC can be highly sensitive to thermal conditions. Below is a comparative summary of reaction conditions utilized to maximize the yield of 3-(oxazol-5-yl)benzonitrile[4].
| Reaction Condition | Base (Equivalents) | Solvent | Temp (°C) | Time | Yield (%) | Mechanistic Outcome |
| Conventional Heating | MeOH | Reflux (65) | 12-16 h | 78-82 | Complete aromatization. | |
| Microwave Irradiation | Isopropanol | 65 (350 W) | 8 min | 92-96 | Rapid kinetics; suppressed side reactions. | |
| Room Temperature | MeOH | 25 | 24 h | 45-55 | Incomplete elimination; oxazoline trapped. |
Self-Validating Protocols
Protocol 1: Scalable Synthesis of 3-(Oxazol-5-yl)benzonitrile
Objective: Synthesize the core building block with high purity (>98%) suitable for downstream medicinal chemistry.
-
Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-formylbenzonitrile (1.00 g, 7.63 mmol, 1.0 eq) and TosMIC (1.64 g, 8.39 mmol, 1.1 eq).
-
Solvent & Base Addition: Suspend the solids in anhydrous Methanol (30 mL). Add anhydrous
(1.27 g, 9.16 mmol, 1.2 eq) in one portion. Causality: Adding the base last ensures the TosMIC is fully solvated, preventing localized high-pH zones that degrade the isocyanide. -
Reaction Execution: Attach a reflux condenser and heat the mixture to 65 °C under an inert argon atmosphere for 12 hours.
-
In-Process Validation (TLC): Monitor via TLC (20% EtOAc in Hexanes). The starting aldehyde (
, UV active) should disappear, replaced by a new, highly UV-active spot ( ). -
Workup & Isolation: Cool to room temperature and concentrate the mixture under reduced pressure to remove methanol. Partition the residue between Ethyl Acetate (50 mL) and Distilled Water (50 mL). Causality: Water dissolves the inorganic salts and the cleaved potassium p-toluenesulfinate byproduct, while the target oxazole partitions cleanly into the organic layer.
-
Purification: Wash the organic layer with brine, dry over
, filter, and concentrate. Purify via flash chromatography (10-20% EtOAc/Hexanes) to yield a pale yellow solid. -
Analytical Validation:
NMR ( ) must show characteristic oxazole protons: a sharp singlet at ~7.95 ppm (C2-H) and a singlet at ~7.45 ppm (C4-H), confirming successful cyclization and aromatization.
Protocol 2: Downstream Elaboration – Reduction to Primary Amine
To utilize this building block in PROTAC linkers, the nitrile must be reduced to (3-(oxazol-5-yl)phenyl)methanamine.
-
Reagent Setup: Dissolve 3-(oxazol-5-yl)benzonitrile (500 mg) in anhydrous THF (10 mL) at 0 °C.
-
Reduction: Slowly add Borane-THF complex (
, 1.0 M, 3.0 eq) dropwise. Causality: is chosen over to prevent unwanted ring-opening or reduction of the sensitive oxazole moiety. -
Reflux & Quench: Heat to 70 °C for 4 hours. Cool to 0 °C and carefully quench with Methanol (5 mL) followed by 1M HCl (5 mL) to break the tightly bound boron-amine complex.
-
Isolation: Basify the aqueous layer to pH 10 with 2M NaOH and extract with Dichloromethane (
mL). Dry and concentrate to yield the primary amine, ready for immediate amide coupling.
Advanced Applications: Targeted Protein Degradation (PROTACs)
3-(Oxazol-5-yl)benzonitrile derivatives have proven exceptionally valuable in the design of Androgen Receptor (AR) degraders[2]. In these architectures, the oxazole-phenyl motif acts as the high-affinity warhead binding the AR ligand-binding domain. The elaborated amine (from Protocol 2) serves as the anchor point for a PEG-based linker, which bridges to a Von Hippel-Lindau (VHL) E3 ligase recruiting ligand.
Mechanism of targeted protein degradation via PROTACs utilizing the oxazole building block.
By bringing the AR into close spatial proximity with the VHL ligase, the target protein is polyubiquitinated and subsequently destroyed by the 26S proteasome, offering a therapeutic strategy for castration-resistant prostate cancer[2].
References
1.[1] Tricyclic AKR1C3 dependent KARS inhibitors. Google Patents (WO2021005586A1). Available at: 2.[2] Compounds and methods for the targeted degradation of the androgen receptor. Google Patents (WO2016118666A1). Available at: 3.[3] Recent advances in the synthesis of oxazole-based molecules via van Leusen oxazole synthesis. Molecules (2020). Available at:[Link] 4.[4] A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega (2020). Available at:[Link]
Sources
Application Notes and Protocols for 3-(Oxazol-5-yl)benzonitrile as a Potential Kinase Inhibitor
Introduction: The Rationale for Investigating 3-(Oxazol-5-yl)benzonitrile as a Kinase Inhibitor
The landscape of oncology drug discovery is continually evolving, with a significant focus on the development of small molecule kinase inhibitors that can selectively target signaling pathways dysregulated in cancer. The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, known for its ability to engage in key hydrogen bonding interactions within the ATP-binding sites of various kinases.[1][2][3][4][5] Similarly, the benzonitrile moiety is a recognized pharmacophore in numerous kinase inhibitors, where the nitrile group can act as a hydrogen bond acceptor and contribute to binding affinity and selectivity. The confluence of these two structural motifs in 3-(Oxazol-5-yl)benzonitrile presents a compelling hypothesis for its potential as a kinase inhibitor.
Based on a comprehensive analysis of structurally related approved drugs and clinical candidates, we propose that 3-(Oxazol-5-yl)benzonitrile is a promising candidate for the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation, which is critical for tumor growth and metastasis.[6][7][8][9][10][11][12][13][14][15] Several potent VEGFR-2 inhibitors incorporate either an oxazole or a benzonitrile functionality, suggesting that their combination in 3-(Oxazol-5-yl)benzonitrile could lead to significant inhibitory activity.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to explore the potential of 3-(Oxazol-5-yl)benzonitrile as a VEGFR-2 inhibitor. We present detailed, field-proven protocols for in vitro biochemical assays and cell-based functional assays, designed to rigorously evaluate the compound's inhibitory potential and elucidate its mechanism of action. Each protocol is designed as a self-validating system, with explanations of the scientific principles and experimental choices to ensure robust and reproducible results.
Physicochemical Properties and Drug-Likeness Assessment
Prior to embarking on extensive biological evaluation, an in-silico assessment of the drug-like properties of 3-(Oxazol-5-yl)benzonitrile provides valuable insights into its potential for oral bioavailability. Lipinski's Rule of Five is a widely accepted guideline for predicting the druglikeness of a molecule.[6]
To assess 3-(Oxazol-5-yl)benzonitrile, its SMILES (Simplified Molecular Input Line Entry System) notation, N#Cc1cccc(c1)-c2cnco2, can be used in online calculators.
Table 1: Predicted Physicochemical Properties of 3-(Oxazol-5-yl)benzonitrile and Lipinski's Rule of Five Analysis
| Property | Predicted Value | Lipinski's Rule of Five | Compliance |
| Molecular Weight | 184.18 g/mol | ≤ 500 g/mol | Yes |
| LogP (octanol-water partition coefficient) | 1.9 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 4 (2 N, 2 O) | ≤ 10 | Yes |
The analysis indicates that 3-(Oxazol-5-yl)benzonitrile complies with all criteria of Lipinski's Rule of Five, suggesting a favorable profile for oral bioavailability and positioning it as a promising candidate for further investigation.
In Vitro Biochemical Evaluation: Kinase Inhibition Assay
To directly assess the inhibitory activity of 3-(Oxazol-5-yl)benzonitrile against VEGFR-2, a robust and high-throughput compatible biochemical assay is essential. The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, providing a sensitive and reliable method to quantify kinase activity and inhibition.
Principle of the ADP-Glo™ Kinase Assay
The assay is a two-step process. First, the kinase reaction is performed, where the kinase (VEGFR-2) phosphorylates a substrate using ATP, generating ADP. In the second step, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added, which converts the generated ADP back to ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal that is directly proportional to the initial kinase activity. A decrease in luminescence in the presence of the test compound indicates inhibition of the kinase.
Protocol 1: In Vitro VEGFR-2 Inhibition Assay using ADP-Glo™
Materials:
-
Recombinant human VEGFR-2 kinase (e.g., from Promega or similar supplier)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
3-(Oxazol-5-yl)benzonitrile (dissolved in 100% DMSO)
-
Staurosporine (positive control inhibitor, dissolved in 100% DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well assay plates
-
Luminometer
Experimental Workflow:
Caption: Workflow for the in vitro VEGFR-2 kinase inhibition assay.
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 3-(Oxazol-5-yl)benzonitrile in 100% DMSO, starting from a 1 mM stock solution. Prepare a similar dilution series for the positive control, Staurosporine.
-
Assay Plate Setup:
-
Add 2.5 µL of the compound dilutions to the appropriate wells of a 384-well plate.
-
For control wells, add 2.5 µL of DMSO (0% inhibition) or a high concentration of Staurosporine (100% inhibition).
-
-
Kinase/Substrate Addition: Prepare a 4X solution of VEGFR-2 kinase and Poly(Glu, Tyr) substrate in Kinase Reaction Buffer. Add 2.5 µL of this mixture to each well.
-
Reaction Initiation: Prepare a 2X ATP solution in Kinase Reaction Buffer. The final ATP concentration should be at or near the Km for VEGFR-2. Add 5 µL of the 2X ATP solution to each well to initiate the kinase reaction. The final reaction volume is 10 µL.
-
Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.
-
First Detection Step: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Second Detection Step: Add 20 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the high and low controls.
-
Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
-
Cell-Based Functional Evaluation: Assessing Cellular Potency
While in vitro biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays provide a more physiologically relevant context by assessing the compound's ability to penetrate cell membranes and inhibit the target kinase within a cellular environment.
Protocol 2: MCF-7 Breast Cancer Cell Proliferation Assay
The MCF-7 human breast cancer cell line expresses VEGFR-2, and its proliferation can be influenced by VEGF signaling.[2][3] This assay will determine the effect of 3-(Oxazol-5-yl)benzonitrile on the proliferation of these cells.
Materials:
-
MCF-7 cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
3-(Oxazol-5-yl)benzonitrile (dissolved in DMSO)
-
Sorafenib (positive control, dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well clear-bottom, white-walled tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 3-(Oxazol-5-yl)benzonitrile and Sorafenib in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the cell plate with 100 µL of medium containing the compound dilutions. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Viability Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value by plotting viability against compound concentration.
Protocol 3: Western Blot Analysis of VEGFR-2 Phosphorylation
To confirm that 3-(Oxazol-5-yl)benzonitrile inhibits VEGFR-2 signaling in a cellular context, this protocol assesses the phosphorylation status of VEGFR-2 in response to VEGF stimulation in Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express high levels of VEGFR-2.[16][17][18]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Recombinant Human VEGF-A
-
3-(Oxazol-5-yl)benzonitrile (dissolved in DMSO)
-
Sorafenib (positive control, dissolved in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Standard Western blotting equipment
Experimental Workflow:
Caption: Workflow for Western blot analysis of VEGFR-2 phosphorylation.
Procedure:
-
Cell Culture and Treatment:
-
Culture HUVECs to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of 3-(Oxazol-5-yl)benzonitrile, Sorafenib, or DMSO for 1 hour.
-
Stimulate the cells with 50 ng/mL of VEGF-A for 10 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-VEGFR-2 (Tyr1175) and total VEGFR-2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane extensively and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-VEGFR-2 signal to the total VEGFR-2 signal to determine the extent of inhibition.
VEGFR-2 Signaling Pathway
Understanding the downstream effects of VEGFR-2 inhibition is crucial for interpreting the results of cell-based assays. The following diagram illustrates the key signaling cascades initiated by VEGFR-2 activation.
Caption: Simplified VEGFR-2 signaling pathway in endothelial and cancer cells.
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the initial characterization of 3-(Oxazol-5-yl)benzonitrile as a potential VEGFR-2 inhibitor. Positive results from these assays, including potent in vitro inhibition of VEGFR-2 and dose-dependent inhibition of cancer cell proliferation and VEGFR-2 phosphorylation, would provide strong evidence for its further development.
Future studies should focus on a broader kinase selectivity profiling to assess the specificity of 3-(Oxazol-5-yl)benzonitrile. In vivo studies in relevant animal models of cancer would then be the next logical step to evaluate its efficacy and pharmacokinetic properties. The structural simplicity and favorable predicted drug-like properties of 3-(Oxazol-5-yl)benzonitrile make it an attractive starting point for a medicinal chemistry program aimed at optimizing its potency and selectivity as a novel anti-angiogenic agent.
References
-
ProteinIQ. Lipinski's Rule of 5 Calculator. [Link]
-
Armakovic, S. J. ADME calculator. [Link]
-
Creative Biolabs. Human Breast Cell MCF-7-based Proliferation Assay Service. [Link]
-
National Toxicology Program. TEST METHOD NOMINATION: MCF-7 CELL PROLIFERATION ASSAY OF ESTROGENIC ACTIVITY. [Link]
-
BellBrook Labs. Using A Universal Kinase Assay for Both HTS and Hit-to-Lead. [Link]
-
NodePit. Lipinski's Rule-of-Five. [Link]
-
PubMed. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. [Link]
-
Calcnet. Lipinski Rule of Five-Calcnet-TargetNet-TargetNet. [Link]
-
Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. SLAS Discovery. [Link]
-
Semantic Scholar. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers. [Link]
-
Spandidos Publications. Vascular endothelial growth factor directly stimulates tumour cell proliferation in non-small cell lung cancer. [Link]
-
PubMed. Discovery and optimization of new benzimidazole- and benzoxazole-pyrimidone selective PI3Kβ inhibitors for the treatment of phosphatase and TENsin homologue (PTEN)-deficient cancers. [Link]
-
MDPI. Development and Characterization of Ibrutinib-Loaded Ethylcellulose-Based Nanosponges: Cytotoxicity Assay against MCF-7 Cell Lines. [Link]
-
Journal of Medicinal Chemistry. Discovery of Potent and Selective PI3Kγ Inhibitors. [Link]
-
ResearchGate. Western blot analysis of phosphorylation level of VEGFR2... [Link]
-
ResearchGate. Phospho-VEGFR2 (p-VEGFR2) expression in HUVECs was detected by Western... [Link]
-
PubChem. 4-[(5R)-5-benzyl-4,5-dihydro-1,2-oxazol-3-yl]benzonitrile. [Link]
-
PubChemLite. 3-(5-amino-1,3,4-oxadiazol-2-yl)benzonitrile. [Link]
-
PubChem. 3-[(5S)-5-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-3-yl]benzonitrile. [Link]
-
3-(5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile. Acta Crystallographica Section E. [Link]
-
DergiPark. Structural characterization and DFT studies of an oxazol-5-one derivative. [Link]
-
Multidisciplinary Journals. structural properties,theory functional calculations (dft), natural bond orbital and energies for the. [Link]
-
Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. commerce.bio-rad.com [commerce.bio-rad.com]
- 10. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. Inhibition of VEGF-Induced VEGFR-2 Activation and HUVEC Migration by Melatonin and Other Bioactive Indolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Note: Regioselective C-2 Functionalization of 3-(Oxazol-5-yl)benzonitrile
Executive Summary & Chemical Context
3-(Oxazol-5-yl)benzonitrile is a highly versatile heteroaromatic scaffold frequently utilized in the design of kinase inhibitors, advanced agrochemicals, and functional materials[1]. Structurally, the C-5 position of the oxazole ring is occupied by the 3-cyanophenyl moiety, directing downstream functionalization efforts exclusively to the C-2 and C-4 positions.
Between these available sites, the C-2 position exhibits superior reactivity. Flanked by electronegative oxygen and nitrogen atoms, the C-2 proton is highly acidic. This application note details two field-proven, self-validating protocols for the regioselective functionalization of the oxazole ring at the C-2 position:
-
Palladium-Catalyzed Direct C-H Arylation: Ideal for constructing complex biaryl systems.
-
Cryogenic Lithiation and Electrophilic Trapping: Optimal for introducing alkyl, formyl, or heteroatom-based functional groups.
Mechanistic Rationale: The Causality of Regioselectivity
To ensure experimental success, it is critical to understand the underlying mechanisms governing oxazole reactivity.
In Transition-Metal Catalysis: Direct C-H arylation at the C-2 position of oxazoles proceeds via a base-assisted, non-concerted Metalation-Deprotonation (nCMD) mechanism[2]. Unlike the standard Concerted Metalation-Deprotonation (CMD) pathway—which typically favors the C-5 position due to a balance of nucleophilicity and acidity—the nCMD pathway exploits the extreme kinetic acidity of the C-2 proton. The inclusion of a carbonate base acts as a critical "proton shuttle," facilitating an outer-sphere deprotonation immediately following the coordination of the oxazole to the palladium center[2]. This effectively bypasses the less acidic C-4 position.
In Organolithium Chemistry: The high acidity of the C-2 proton allows for rapid and exclusive deprotonation by strong bases like n-butyllithium (n-BuLi)[3]. However, the resulting 2-lithiooxazole intermediate is thermodynamically unstable. If the reaction temperature exceeds -40 °C, the ring undergoes a rapid electrocyclic ring-opening fragmentation, yielding an acyclic isocyanide[3]. Therefore, strict adherence to cryogenic conditions (-78 °C) is the primary causal factor for high product yields.
Protocol A: Palladium-Catalyzed Direct C-2 Arylation
This protocol utilizes a ligand-modulated Palladium(II) system to directly couple 3-(oxazol-5-yl)benzonitrile with aryl halides (e.g., aryl bromides or chlorides)[4].
Fig 1. Palladium-catalyzed direct C-2 arylation pathway via nCMD mechanism.
Reagent Matrix
| Reagent / Catalyst | Function | Equivalents / Loading |
| 3-(Oxazol-5-yl)benzonitrile | Substrate | 1.0 equiv (1.0 mmol) |
| Aryl Bromide (Ar-Br) | Coupling Partner | 1.2 equiv |
| Pd(OAc)₂ | Pre-catalyst | 5 mol% |
| Tricyclohexylphosphine (PCy₃) | Ligand (Electron-rich) | 10 mol% |
| Cesium Carbonate (Cs₂CO₃) | Base / Proton Shuttle | 2.0 equiv |
| Pivalic Acid (PivOH) | Co-catalyst (CMD promoter) | 30 mol% |
| N,N-Dimethylacetamide (DMA) | Solvent | 0.2 M (5.0 mL) |
Step-by-Step Methodology
-
Preparation of the Reaction Vessel: Oven-dry a 15 mL Schlenk tube equipped with a magnetic stir bar. Cool under a continuous stream of dry Argon.
-
Catalyst & Base Loading: Add Pd(OAc)₂ (11.2 mg, 5 mol%), PCy₃ (28.0 mg, 10 mol%), Cs₂CO₃ (651 mg, 2.0 mmol), and PivOH (30.6 mg, 30 mol%) to the tube.
-
Substrate Addition: Add 3-(oxazol-5-yl)benzonitrile (170.2 mg, 1.0 mmol) and the selected aryl bromide (1.2 mmol). Note: If the aryl bromide is a liquid, add it in step 5.
-
Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate and backfill with Argon (repeat 3 times) to ensure a strictly oxygen-free environment. Oxygen will rapidly degrade the electron-rich Pd(0)-PCy₃ active species.
-
Solvent Addition: Inject anhydrous DMA (5.0 mL) via syringe.
-
Thermal Activation: Replace the septum with a Teflon screw cap under positive Argon flow. Heat the reaction mixture in a pre-heated oil bath at 110 °C for 12–16 hours with vigorous stirring.
-
Workup & Purification: Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the organic layer with water (3 × 15 mL) to remove DMA, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc).
Protocol B: Regioselective C-2 Lithiation and Electrophilic Trapping
This protocol leverages the kinetic acidity of the C-2 position for direct metalation. It is highly sensitive to temperature and moisture but offers unparalleled versatility for installing diverse electrophiles[3].
Fig 2. Regioselective C-2 lithiation and electrophilic trapping workflow.
Reagent Matrix
| Reagent | Function | Equivalents / Loading |
| 3-(Oxazol-5-yl)benzonitrile | Substrate | 1.0 equiv (1.0 mmol) |
| n-Butyllithium (2.5 M in hexanes) | Strong Base | 1.05 equiv (1.05 mmol) |
| Electrophile (e.g., Benzaldehyde) | Trapping Agent | 1.2 equiv (1.2 mmol) |
| Tetrahydrofuran (THF), Anhydrous | Solvent | 0.1 M (10.0 mL) |
| Saturated NH₄Cl (aq) | Quenching Agent | Excess |
Step-by-Step Methodology
-
Cryogenic Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under vacuum. Backfill with Argon.
-
Substrate Solvation: Dissolve 3-(oxazol-5-yl)benzonitrile (170.2 mg, 1.0 mmol) in anhydrous THF (10.0 mL).
-
Temperature Equilibration: Submerge the flask in a dry ice/acetone bath and allow the solution to equilibrate to exactly -78 °C for 15 minutes. Causality Note: Failure to reach -78 °C will result in the irreversible ring-opening of the oxazole upon lithiation.
-
Deprotonation: Slowly add n-BuLi (0.42 mL of a 2.5 M solution, 1.05 mmol) dropwise down the inner wall of the flask over 5 minutes using a gas-tight syringe. Stir the resulting deep-colored solution at -78 °C for exactly 30 minutes to ensure complete formation of the 2-lithiooxazole intermediate.
-
Electrophilic Trapping: Add the electrophile (e.g., benzaldehyde, 127.3 mg, 1.2 mmol) dropwise. Maintain the reaction at -78 °C for an additional 1 hour.
-
Quenching & Recovery: Quench the reaction while still at -78 °C by adding saturated aqueous NH₄Cl (5 mL). Remove the cooling bath and allow the mixture to warm to room temperature. Extract the aqueous layer with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over MgSO₄, concentrate, and purify via column chromatography.
Quantitative Data & Strategy Comparison
To assist in selecting the appropriate workflow for your drug development pipeline, the following table summarizes the quantitative performance metrics of both protocols:
| Metric | Protocol A: Pd-Catalyzed Arylation | Protocol B: Lithiation/Trapping |
| Primary Mechanism | Base-assisted nCMD[2] | Kinetic Deprotonation[3] |
| Typical Yield Range | 65% – 88% | 70% – 92% |
| Regioselectivity (C-2:C-4) | > 99:1 | > 99:1 |
| Reaction Temperature | 110 °C | -78 °C |
| Reaction Time | 12 – 16 hours | 1.5 hours |
| Functional Group Tolerance | High (Tolerates -OH, -NH₂, -CHO on Ar-X) | Low (Requires protection of acidic protons) |
| Scalability | Excellent (Easily scaled to >10 grams) | Moderate (Exothermic quenching requires care) |
References
-
Direct C–H Bond Arylation of (Benzo)oxazoles with Aryl Chlorides Catalyzed by N-Heterocyclic Carbene–Palladium(II)–1-Methylimidazole Complex | Organic Letters - ACS Publications.[4] Available at:[Link]
-
Concerted vs Nonconcerted Metalation-Deprotonation in Orthogonal Direct C-H Arylation of Heterocycles with Halides: A Computational Study - PubMed.[2] Available at:[Link]
-
Discovery and evaluation of 2-anilino-5-aryloxazoles as a novel class of VEGFR2 kinase inhibitors - PubMed.[1] Available at:[Link]
-
Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal - Indian Academy of Sciences.[3] Available at:[Link]
Sources
- 1. Discovery and evaluation of 2-anilino-5-aryloxazoles as a novel class of VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Concerted vs Nonconcerted Metalation-Deprotonation in Orthogonal Direct C-H Arylation of Heterocycles with Halides: A Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Regioselective Nitration of 3-(Oxazol-5-yl)benzonitrile
Abstract
This document provides a comprehensive guide for the experimental procedure of the nitration of 3-(Oxazol-5-yl)benzonitrile. Nitrated derivatives of this scaffold are of significant interest in medicinal chemistry and drug discovery programs due to their potential as key intermediates in the synthesis of various bioactive molecules. This application note details the underlying chemical principles, a step-by-step experimental protocol, safety considerations, and methods for purification and characterization of the final product. The provided protocol is designed to be a robust and reproducible method for researchers in both academic and industrial settings.
Introduction and Scientific Background
The introduction of a nitro group onto an aromatic ring is a fundamental transformation in organic synthesis, known as nitration. This electrophilic aromatic substitution (EAS) reaction is crucial for the synthesis of a wide array of chemical intermediates and active pharmaceutical ingredients.[1][2] The target molecule, 3-(Oxazol-5-yl)benzonitrile, possesses two aromatic systems: a substituted benzene ring and an oxazole ring. Understanding the regioselectivity of the nitration reaction is paramount for the successful synthesis of the desired product.
The benzonitrile moiety contains a cyano group, which is a deactivating and meta-directing substituent for electrophilic aromatic substitution.[3][4] Conversely, the oxazole ring is an electron-deficient heterocycle, making it generally unreactive towards electrophilic substitution under standard nitrating conditions.[5][6][7] In fact, the strongly acidic conditions typically employed for nitration can lead to the protonation and potential decomposition of the oxazole ring.[6] Therefore, the nitration is expected to occur selectively on the benzonitrile ring at the position meta to the cyano group and ortho/para to the oxazole substituent. The oxazole group, being a heterocyclic substituent, will influence the electron density of the benzene ring, further guiding the position of the incoming nitro group.
This protocol utilizes a classic mixed acid (sulfuric acid and nitric acid) approach, which generates the highly electrophilic nitronium ion (NO₂⁺) in situ, the key reactive species in the nitration process.[8] Careful control of reaction temperature is critical to prevent over-nitration and decomposition of the starting material.[9]
Reaction Mechanism and Regioselectivity
The nitration of 3-(Oxazol-5-yl)benzonitrile proceeds via an electrophilic aromatic substitution mechanism. The key steps are:
-
Generation of the Nitronium Ion: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).
-
Electrophilic Attack: The π-electron system of the benzonitrile ring acts as a nucleophile and attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation: A weak base (typically HSO₄⁻) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitrated product.
Regioselectivity:
-
Benzonitrile Ring: The cyano group (-CN) is a strong electron-withdrawing group and a meta-director.
-
Oxazole Ring: The oxazole substituent at the 3-position of the benzonitrile ring is an ortho, para-director.
Considering these directing effects, the incoming nitro group will preferentially substitute at the positions that are meta to the cyano group and either ortho or para to the oxazole group. The primary products are therefore expected to be 3-(Oxazol-5-yl)-2-nitrobenzonitrile and 3-(Oxazol-5-yl)-4-nitrobenzonitrile. Steric hindrance from the adjacent oxazole ring may influence the ratio of these isomers.
Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific laboratory conditions and desired scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 3-(Oxazol-5-yl)benzonitrile | ≥98% | Commercially Available | |
| Concentrated Sulfuric Acid (H₂SO₄) | 95-98% | ACS Reagent Grade | Highly Corrosive |
| Concentrated Nitric Acid (HNO₃) | 68-70% | ACS Reagent Grade | Highly Corrosive & Oxidizer |
| Dichloromethane (CH₂Cl₂) | Anhydrous | ACS Reagent Grade | |
| Saturated Sodium Bicarbonate (NaHCO₃) soln. | |||
| Anhydrous Sodium Sulfate (Na₂SO₄) | |||
| Crushed Ice | |||
| Deionized Water |
Equipment
-
Round-bottom flask equipped with a magnetic stir bar
-
Dropping funnel
-
Ice-salt bath
-
Thermometer
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Safety Precautions
Nitration reactions are highly exothermic and involve the use of strong, corrosive acids.[9][10][11][12] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, a face shield, and acid-resistant gloves.[9]
-
Fume Hood: All operations must be performed in a well-ventilated fume hood.[9]
-
Acid Handling: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns.[11] Handle with extreme care and have appropriate spill kits readily available.
-
Quenching: The reaction mixture must be quenched by slowly adding it to crushed ice to dissipate the heat generated.[9]
-
Emergency Preparedness: Ensure easy access to an eyewash station and safety shower.[11]
| Hazard | Description |
| Corrosive | Concentrated nitric and sulfuric acids can cause severe skin and eye burns.[11] |
| Exothermic Reaction | The reaction generates significant heat, which can lead to a runaway reaction if not controlled.[13] |
| Toxicity | Nitric acid fumes are toxic upon inhalation.[11] |
Step-by-Step Procedure
Figure 1: Experimental workflow for the nitration of 3-(Oxazol-5-yl)benzonitrile.
-
Reaction Setup:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-(Oxazol-5-yl)benzonitrile (1.0 eq) in concentrated sulfuric acid (5-10 volumes) at room temperature.
-
Cool the resulting solution to 0-5 °C using an ice-salt bath.
-
-
Preparation of Nitrating Mixture:
-
In a separate flask, carefully add concentrated nitric acid (1.1 eq) to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.
-
-
Nitration Reaction:
-
Slowly add the pre-cooled nitrating mixture dropwise to the solution of the starting material using a dropping funnel. The rate of addition should be controlled to maintain the internal temperature of the reaction mixture below 10 °C.[9]
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
Once the reaction is complete, carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.[9] This will quench the reaction and precipitate the crude product.
-
Extract the aqueous mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until the washings are neutral to litmus paper. This step is crucial to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the isomeric products.[14]
-
Characterization of the Product
The structure and purity of the nitrated product(s) should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Appearance of new aromatic proton signals in the downfield region, consistent with the formation of the nitrated benzonitrile ring. The integration and splitting patterns will help in determining the position of the nitro group. |
| ¹³C NMR | Appearance of new carbon signals and shifts in the existing aromatic carbon signals due to the electronic effect of the nitro group. |
| FT-IR | Characteristic strong absorption bands for the nitro group (NO₂) asymmetric and symmetric stretching vibrations, typically around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively. |
| Mass Spectrometry | The molecular ion peak corresponding to the mass of the nitrated product. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or slightly increase the amount of nitrating agent. |
| Decomposition of starting material. | Ensure the reaction temperature is strictly controlled and the nitrating agent is added slowly. | |
| Formation of Multiple Products | Over-nitration (dinitration). | Use a milder nitrating agent or decrease the reaction temperature and time.[9] |
| Isomeric products. | Optimize purification by column chromatography. | |
| Charring of the reaction mixture | Reaction temperature is too high. | Maintain a low temperature throughout the addition and reaction. Ensure efficient stirring.[9] |
Conclusion
This application note provides a detailed and reliable protocol for the nitration of 3-(Oxazol-5-yl)benzonitrile. By carefully controlling the reaction conditions, particularly the temperature, the desired nitrated product can be synthesized in good yield. The described methodology, coupled with the provided safety information and characterization guidelines, should enable researchers to successfully perform this important synthetic transformation.
References
- Nitration reaction safety - YouTube. (2024, June 7).
- How to avoid charring during nitration reactions - Benchchem. (n.d.).
- US2430421A - Process for the purification of mononitro aromatic compounds - Google Patents. (n.d.).
- Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids | Organic Process Research & Development - ACS Publications. (2021, June 9).
- Nitric Acid Safety Tips & Health Hazards | VelocityEHS. (2015, April 27).
- What safety precautions should I take when handling nitric acid? - Quora. (2024, May 22).
- Process for separating nitroaromatic compounds from spent nitric acid - European Patent Office - EP 0173131 A1 - Googleapis.com. (n.d.).
- How do I purify the resulting compound after a nitro- to amine-group reduction?. (2014, December 22).
- 1 NITRATION. (n.d.).
- The Oxazole Ring System: A Comprehensive Guide to its Fundamental Reactivity - Benchchem. (n.d.).
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- Aromatic Electrophilic substitution:. (2020, February 15).
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- Electrophilic aromatic substitution - Wikipedia. (n.d.).
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Application Notes & Protocols: Developing Fluorescent Probes from 3-(Oxazol-5-yl)benzonitrile
Abstract
The development of small organic fluorophores is a cornerstone of modern biomedical research and diagnostics, enabling high-resolution, real-time visualization of subcellular structures and processes.[1] This guide details the rationale, synthesis, and application of a promising class of fluorescent probes built upon the 3-(Oxazol-5-yl)benzonitrile scaffold. This core structure combines the favorable photophysical properties of the oxazole ring with the electron-withdrawing nature of the benzonitrile moiety, creating a versatile donor-π-acceptor (D-π-A) system.[2][3] Such systems are highly sensitive to their local environment, making them ideal candidates for developing probes that can report on changes in polarity, viscosity, or the presence of specific analytes.[4][5] We provide detailed, field-tested protocols for the synthesis of a model derivative, its comprehensive photophysical characterization, and its application in live-cell imaging, offering researchers a robust framework for creating novel molecular tools.
Introduction: The Rationale for Oxazole-Benzonitrile Probes
Fluorescent probes based on small organic molecules offer significant advantages over fluorescent proteins or larger dye conjugates, including non-invasive application, excellent bio-sensitivity, and the ability to be fine-tuned through synthetic chemistry to achieve desired photophysical properties.[1] The oxazole core, a five-membered heterocycle, is a "privileged scaffold" in medicinal chemistry and materials science due to its synthetic accessibility and inherent fluorescence.[6][7]
The 3-(Oxazol-5-yl)benzonitrile framework is particularly advantageous for several reasons:
-
Intrinsic Fluorescence: The conjugated system of the oxazole and phenyl rings provides a basis for strong fluorescence emission.[6]
-
Tunable D-π-A Character: The benzonitrile group acts as a potent electron acceptor. By synthetically modifying the oxazole ring with various electron-donating groups, the intramolecular charge transfer (ICT) characteristics can be precisely modulated. This ICT nature is the foundation for sensitivity to the local environment (solvatochromism) and for designing reaction-based probes.[4]
-
Synthetic Versatility: The oxazole ring can be readily functionalized, allowing for the attachment of targeting moieties that direct the probe to specific organelles like mitochondria or lysosomes, or reactive groups for sensing specific biomolecules.[1][2]
-
Favorable Photophysical Properties: Oxazole derivatives can be designed to exhibit large Stokes shifts (the separation between excitation and emission maxima), which is crucial for minimizing self-quenching and improving signal-to-noise ratios in imaging experiments.[8]
This guide will walk through the essential steps to harness these properties, from the initial synthesis to advanced cellular applications.
Synthesis and Characterization of an Exemplar Probe
The synthesis of functionalized oxazoles can be achieved through various established methods. Here, we present a generalized protocol for synthesizing a representative probe, 2-phenyl-5-(3-cyanophenyl)oxazole , a foundational structure that can be further elaborated.
Protocol 1: Synthesis of 2-phenyl-5-(3-cyanophenyl)oxazole
This protocol is based on a modified Robinson-Gabriel synthesis, a classic and robust method for oxazole formation.
Causality and Rationale: The reaction proceeds via the cyclization and dehydration of an α-acylamino ketone intermediate. Polyphosphoric acid (PPA) is chosen as both the solvent and a powerful dehydrating agent, driving the reaction to completion at an elevated temperature. Purification by column chromatography is essential to remove unreacted starting materials and polymeric side products, ensuring the high purity required for reliable photophysical measurements and biological experiments.[9]
Materials:
-
3-Formylbenzonitrile
-
Benzamide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Hexanes
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Synthesis of the α-acylamino ketone intermediate:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-formylbenzonitrile (1.0 eq) and benzamide (1.1 eq) in anhydrous DMF.
-
Add potassium carbonate (1.5 eq) to the mixture.
-
Stir the reaction vigorously at 100 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum. This intermediate is often used in the next step without further purification.
-
-
Cyclization to form the oxazole ring:
-
Place the dried intermediate from the previous step into a flask containing polyphosphoric acid (PPA) (approx. 10x the weight of the intermediate).
-
Heat the mixture to 140-160 °C and stir for 2-3 hours. The mixture will become a viscous, dark solution.
-
Cool the reaction vessel to approximately 80 °C and carefully pour the mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the effervescence ceases.
-
Extract the aqueous layer three times with dichloromethane (DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[10]
-
Combine the fractions containing the desired product (visualized by UV light on a TLC plate) and evaporate the solvent to yield the pure 2-phenyl-5-(3-cyanophenyl)oxazole as a solid.
-
-
Validation:
Caption: General workflow for the synthesis and validation of the oxazole-benzonitrile probe.
Photophysical Characterization
A thorough understanding of a probe's photophysical properties is critical for its effective application. Key parameters include absorption and emission maxima (λ_abs / λ_em), Stokes shift, and fluorescence quantum yield (Φ_F).
Protocol 2: Determining Core Photophysical Properties
Causality and Rationale: This protocol establishes the fundamental spectral characteristics of the probe. Using a dilute solution prevents aggregation and inner-filter effects that can distort spectral measurements. The quantum yield is measured relative to a well-characterized standard to ensure accuracy and comparability across different studies.[9]
Materials:
-
Synthesized probe
-
Spectroscopic grade solvents (e.g., Dichloromethane, Acetonitrile, DMSO)
-
Quantum yield standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)
-
UV-Vis spectrophotometer
-
Fluorometer
Step-by-Step Methodology:
-
Sample Preparation: Prepare a stock solution of the probe in a suitable solvent (e.g., 1 mM in DMSO). From this, prepare a dilute working solution (e.g., 1-10 µM) in the desired spectroscopic solvent. The absorbance of this solution at the excitation wavelength should be kept below 0.1 to avoid inner-filter effects.
-
Absorption Spectrum: Record the UV-Vis absorption spectrum of the working solution to determine the maximum absorption wavelength (λ_abs).
-
Emission Spectrum: In the fluorometer, set the excitation wavelength to the determined λ_abs. Record the fluorescence emission spectrum to find the maximum emission wavelength (λ_em).
-
Stokes Shift Calculation: Calculate the Stokes shift in nanometers (nm) and wavenumbers (cm⁻¹) using the following formulas:
-
Δλ = λ_em - λ_abs
-
Δν = (1/λ_abs - 1/λ_em) x 10⁷
-
-
Quantum Yield (Φ_F) Measurement:
-
Prepare a series of dilutions of the standard (e.g., Quinine sulfate) and the sample probe, ensuring the absorbance of each is below 0.1 at the excitation wavelength.
-
Measure the absorption and integrated fluorescence intensity for all solutions.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The slopes of these plots are proportional to the quantum yield.
-
Calculate the quantum yield of the sample (Φ_s) using the equation: Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²) where Φ is the quantum yield, Grad is the gradient from the plot, n is the refractive index of the solvent, and the subscripts 's' and 'r' refer to the sample and reference, respectively.
-
Protocol 3: Assessing Environmental Sensitivity (Solvatochromism)
Causality and Rationale: Solvatochromism, the change in color (absorption/emission wavelength) with solvent polarity, is a hallmark of D-π-A fluorophores.[5] As solvent polarity increases, it stabilizes the more polar excited state, leading to a red-shift (bathochromic shift) in the emission spectrum.[4][11] Quantifying this effect is crucial for probes designed to report on changes in the cellular microenvironment.
Step-by-Step Methodology:
-
Prepare dilute solutions (1-10 µM) of the probe in a series of solvents with varying polarity (e.g., Toluene, Chloroform, Ethyl Acetate, Acetonitrile, Methanol, Water).
-
For each solution, record the absorption (λ_abs) and emission (λ_em) maxima as described in Protocol 2.
-
Tabulate the results and observe the trend. A significant red-shift in λ_em with increasing solvent polarity confirms positive solvatochromism and a charge-transfer character in the excited state.
Representative Photophysical Data
The following table summarizes expected data for a hypothetical 3-(Oxazol-5-yl)benzonitrile derivative based on literature values for similar compounds.[9][12]
| Solvent | Polarity (ET(30)) | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | Quantum Yield (ΦF) |
| Toluene | 33.9 | 350 | 410 | 4480 | 0.85 |
| Chloroform | 39.1 | 352 | 425 | 5120 | 0.72 |
| Acetonitrile | 45.6 | 355 | 450 | 6380 | 0.45 |
| Methanol | 55.4 | 358 | 480 | 7510 | 0.21 |
Application in Live-Cell Imaging
The ultimate test of a fluorescent probe is its performance in a biological context. By appending targeting groups, these probes can be directed to specific subcellular locations. For instance, adding a triphenylphosphonium (TPP) cation can target the probe to mitochondria due to the large negative membrane potential of the inner mitochondrial membrane.
Protocol 4: Mitochondrial Staining and Fluorescence Microscopy
Causality and Rationale: This protocol details the application of a mitochondria-targeted oxazole-benzonitrile probe. The probe is first dissolved in DMSO, a water-miscible solvent that aids its passage across the cell membrane. Incubation at 37 °C allows for active transport and accumulation within the mitochondria of living cells. A co-localization experiment with a commercially validated mitochondrial stain (e.g., MitoTracker™ Green) provides definitive evidence of the probe's subcellular destination.[1][2]
Materials:
-
Mitochondria-targeted oxazole-benzonitrile probe (e.g., TPP-conjugated)
-
HeLa or A549 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
MitoTracker™ Green FM (for co-localization)
-
Confocal laser scanning microscope with appropriate filter sets
Step-by-Step Methodology:
-
Cell Culture: Plate HeLa cells onto glass-bottomed imaging dishes or chamber slides and culture overnight in DMEM with 10% FBS at 37 °C in a 5% CO₂ incubator until they reach 60-70% confluency.
-
Probe Preparation: Prepare a 1 mM stock solution of the probe in high-quality DMSO.
-
Cell Staining:
-
Wash the cells twice with warm PBS.
-
Dilute the probe stock solution to a final concentration of 100-500 nM in serum-free DMEM.
-
Incubate the cells with the probe-containing medium for 15-30 minutes at 37 °C.
-
-
Co-staining (Optional but Recommended):
-
For the final 10 minutes of incubation, add MitoTracker™ Green to the medium at its recommended concentration (e.g., 50 nM).
-
-
Washing and Imaging:
-
Remove the staining solution and wash the cells three times with warm PBS.
-
Add fresh, warm PBS or live-cell imaging solution to the dish.
-
Immediately image the cells using a confocal microscope. Use the appropriate laser lines and emission filters for your probe (e.g., 405 nm excitation) and the co-stain (e.g., 488 nm excitation for MitoTracker™ Green).
-
-
Image Analysis: Overlay the images from the two channels. The overlap of the fluorescence signals (often appearing as a yellow color in a red/green overlay) indicates co-localization and confirms that your probe is successfully targeting the mitochondria. Calculate the Pearson's correlation coefficient for a quantitative measure of co-localization.[2]
Sources
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- 2. researchgate.net [researchgate.net]
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Application Note: Advanced Characterization and Fabrication of Thermally Activated Delayed Fluorescence (TADF) OLEDs
Abstract & Strategic Relevance
The transition from phosphorescent (2nd Gen) to Thermally Activated Delayed Fluorescence (TADF, 3rd Gen) emitters represents a paradigm shift in Organic Light-Emitting Diode (OLED) technology.[1][2] Unlike phosphorescence, which relies on heavy metals (Ir, Pt) to facilitate Intersystem Crossing (ISC), TADF utilizes purely organic molecular design to minimize the singlet-triplet energy splitting (
This guide provides a rigorous protocol for the end-to-end development of TADF OLEDs. It addresses the specific challenges of triplet management , exciton quenching , and efficiency roll-off , bridging the gap between molecular synthesis (akin to Structure-Activity Relationship studies in drug discovery) and device physics.
Part 1: Photophysical Characterization (Pre-Device Validation)
Before device integration, the emitter's ability to harvest triplet excitons must be validated. The core objective is to confirm a small
The TADF Mechanism
In conventional fluorescent OLEDs, spin statistics dictate a 1:3 ratio of singlet (emissive) to triplet (non-emissive) excitons, capping Internal Quantum Efficiency (IQE) at 25%.[2] TADF materials recycle triplets back to singlets via thermal activation.[3][4][5]
Figure 1: Jablonski diagram illustrating the RISC mechanism essential for 100% IQE in TADF systems.
Protocol: Transient Photoluminescence (Tr-PL)
Objective: Distinguish between prompt (nanosecond) and delayed (microsecond) components to calculate
Materials:
-
Quartz substrates (pre-cleaned).
-
Host matrix (e.g., DPEPO for blue, CBP for green) to prevent aggregation quenching.
Workflow:
-
Film Fabrication: Spin-coat or vacuum-deposit a doped film (typically 6-10 wt% dopant in host). Critical: Do not use neat films; concentration quenching will mask TADF characteristics.
-
Encapsulation: Encapsulate in a glovebox (
ppm, ppm).-
Why? Triplet excitons are extremely sensitive to oxygen quenching. Exposure to air will obliterate the delayed component.
-
-
Excitation: Use a pulsed laser (e.g., Nd:YAG 355nm, pulse width < 500 ps).
-
Detection: Streak camera or Time-Correlated Single Photon Counting (TCSPC).
-
Analysis: Fit the decay curve to a bi-exponential function:
Where is prompt lifetime (ns) and is delayed lifetime ( s).
Part 2: Device Fabrication (Vacuum Thermal Evaporation)
High-efficiency OLEDs require precise layer thickness control to optimize the optical cavity and charge balance.
Device Architecture
The standard stack follows a p-i-n structure.
| Layer Function | Material Class | Typical Thickness | Critical Parameter |
| Anode | ITO (Indium Tin Oxide) | 100-150 nm | Sheet Resistance < 15 |
| HIL | HAT-CN / PEDOT:PSS | 5-10 nm | HOMO alignment / Work function |
| HTL | TAPC / TCTA | 30-50 nm | High Triplet Energy ( |
| EML | Host:TADF Dopant | 20-40 nm | Bipolar transport, |
| ETL | TmPyPB / TPBi | 30-50 nm | Electron mobility ( |
| EIL | LiF / Liq | 1 nm | Low work function injection |
| Cathode | Al / Ag | 100 nm | Reflectivity |
Protocol: Vacuum Thermal Evaporation (VTE)
System: Multi-source cluster tool with cryo-pump (
Step-by-Step Procedure:
-
Substrate Patterning & Cleaning (The Failure Point):
-
Scrub ITO glass with detergent.
-
Ultrasonicate sequentially: Deionized Water
Acetone Isopropanol (15 min each). -
Surface Activation: UV-Ozone treatment for 15-20 mins.
-
Validation: Water contact angle must be
immediately after treatment.
-
-
Chamber Loading:
-
Load organic sources into quartz/tantalum crucibles.
-
Transfer substrates into vacuum immediately after UV-Ozone to prevent hydrocarbon re-adsorption.
-
-
Deposition (Co-Evaporation for EML):
-
Heat Host and Dopant sources simultaneously.
-
Rate Control: Establish Host rate (e.g., 1.0 Å/s) and Dopant rate (e.g., 0.1 Å/s for 10% doping) using independent Quartz Crystal Microbalances (QCM).
-
Note: Maintain substrate rotation (approx. 10 rpm) to ensure doping uniformity.
-
-
Cathode Deposition:
-
Deposit LiF (0.1 Å/s) followed by Al (2-5 Å/s).
-
Caution: High rates for Al can thermally damage the underlying organics; use a shadow mask to define the active area (typ.
mm).
-
-
Encapsulation:
-
Apply UV-curable epoxy and a glass cover slip in an inert
atmosphere.
-
Figure 2: VTE fabrication workflow emphasizing the critical transition from atmospheric cleaning to high-vacuum deposition.
Part 3: Device Characterization (Optoelectronics)
Measurement Setup
Equipment: Source Measure Unit (SMU) (e.g., Keithley 2400) coupled with a Calibrated Spectroradiometer (e.g., Konica Minolta CS-2000) or an Integrating Sphere.
Protocol: J-V-L and EQE Measurement
Theory: External Quantum Efficiency (EQE,
Steps:
-
Alignment: Place the device perpendicular to the spectroradiometer.
-
Sweep: Drive voltage from 0V to 10V (or until
) in 0.1V steps. -
Data Capture: Simultaneously record Current (I), Voltage (V), and Luminance (L,
). -
Spectral Acquisition: Capture the Electroluminescence (EL) spectrum at representative current densities (e.g., 1, 10, 100
). -
EQE Calculation:
-
Assume a Lambertian emission pattern (unless using an integrating sphere).[7]
-
Integrate the photon flux over the EL spectrum.
-
Calculate EQE = (Photons emitted / Electrons injected)
100%.
-
Analyzing Efficiency Roll-Off
TADF devices often suffer from efficiency roll-off at high brightness due to long triplet lifetimes (
-
Mechanism: Triplet-Triplet Annihilation (TTA) and Triplet-Polaron Annihilation (TPA).[8]
-
Diagnostic: Plot EQE vs. Current Density (J). A steep drop indicates poor exciton confinement or long exciton lifetimes.
-
Correction: If roll-off is severe, re-optimize the EML host to one with higher triplet energy or increase doping concentration to facilitate faster RISC.
References
-
Uoyama, H., et al. (2012).[6][9] Highly efficient organic light-emitting diodes from delayed fluorescence.[1][3][4][6][9][10][11] Nature, 492, 234–238.[6][9] [Link][9]
-
Zhang, Q., et al. (2014).[12] Efficient blue organic light-emitting diodes employing thermally activated delayed fluorescence.[4][6][10][11][12] Nature Photonics, 8, 326–332.[6] [Link]
-
Baldo, M. A., et al. (1998). Highly efficient phosphorescent emission from organic electroluminescent devices.[1][4][6][9] Nature, 395, 151–154. [Link]
-
Tao, Y., et al. (2014). Thermally Activated Delayed Fluorescence Materials Towards the Breakthrough of Organoelectronics. Advanced Materials, 26(47), 7931-7958. [Link]
-
Forrest, S. R. (2004). The path to ubiquitous and low-cost organic electronic appliances on plastic. Nature, 428, 911–918. [Link]
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- 2. pubs.acs.org [pubs.acs.org]
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- 4. TADF Materials in OLEDs: How They Work and Why They Matter [eureka.patsnap.com]
- 5. Thermally activated delayed fluorescence - Wikipedia [en.wikipedia.org]
- 6. Photoluminescence in a Thermally Activated Delayed Fluorescence Emitter for Organic Light-emitting Diodes [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. pure.skku.edu [pure.skku.edu]
- 9. Highly efficient organic light-emitting diodes from delayed fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. ossila.com [ossila.com]
- 12. experts.umn.edu [experts.umn.edu]
Application Notes & Protocols for the Synthesis of Novel Heterocyclic Compounds
Section 1: The Central Role of Heterocycles in Modern Chemistry
Heterocyclic compounds, cyclic structures containing at least one non-carbon atom (heteroatom) such as nitrogen, oxygen, or sulfur, form the bedrock of modern medicinal chemistry and materials science.[1][2] Their prevalence is remarkable; it is estimated that over half of all known organic compounds are heterocyclic, and a significant majority of FDA-approved drugs feature a heterocyclic core.[2][3][4] This ubiquity stems from their unique three-dimensional structures and electronic properties, which allow for precise interactions with biological targets like enzymes and receptors.[1][5][6]
The structural diversity inherent to heterocycles provides a vast chemical space for scientists to explore.[1] By modifying the ring size, the type and position of heteroatoms, and the nature of substituents, chemists can fine-tune a molecule's physicochemical properties, such as solubility, stability, and bioavailability, to create effective therapeutic agents.[2][5] Consequently, heterocyclic scaffolds are found in a wide array of drugs, including anticancer, antiviral, antibiotic, and anti-inflammatory agents.[6][7][8] The continuous demand for novel therapeutics with improved efficacy and reduced side effects perpetually drives innovation in the methods used to synthesize these vital compounds.[7]
Section 2: Strategic Paradigms in Modern Heterocyclic Synthesis
The synthesis of heterocycles has evolved from classical condensation reactions, many of which are still in use today, to highly efficient and elegant modern strategies.[9] These contemporary methods prioritize atom economy, step economy, and the generation of molecular complexity from simple starting materials. Key strategic paradigms that have reshaped the field include:
-
2.1. Multicomponent Reactions (MCRs): The Power of Convergence MCRs are processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials.[10][11] This convergent approach is highly efficient, minimizing purification steps, solvent waste, and reaction time.[12] MCRs are exceptionally powerful for generating large libraries of structurally diverse heterocyclic compounds for high-throughput screening in drug discovery.[10]
-
2.2. C-H Activation/Functionalization: A Paradigm Shift in Efficiency Directly functionalizing otherwise inert carbon-hydrogen (C-H) bonds is one of the most significant advancements in modern organic synthesis.[13][14] Transition-metal catalysis, in particular, has enabled the selective conversion of C-H bonds into new C-C, C-N, or C-O bonds.[15] This strategy avoids the need for pre-functionalized starting materials (e.g., organohalides), shortening synthetic sequences and improving overall efficiency.[13][14]
-
2.3. Photoredox Catalysis: Harnessing Light for Novel Transformations Visible-light photoredox catalysis uses light energy to initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates under exceptionally mild conditions.[16][17] This has opened up new avenues for constructing heterocyclic rings and performing functionalizations that are often difficult to achieve with traditional thermal methods.[18][19] The use of inexpensive organic dyes or transition metal complexes as catalysts makes this a sustainable and powerful tool.[20][21]
Caption: Core strategies in modern heterocyclic synthesis.
Section 3: Application Protocol - Synthesis of a Substituted Quinoxaline Library via a Gold-Catalyzed MCR
This section details a modern, efficient protocol for synthesizing substituted quinoxalines, a privileged N-heterocyclic scaffold found in numerous biologically active compounds. This method combines the principles of Multicomponent Reactions and transition-metal catalysis.
3.1. Mechanistic Rationale & Expertise Insights
Quinoxalines are traditionally synthesized via the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. While effective, this method can be limited by the availability of the dicarbonyl starting material. The protocol described here utilizes a gold-catalyzed, three-component reaction of an o-phenylenediamine, a terminal alkyne, and an oxidant (e.g., N-oxide).
Expertise Insight: Gold(I) catalysts are highly carbophilic ("alkyne-loving") and act as powerful Lewis acids to activate the alkyne toward nucleophilic attack. This specific reactivity profile is key to the success of the reaction, as it allows the reaction to proceed under mild conditions where other catalysts might fail or require higher temperatures. The N-oxide serves a dual role: it acts as an in-situ oxidant and the oxygen atom is ultimately incorporated into a water molecule byproduct, making the process highly atom-economical.
Caption: General workflow for the catalytic synthesis.
3.2. Detailed Step-by-Step Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 1,2-Diaminobenzene | ReagentPlus®, 99% | Sigma-Aldrich | |
| Phenylacetylene | 98% | Acros Organics | |
| Chloro(triphenylphosphine)gold(I) | 99.9% trace metals | Strem Chemicals | Catalyst |
| Silver triflate (AgOTf) | 99% | Oakwood Chemical | Co-catalyst/halide scavenger |
| Pyridine N-oxide | 95% | Alfa Aesar | Oxidant |
| 1,4-Dioxane | Anhydrous, 99.8% | Sigma-Aldrich | Solvent |
| Deuterated Chloroform (CDCl₃) | 99.8 atom % D | Cambridge Isotope | For NMR analysis |
Procedure:
-
Catalyst Preparation: To a dry 25 mL Schlenk flask under an argon atmosphere, add chloro(triphenylphosphine)gold(I) (AuCl(PPh₃), 5.0 mg, 0.01 mmol, 2 mol%) and silver triflate (AgOTf, 2.6 mg, 0.01 mmol, 2 mol%).
-
Causality Note: AgOTf is used to abstract the chloride from the gold pre-catalyst, generating the highly active cationic gold(I) species in situ.
-
-
Reactant Addition: To the flask, add 1,2-diaminobenzene (54.1 mg, 0.5 mmol, 1.0 equiv.), followed by anhydrous 1,4-dioxane (2.5 mL). Stir the mixture for 5 minutes at room temperature to ensure dissolution.
-
Addition of Coupling Partners: Add phenylacetylene (61 µL, 0.55 mmol, 1.1 equiv.) and pyridine N-oxide (52.3 mg, 0.55 mmol, 1.1 equiv.) to the reaction mixture sequentially via syringe.
-
Reaction Conditions: Seal the Schlenk flask and place it in a pre-heated oil bath at 80 °C. Stir the reaction vigorously for 12 hours.
-
Self-Validation: Monitor the reaction progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting diamine and the appearance of a new, UV-active spot indicates product formation.
-
-
Work-up: After 12 hours, remove the flask from the oil bath and allow it to cool to room temperature. Concentrate the mixture under reduced pressure to remove the solvent.
-
Extraction: Redissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (15 mL) followed by brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes. Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield 2-phenylquinoxaline as a pale yellow solid.
Expected Characterization Data (for 2-phenylquinoxaline):
-
¹H NMR (400 MHz, CDCl₃): δ 9.32 (s, 1H), 8.60 – 8.55 (m, 2H), 8.18 – 8.12 (m, 2H), 7.82 – 7.75 (m, 2H), 7.60 – 7.52 (m, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 151.8, 143.5, 142.3, 141.5, 136.8, 130.5, 130.2, 129.6, 129.2, 129.1, 127.8.
-
HRMS (ESI): Calculated for C₁₄H₁₁N₂⁺ [M+H]⁺: 207.0917; Found: 207.0915.
3.3. Data Presentation - Substrate Scope Exploration
To demonstrate the versatility of this protocol, a variety of substituted alkynes were tested. The results are summarized below.
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 2-Phenylquinoxaline | 92% |
| 2 | 4-Methoxyphenylacetylene | 2-(4-Methoxyphenyl)quinoxaline | 88% |
| 3 | 4-Chlorophenylacetylene | 2-(4-Chlorophenyl)quinoxaline | 95% |
| 4 | 1-Hexyne | 2-Butylquinoxaline | 75% |
| 5 | Cyclopropylacetylene | 2-Cyclopropylquinoxaline | 81% |
Yields are for isolated, purified products.
Section 4: Troubleshooting and Advanced Optimization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. | 1. Ensure anhydrous conditions. Use fresh AgOTf. Consider a different silver salt (e.g., AgSbF₆). |
| 2. Insufficient oxidant. | 2. Increase oxidant loading to 1.5 equivalents. Try an alternative oxidant like 2,6-dichloropyridine N-oxide. | |
| Formation of Side Products | 1. Alkyne homocoupling. | 1. Lower the reaction temperature to 60-70 °C. Ensure slow addition of the alkyne if possible. |
| 2. Over-oxidation or decomposition. | 2. Reduce reaction time. Monitor carefully by TLC/LC-MS and stop the reaction upon completion. | |
| Difficult Purification | 1. Product co-elutes with starting material. | 1. Adjust the polarity of the chromatography eluent system. Consider a different stationary phase (e.g., alumina). |
Section 5: Conclusion and Future Outlook
The synthetic strategies outlined in this guide represent the forefront of modern heterocyclic chemistry. Methodologies like multicomponent reactions, C-H activation, and photoredox catalysis are not merely academic curiosities; they are powerful, practical tools that enable researchers in drug discovery and materials science to access novel molecular architectures with greater efficiency and sustainability.[4] As the field continues to evolve, the integration of automation, machine learning for reaction prediction, and even greener catalytic systems (e.g., earth-abundant metals) will further accelerate the discovery of the next generation of life-saving medicines and advanced materials.[3]
References
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Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Advances.[Link]
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Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. Chemistry – An Asian Journal.[Link]
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Small Heterocycles in Multicomponent Reactions. Chemical Reviews.[Link]
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Role of Heterocyclic Compounds in Drug Development: An Overview. Research and Reviews: Journal of Medicinal and Organic Chemistry.[Link]
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Radical Carbonylative Synthesis of Heterocycles by Visible Light Photoredox Catalysis. MDPI.[Link]
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Heterocyclic Compounds, the Backbone of Small Molecule Therapeutics. Vici Health Sciences.[Link]
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Multi-component synthesis and recent development on heterocyclic compounds: A research. ResearchGate.[Link]
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REVIEW ON SYNTHETIC METHODS AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS. Journal of Emerging Technologies and Innovative Research.[Link]
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MEDICINAL IMPORTANCE OF HETEROCYCLIC ORGANIC COMPOUNDS. Zenodo.[Link]
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Recent applications of photoredox catalysis in O-heterocycles: A short review. SpringerLink.[Link]
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Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. SpringerLink.[Link]
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Recent Advances: Heterocycles in Drugs and Drug Discovery. National Center for Biotechnology Information.[Link]
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Multicomponent Reactions for the Synthesis of Heterocycles. Academia.edu.[Link]
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The Modern Face of Synthetic Heterocyclic Chemistry. ACS Publications.[Link]
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Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Publishing.[Link]
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Synthesis of Natural Products by C–H Functionalization of Heterocycles. National Center for Biotechnology Information.[Link]
-
Modern advances in heterocyclic chemistry in drug discovery. RSC Publishing.[Link]
-
C-H amination in the synthesis of N-heterocycles. Dove Press.[Link]
-
Modern Strategies for Heterocycle Synthesis. National Center for Biotechnology Information.[Link]
-
Review for metal and organocatalysis of heterocyclic C-H functionalization. ResearchGate.[Link]
-
Recent applications of photoredox catalysis in O- heterocycles: A short review. ResearchGate.[Link]
-
Organocatalytic C-H Bond Functionalizations for the Synthesis of Heterocycles. MDPI.[Link]
-
Advances in transition-metal catalyzed C–H bond activation of amidines to synthesize aza-heterocycles. RSC Publishing.[Link]
-
Recent Advancements in Photocatalytic Synthesis of Five Membered Nitrogen Heterocycles and Their Derivatives. National Center for Biotechnology Information.[Link]
-
Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. National Center for Biotechnology Information.[Link]
-
A Review: Organic Synthesis of Heterocyclic Compounds and Their Pharmaceutical Therapeutic Applications. ResearchGate.[Link]
-
A Review on the Synthesis and Biological Evaluation of N-containing Heterocyclic Derivatives. Bentham Science.[Link]
-
Organic Photoredox Catalysis. Chemical Reviews.[Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Oxazol-5-yl)benzonitrile
Welcome, researchers and drug development professionals, to this comprehensive guide on optimizing the synthesis of 3-(Oxazol-5-yl)benzonitrile. This technical support center is designed to provide you with practical, field-proven insights to overcome common challenges and significantly improve your reaction yields and product purity. We will delve into the nuances of the most prevalent synthetic strategies, offering detailed troubleshooting advice and optimized protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing 3-(Oxazol-5-yl)benzonitrile?
A1: The two most widely employed methods for the synthesis of 5-substituted oxazoles, such as 3-(Oxazol-5-yl)benzonitrile, are the Van Leusen Oxazole Synthesis and the Robinson-Gabriel Synthesis.[1] The Van Leusen reaction utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde (in this case, 3-formylbenzonitrile) to construct the oxazole ring in a one-pot reaction.[1][2][3] The Robinson-Gabriel synthesis involves the cyclodehydration of an α-acylamino ketone.[1][4][5]
Q2: My Van Leusen reaction for 3-(Oxazol-5-yl)benzonitrile is giving a low yield. What are the likely causes?
A2: Low yields in the Van Leusen synthesis can often be attributed to several factors.[6] These include the purity of your reagents, especially the TosMIC, the choice and quality of the base, and the reaction conditions such as temperature and solvent.[6] Moisture is a critical factor, as it can quench the base and hydrolyze the isocyanide.[6]
Q3: I'm observing significant byproduct formation in my Robinson-Gabriel synthesis. What are the common side reactions?
A3: In the Robinson-Gabriel synthesis, harsh acidic conditions and high temperatures can lead to charring and the formation of tar-like byproducts.[7] Incomplete cyclization or side reactions involving the dehydrating agent are also common.[8] For instance, using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) can sometimes lead to unwanted formylation of aromatic rings.[4]
Q4: How can I effectively purify the final product, 3-(Oxazol-5-yl)benzonitrile?
A4: Column chromatography on silica gel is the most common and effective method for purifying oxazoles from reaction byproducts.[4] The choice of eluent will depend on the polarity of the impurities. A typical mobile phase could be a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate or dichloromethane.[1] In some cases, if the product is a solid, recrystallization can be an excellent technique to achieve high purity.[1]
Troubleshooting Guide
This section provides a more in-depth look at specific problems you might encounter and offers targeted solutions.
Issue 1: Low or No Yield in the Van Leusen Synthesis of 3-(Oxazol-5-yl)benzonitrile
Potential Cause & Recommended Solution
-
Poor Quality of TosMIC: Ensure your TosMIC is pure and stored under anhydrous conditions as it is sensitive to moisture.[6]
-
Ineffective Base: Use a strong, non-nucleophilic base like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH).[6] Ensure the base is fresh and has not been deactivated by exposure to air or moisture.
-
Presence of Water: Use anhydrous solvents (e.g., dry THF or DME). Traces of water can significantly reduce your yield.[6]
-
Suboptimal Temperature: The initial deprotonation of TosMIC is often carried out at low temperatures (e.g., -78 °C to -20 °C) to prevent side reactions. The subsequent reaction with the aldehyde may require warming to room temperature or gentle heating.[6]
-
Incorrect Stoichiometry: The ratio of reactants is crucial. A common starting point is a TosMIC to base ratio of 1:2.[6]
Issue 2: Byproduct Formation in the Robinson-Gabriel Synthesis
Potential Cause & Recommended Solution
-
Harsh Dehydrating Agent: Strong acids like concentrated sulfuric acid can cause decomposition of the starting material or product.[7] Consider using milder dehydrating agents such as polyphosphoric acid (PPA), which has been shown to improve yields.[4] Other modern reagents include trifluoroacetic anhydride (TFAA) or a combination of triphenylphosphine and iodine.[5][7]
-
High Reaction Temperature: Elevated temperatures can lead to charring. Optimize the temperature to find a balance between a reasonable reaction rate and minimal decomposition.[7]
-
Prolonged Reaction Time: Monitor the reaction progress using TLC or LC-MS to avoid long reaction times that can increase byproduct formation.[7]
Data Summary: Comparison of Dehydrating Agents in Robinson-Gabriel Synthesis
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages |
| Conc. H₂SO₄ | Acetic anhydride, 90-100°C | Inexpensive, readily available | Harsh, can lead to charring and low yields[4][7] |
| POCl₃ | DMF or other solvent | Effective for many substrates | Can cause formylation side reactions with DMF[4] |
| Polyphosphoric Acid (PPA) | Neat or in a high-boiling solvent | Can give higher yields (50-60%) than strong mineral acids[4] | Viscous, can be difficult to work with |
| Trifluoroacetic Anhydride (TFAA) | Ethereal solvent | Milder conditions, often cleaner reactions[7] | More expensive |
| PPh₃ / I₂ | Anhydrous acetonitrile or THF | Mild conditions, suitable for sensitive substrates[5][7] | Stoichiometric reagents, requires purification to remove phosphine oxide |
Experimental Protocols
Optimized Protocol for Van Leusen Synthesis of 3-(Oxazol-5-yl)benzonitrile
This protocol is designed to maximize yield and minimize side reactions.
dot
Caption: Workflow for the Van Leusen synthesis of 3-(Oxazol-5-yl)benzonitrile.
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous potassium carbonate (2.2 equivalents) and dry tetrahydrofuran (THF).
-
Reagent Addition: To the stirred suspension, add 3-formylbenzonitrile (1.0 equivalent) followed by tosylmethyl isocyanide (TosMIC, 1.1 equivalents).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-(Oxazol-5-yl)benzonitrile.
Troubleshooting Logic Diagram
This diagram provides a decision-making framework for troubleshooting common issues in oxazole synthesis.
dot
Caption: Decision tree for troubleshooting oxazole synthesis.
References
- Kulkarnia, B. A., & Ganesan, A. (1999). Solution-phase parallel oxazole synthesis with TosMIC. Tetrahedron Letters, 40(31), 5637-5638.
-
Wikipedia. (2023). Fischer oxazole synthesis. In Wikipedia. Retrieved from [Link]
- Barrett, A. G. M., & Cramp, S. M. (2001). Oxazole synthesis with minimal purification: synthesis and application of a ROMPgel Tosmic reagent. Organic Letters, 3(2), 271–273.
-
Barrett, A. G. M., & Cramp, S. M. (2001). Oxazole synthesis with minimal purification: synthesis and application of a ROMPgel Tosmic reagent. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of oxazole derivatives from solid phase TosMIC. ResearchGate. Retrieved from [Link]
- Sha, C., & Liu, Y. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1563.
- CUTM Courseware. (n.d.). Oxazole.pdf. CUTM Courseware.
-
Wikipedia. (2023). Robinson–Gabriel synthesis. In Wikipedia. Retrieved from [Link]
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
-
Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Organic Chemistry Portal. Retrieved from [Link]
- Wipf, P., & Miller, C. P. (1993). A New Synthesis of 2,4-Disubstituted Oxazoles. The Journal of Organic Chemistry, 58(14), 3604–3606.
- Ishiwata, Y., & Togo, H. (2009). Iodoarene-Mediated One-Pot Preparation of 2,5-Disubstituted and 2,4,5-Trisubstituted Oxazoles from Alkyl Aryl Ketones with Oxone in Nitriles. Tetrahedron, 65(52), 10720-10724.
- Turchi, I. J. (1986). Oxazole chemistry. A review of recent advances. Industrial & Engineering Chemistry Product Research and Development, 25(2), 329-335.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Organic Chemistry Portal. Retrieved from [Link]
- LibreTexts Chemistry. (2024). 20.7: Chemistry of Nitriles. LibreTexts.
-
Organic Chemistry Portal. (n.d.). Van Leusen Reaction. Organic Chemistry Portal. Retrieved from [Link]
- Royal Society of Chemistry. (2020). Recent developments in dehydration of primary amides to nitriles. Royal Society of Chemistry.
-
Chemistry Steps. (n.d.). Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5. Chemistry Steps. Retrieved from [Link]
- Jha, S. (2014). Dehydration of Amides to Nitriles: A Review.
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. Retrieved from [Link]
- ResearchGate. (2025). Comparative Computational Study on the Robinson–Gabriel Synthesis and Bischler–Napieralski Reaction: Density Functional Theory Investigation of T3P‐Mediated Ring Closure.
- Knochel, P., & Krasovskiy, A. (2007). Preparation of Polyfunctionalized Aromatic Nitriles from Aryl Oxazolines.
- van Leusen, A. M. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Molecular Diversity, 9(1-3), 25-27.
-
ResearchGate. (2017). How can I purify impure benzonitrile? ResearchGate. Retrieved from [Link]
-
SynArchive. (n.d.). Van Leusen Reaction. SynArchive. Retrieved from [Link]
- Macmillan Group. (n.d.). Oxazole. Macmillan Group.
- Google Patents. (n.d.). US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid.
- ResearchGate. (2025). Synthesis and Reactions of Oxazoles.
- Indian Journal of Pharmaceutical Sciences. (n.d.). Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids. Indian Journal of Pharmaceutical Sciences.
- PubMed. (1999). Synthesis of new 3-(3-phenyl-isoxazol-5-yl) or 3-[(3-phenyl-isoxazol-5-yl)-amino] substituted 4(3H)-quinazolinone derivatives with antineoplastic activity. PubMed.
- Royal Society of Chemistry. (n.d.). Supplementary Information Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. Royal Society of Chemistry.
- Biological and Molecular Chemistry. (n.d.). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry.
- Biological and Molecular Chemistry. (2024). Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)
- Royal Society of Chemistry. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Royal Society of Chemistry.
- Google Patents. (n.d.). US2828325A - Production of benzonitrile.
- ResearchGate. (2025). Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives.
- Royal Society of Chemistry. (n.d.). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Royal Society of Chemistry.
- DR-NTU. (2022).
-
PrepChem.com. (n.d.). Preparation of benzonitrile. PrepChem.com. Retrieved from [Link]
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Technical Support Center: Purification of 3-(Oxazol-5-yl)benzonitrile
Welcome to the technical support center for the purification of 3-(Oxazol-5-yl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established chemical principles and field-proven insights.
Introduction to 3-(Oxazol-5-yl)benzonitrile and its Purification Challenges
3-(Oxazol-5-yl)benzonitrile is a valuable building block in medicinal chemistry due to the presence of the oxazole ring, a five-membered heterocycle known for its role in various biologically active compounds.[1] However, the unique chemical nature of the oxazole ring and the nitrile group can present several purification challenges. The oxazole ring, for instance, can be susceptible to cleavage under certain conditions, such as strongly acidic or basic environments.[2]
This guide will address the most common issues faced during the purification of 3-(Oxazol-5-yl)benzonitrile, including the removal of residual starting materials, catalysts, and the management of potential degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 3-(Oxazol-5-yl)benzonitrile?
A1: The impurities will largely depend on the synthetic route employed. However, common contaminants include unreacted starting materials (e.g., 3-cyanobenzaldehyde, tosylmethyl isocyanide), catalysts (if used), and side-products from competing reactions. It is also crucial to consider the potential for isomers if the synthesis is not completely regioselective.
Q2: My purified 3-(Oxazol-5-yl)benzonitrile shows signs of degradation over time. What could be the cause?
A2: The oxazole ring can be sensitive to hydrolysis, which can lead to ring-opening to form an α-acylamino ketone or related structures.[3] This degradation can be accelerated by acidic or basic conditions, elevated temperatures, and exposure to light.[3][4] The nitrile group is generally more stable but can undergo hydrolysis to a carboxylic acid under harsh acidic or basic conditions.
Q3: I am struggling to remove a polar impurity from my product. What purification strategy should I try?
A3: For polar impurities, several strategies can be effective. If the impurity is significantly more polar than your product, normal-phase column chromatography on silica gel is a good starting point.[5] Alternatively, if your product is sufficiently soluble in a non-polar solvent and the impurity is not, a liquid-liquid extraction with an immiscible polar solvent (like water, if appropriate) could be beneficial. Recrystallization from a suitable solvent system can also be highly effective in removing impurities with different solubility profiles.[6]
Q4: Can I use reverse-phase chromatography to purify 3-(Oxazol-5-yl)benzonitrile?
A4: Yes, reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for purifying compounds like 3-(Oxazol-5-yl)benzonitrile, especially for achieving high purity on a smaller scale.[7] A typical mobile phase would consist of a mixture of acetonitrile and water, often with a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape.
Troubleshooting Guides
Issue 1: Persistent Contamination with Starting Materials
Symptoms:
-
NMR or LC-MS analysis of the purified product shows peaks corresponding to starting materials.
-
The melting point of the product is broad and lower than the literature value.
Root Cause Analysis: This issue typically arises from incomplete reaction or inefficient removal during the initial work-up and purification steps. The similar polarity of starting materials to the product can make separation by column chromatography challenging.
Troubleshooting Protocol: Optimization of Column Chromatography
-
Solvent System Screening: Perform thin-layer chromatography (TLC) with various solvent systems to identify an eluent that provides the best separation between your product and the contaminating starting materials. A good starting point for a molecule like 3-(Oxazol-5-yl)benzonitrile on silica gel would be a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[5]
-
Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, employ a gradient elution. Start with a less polar solvent mixture and gradually increase the polarity. This can help to first elute the less polar starting materials before your product comes off the column.
-
Column Loading: Avoid overloading the column. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
Dry Loading: If your compound has low solubility in the initial chromatography solvent, consider "dry loading." Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent. The resulting dry powder can then be carefully loaded onto the top of your column.
Workflow for Optimizing Column Chromatography
Caption: Decision workflow for optimizing column chromatography.
Issue 2: Product Degradation During Purification
Symptoms:
-
Appearance of new, often more polar, spots on TLC during the purification process.
-
Lower than expected yield after purification.
-
Broad or unexpected peaks in NMR or LC-MS analysis.
Root Cause Analysis: The oxazole ring is susceptible to cleavage under both acidic and basic conditions.[2] The use of acidic or basic additives in chromatography, or prolonged exposure to protic solvents, can lead to degradation.
Troubleshooting Protocol: Mitigating Degradation
-
Neutralize Your Chromatography System: If using silica gel, which can be slightly acidic, consider pre-treating it by slurrying it with a dilute solution of a non-nucleophilic base like triethylamine in your eluent, followed by filtration and drying. Alternatively, use neutral alumina as the stationary phase.
-
pH Control During Work-up: Ensure that any aqueous washes during the work-up are maintained at a neutral pH (around 6-8).[3]
-
Temperature Control: Perform all purification steps at or below room temperature to minimize the rate of potential degradation reactions.[3]
-
Recrystallization as an Alternative: If chromatography proves problematic, recrystallization is an excellent alternative that avoids prolonged contact with a stationary phase.[8]
Table 1: Suggested Solvents for Recrystallization Screening
| Solvent/Solvent System | Rationale |
| Ethanol | Good for moderately polar compounds. |
| Isopropanol | Similar to ethanol, but less volatile. |
| Ethyl Acetate/Hexane | A good combination for tuning polarity. |
| Toluene | Suitable for aromatic compounds. |
| Acetone/Water | Another mixed system for adjusting polarity. |
Experimental Protocol: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a potential recrystallization solvent. Heat the mixture gently. A good solvent will dissolve the compound when hot but show low solubility when cold.[6]
-
Dissolution: In an Erlenmeyer flask, add the crude 3-(Oxazol-5-yl)benzonitrile and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary to achieve dissolution.[9]
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Subsequently, you can place the flask in an ice bath to maximize crystal formation.[9]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Issue 3: Difficulty in Achieving High Purity (>99%)
Symptoms:
-
The final product consistently shows minor impurities by high-sensitivity analytical techniques like HPLC or GC.
-
The product fails to meet the stringent purity requirements for downstream applications.
Root Cause Analysis: Closely related impurities, such as isomers or byproducts with very similar physicochemical properties, can be extremely difficult to remove by standard purification techniques.
Troubleshooting Protocol: High-Resolution Purification
-
Preparative HPLC: For achieving the highest purity, preparative HPLC is often the method of choice. This technique offers superior resolving power compared to standard column chromatography.
-
Sequential Purification: Employing a combination of purification techniques can be effective. For example, an initial flash chromatography to remove the bulk of the impurities can be followed by a final recrystallization step to "polish" the product and remove any remaining trace contaminants.
Logical Relationship of Sequential Purification
Caption: Sequential purification for achieving high purity.
References
- Benchchem. Stability issues of the oxazole ring in (2,5.
- PMC.
- Benchchem. Technical Support Center: Oxazole Ring Stability in Substitution Reactions.
- Unknown Source.
- Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
- FAMU.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- Unknown Source. Supplementary Information Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles.
- Benchchem. Comparative Guide to Purity Assessment of 2-(5-Methylisoxazol-3-yl)acetonitrile.
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- 4. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. people.chem.umass.edu [people.chem.umass.edu]
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- 8. mt.com [mt.com]
- 9. famu.edu [famu.edu]
side reactions in the synthesis of 3-(Oxazol-5-yl)benzonitrile
Executive Summary
The synthesis of 3-(Oxazol-5-yl)benzonitrile is most efficiently achieved via the Van Leusen Oxazole Synthesis , reacting 3-cyanobenzaldehyde with tosylmethyl isocyanide (TosMIC). While generally robust, this pathway is susceptible to three specific failure modes: imidazole contamination , nitrile hydrolysis , and incomplete cyclization .[1]
This guide provides a validated protocol, a diagnostic troubleshooting framework, and mechanistic insights to ensure high purity (>98%) and yield.
Validated Protocol: Van Leusen Route
Objective: Synthesis of 5-substituted oxazole retaining the sensitive nitrile moiety.
Reagents & Stoichiometry
| Reagent | Equiv. | Role | Critical Note |
| 3-Cyanobenzaldehyde | 1.0 | Substrate | Must be free of 3-cyanobenzoic acid (check via ¹H NMR). |
| TosMIC | 1.1 | C-N-C Synthon | Freshly opened. Old bottles degrade to form polar impurities. |
| 2.5 | Base | Anhydrous, granular preferred.[1] | |
| Methanol (MeOH) | [0.2 M] | Solvent | Protic solvent is mandatory for the elimination step. |
Step-by-Step Procedure
-
Dissolution: Charge a round-bottom flask with 3-cyanobenzaldehyde (1.0 equiv) and TosMIC (1.1 equiv) in MeOH. Stir until fully dissolved.
-
Base Addition: Add
(2.5 equiv) in one portion.[2] -
Reflux: Heat the mixture to reflux (
) for 3–5 hours.-
Checkpoint: Monitor TLC (30% EtOAc/Hex). The intermediate oxazoline (often more polar than product) should disappear.
-
-
Workup (Nitrile-Safe):
-
Purification: Flash chromatography (gradient 0
40% EtOAc/Hexanes).
Mechanistic Pathway & Failure Points[1]
The following diagram illustrates the Van Leusen mechanism and the bifurcation points where side reactions occur.
Figure 1: Mechanism of Van Leusen Synthesis showing the primary pathway (Green) and critical side reaction diversions (Red).[3]
Troubleshooting Guide (FAQ)
Issue 1: "I see a major side product with M+18 mass."
Diagnosis: Nitrile Hydrolysis.
-
Cause: The cyano group on the benzene ring has hydrated to form 3-(oxazol-5-yl)benzamide . This occurs if the reaction is refluxed too long in the presence of water (from wet solvent or wet base).
-
Solution:
-
Use anhydrous MeOH .
-
Reduce reflux time. Stop immediately upon consumption of the oxazoline intermediate.
-
Switch base to DIPEA (non-nucleophilic) if
is too harsh, though reaction time will increase.[1]
-
Issue 2: "My product contains an imidazole impurity (approx. 5-10%)."
Diagnosis: The "Van Leusen Imidazole" Diversion.
-
Cause: Presence of ammonia or primary amines. If your aldehyde source was synthesized from a nitrile using DIBAL/acid workup and contains residual ammonium salts, TosMIC will react with the in situ imine to form the imidazole analog.
-
Solution:
-
Purify the starting 3-cyanobenzaldehyde via bisulfite adduct or distillation before use.
-
Ensure all glassware is free of ammonium hydroxide residues.
-
Issue 3: "The reaction stalled at a polar intermediate."
Diagnosis: Failure to Eliminate TsH.
-
Cause: The reaction formed the 4-tosyl-2-oxazoline intermediate but failed to eliminate
-toluenesulfinic acid (TsH) to aromatize into the oxazole. This is common if aprotic solvents (DCM, THF) are used.[1] -
Solution:
-
Solvent Check: You must use a protic solvent (MeOH or EtOH). The proton transfer required for elimination is solvent-mediated.
-
Force Conditions: Add more base (
) and continue reflux.
-
Issue 4: "Low yield with black tar formation."
Diagnosis: TosMIC Polymerization.
-
Cause: TosMIC is acid-sensitive and thermally unstable if not stored correctly.
-
Solution:
-
Check TosMIC quality: It should be an off-white/beige powder, not brown.[1]
-
Do not add TosMIC to a hot solution. Add it at room temperature, then heat.
-
Diagnostic Decision Tree
Use this flowchart to determine the corrective action based on LC-MS/TLC data.
Figure 2: Troubleshooting logic flow for crude reaction analysis.
References
-
Van Leusen, A. M., et al. (1972).[1][4] "Chemistry of sulfonylmethyl isocyanides. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds."[1][5] Tetrahedron Letters, 13(23), 2369-2372.[1] Link[1]
-
Van Leusen, A. M., et al. (1977).[1][3][5] "Synthesis of oxazoles from aldehydes and tosylmethyl isocyanide." Journal of Organic Chemistry, 42(19), 3114–3118.[1][3] Link[1]
-
Sisko, J., et al. (2000).[1][5] "An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents." Journal of Organic Chemistry, 65(5), 1516–1524.[1] Link[1]
-
Organic Chemistry Portal. "Van Leusen Oxazole Synthesis." Link
Sources
optimization of reaction conditions for 3-(Oxazol-5-yl)benzonitrile synthesis
Welcome to the technical support guide for the synthesis of 3-(Oxazol-5-yl)benzonitrile. This document is designed for researchers, chemists, and drug development professionals who are utilizing this important heterocyclic scaffold. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common issues, and understanding the underlying chemical principles.
Foundational Principles: The Van Leusen Oxazole Synthesis
The most direct and widely adopted method for synthesizing 5-substituted oxazoles, such as 3-(Oxazol-5-yl)benzonitrile, is the Van Leusen oxazole synthesis.[1] This reaction forms the oxazole ring by reacting an aldehyde (in this case, 3-formylbenzonitrile) with tosylmethyl isocyanide (TosMIC).[2] The unique reactivity of TosMIC, which possesses acidic protons, a versatile isocyanide group, and a sulfinic acid leaving group, drives this transformation.[1][3]
Reaction Mechanism Overview
The reaction proceeds through a well-established multi-step mechanism involving deprotonation, nucleophilic attack, cyclization, and elimination.[4]
-
Deprotonation: A base abstracts the acidic proton from the α-carbon of TosMIC, creating a nucleophilic carbanion.[4]
-
Nucleophilic Addition: The TosMIC anion attacks the carbonyl carbon of 3-formylbenzonitrile.
-
Cyclization: The resulting alkoxide intermediate undergoes an intramolecular 5-endo-dig cyclization, attacking the isocyanide carbon to form a five-membered oxazoline ring intermediate.[5][6]
-
Elimination: The reaction culminates in the base-promoted elimination of the tosyl group (as p-toluenesulfinic acid), which aromatizes the ring to yield the final 3-(Oxazol-5-yl)benzonitrile product.[1]
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the planning phase of the synthesis.
Q1: What is the precise role of TosMIC in this reaction? A: Tosylmethyl isocyanide (TosMIC) is a highly versatile C1 synthon.[3][7] Its functionality is threefold:
-
Acidic Methylene Group: The sulfonyl (tosyl) and isocyanide groups are strongly electron-withdrawing, making the adjacent methylene protons acidic and easily removable by a suitable base.[3][8]
-
Isocyanide Carbon: This carbon acts as an electrophile, accepting the nucleophilic attack from the intermediate alkoxide during the cyclization step.[6]
-
Tosyl Group: It serves as an excellent leaving group (as p-toluenesulfinic acid) in the final elimination step, which is the thermodynamic driving force for the formation of the aromatic oxazole ring.[1]
Q2: Which base should I use, and how much? A: The choice of base is critical.[9] Potassium carbonate (K₂CO₃) is the most commonly used base due to its moderate strength, low cost, and good performance. Typically, 2 to 3 equivalents are used to ensure complete deprotonation and to drive the final elimination step. For less reactive aldehydes or to accelerate the reaction, stronger bases like potassium tert-butoxide (t-BuOK) can be employed, but they must be used with caution as they can promote side reactions or decomposition of TosMIC.[9]
Q3: What is the best solvent for this reaction? A: Protic solvents like methanol are highly effective and commonly recommended.[9] Methanol not only dissolves the reactants but also facilitates the crucial final elimination step.[9] Anhydrous aprotic solvents like a mixture of 1,2-dimethoxyethane (DME) and methanol have also been reported to give excellent results.[9] The key is to ensure all reactants, particularly the base, have sufficient solubility.
Q4: How should I monitor the reaction's progress? A: Thin-layer chromatography (TLC) is the most straightforward method for monitoring the reaction.[9] Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to resolve the starting aldehyde, TosMIC, and the product. The product, 3-(Oxazol-5-yl)benzonitrile, is typically more nonpolar than TosMIC but may have a similar polarity to the starting aldehyde, so co-spotting with standards is essential for accurate identification.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during or after the experiment.
Sources
- 1. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 6. Mechanism of the Van Leusen reaction. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 7. Van Leusen Reaction [organic-chemistry.org]
- 8. st-andrews.ac.uk [st-andrews.ac.uk]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting 3-(Oxazol-5-yl)benzonitrile
Introduction: The Molecule & The Challenge
Welcome to the Technical Support Center. You are likely here because a reaction involving 3-(Oxazol-5-yl)benzonitrile (CAS: N/A for generic structure, chemically distinct) has failed.
This molecule is a bifunctional scaffold featuring a 1,3-oxazole ring at the 5-position and a nitrile group at the meta-position of a benzene ring. Its dual nature presents a paradox in synthesis and reactivity:
-
The Oxazole Ring: A pseudo-aromatic system sensitive to ring-opening under strong acidic or nucleophilic conditions.[1]
-
The Nitrile Group: A robust electrophile that requires harsh conditions for hydrolysis or reduction, conditions often incompatible with the oxazole ring.
This guide addresses the three most common failure modes: Synthesis Failure (Van Leusen) , Functionalization Failure (C2-Lithiation) , and Stability Failure (Hydrolysis/Ring Opening) .
Module 1: Synthesis Troubleshooting (The Van Leusen Reaction)
Context: The most reliable route to 5-aryl oxazoles is the Van Leusen Oxazole Synthesis using 3-cyanobenzaldehyde and Tosylmethyl Isocyanide (TosMIC).
Q1: My reaction yields are <20%, and I see unreacted aldehyde. What is wrong?
Diagnosis: The Van Leusen reaction relies on a delicate equilibrium involving the deprotonation of TosMIC. Root Cause:
-
Protic Solvent Interference: While methanol (MeOH) is the standard solvent, wet MeOH can quench the TosMIC anion.
-
Base Quality: Potassium Carbonate (K₂CO₃) must be anhydrous. Hydrated bases lower the effective basicity.
-
TosMIC Degradation: TosMIC decomposes over time to form formamides if not stored properly.
Corrective Protocol:
-
Switch Solvent System: Use a mixture of DME (Dimethoxyethane) and MeOH (2:1) . DME improves solubility of the intermediate, while MeOH is required for the elimination step.
-
Activate the Base: Flame-dry K₂CO₃ before use.
-
Reflux Control: Ensure a rigorous reflux (65-70°C). The elimination of p-toluenesulfinic acid is thermally driven.
Q2: I isolated a byproduct that looks like an oxazoline. Why didn't it aromatize?
Diagnosis: Incomplete elimination of the sulfinic acid group. Mechanism: The reaction proceeds via a dihydrooxazole (oxazoline) intermediate. Solution:
-
Increase Reaction Time: Extend reflux from 4 hours to 12 hours.
-
Base Stoichiometry: Ensure at least 1.1 equivalents of base to neutralize the generated p-toluenesulfinic acid.
Visualization: Van Leusen Failure Points
Caption: Critical failure points in the Van Leusen synthesis pathway leading to stalled intermediates.
Module 2: Reactivity & Functionalization
Context: Users often attempt to functionalize the C2 position of the oxazole or hydrolyze the nitrile.
Q3: I tried to lithiate the C2 position (n-BuLi), but the ring opened. How do I prevent this?
Diagnosis: The C2 proton of oxazole is acidic (pKa ~20), but the resulting 2-lithiooxazole is in equilibrium with an acyclic isocyanide enolate (the "Ring-Opening Equilibrium"). Root Cause:
-
Temperature: Above -60°C, the ring-open form is thermodynamically favored.
-
Electrophile Delay: Waiting too long to add the electrophile allows the ring-open species to react irreversibly.
Corrective Protocol:
-
Cryogenic Control: Perform lithiation strictly at -78°C .
-
Base Selection: Use LiHMDS instead of n-BuLi. LiHMDS is less nucleophilic and reduces the risk of nucleophilic attack on the nitrile group.
-
In-Situ Trapping: If possible, mix the electrophile (e.g., aldehyde, halide) with the substrate before adding the base (Barbier conditions), or add the electrophile immediately after base addition.
Q4: I attempted to hydrolyze the nitrile to an acid using HCl, but the oxazole degraded.
Diagnosis: The "Pinner Reaction" trap.
Mechanism: In acidic alcoholic solvents (e.g., HCl/MeOH), the nitrile forms an imidate ester. Simultaneously, the oxazole nitrogen protonates. While the oxazole ring is generally stable to dilute acid, concentrated acid at high heat causes hydrolysis of the oxazole to an
Corrective Protocol (Chemoselective Hydrolysis): To hydrolyze the nitrile without touching the oxazole:
-
Method A (Basic): NaOH (1M) / H₂O₂ (30%) at 50°C. (Radziszewski reaction). This converts Nitrile
Amide.[2] Further hydrolysis to acid requires mild heating. -
Method B (Enzymatic): Nitrilase enzymes (e.g., from Rhodococcus rhodochrous) operate at pH 7.0, leaving the oxazole perfectly intact.
Module 3: Stability & Analytical Data
Quantitative Stability Data
| Reagent/Condition | Oxazole Ring Stability | Nitrile Group Stability | Outcome |
| 1M HCl (aq), 25°C | Stable (Protonated) | Stable | Salt formation |
| 6M HCl, Reflux | Unstable (Ring opens) | Hydrolyzes to Acid | Complex Mixture |
| 1M NaOH, 25°C | Stable | Stable | No Reaction |
| n-BuLi, -78°C | Unstable (Equilibrium) | Susceptible (Nucleophilic attack) | Ring Opening / Polymerization |
| H₂/Pd-C | Stable | Reduces to Amine | 3-(Oxazol-5-yl)benzylamine |
Q5: My NMR shows a missing proton. Which one is the oxazole C2-H?
Identification:
-
C2-H (Oxazole): Typically a singlet at
7.9 - 8.1 ppm . It is the most deshielded proton on the heterocycle. -
C4-H (Oxazole): Typically a singlet at
7.3 - 7.5 ppm . -
Diagnostic Shift: If the ring opens, the C2-H signal disappears, and you may see an aldehyde proton (
ppm) or broad NH signals depending on the degradation pathway.
Visualization: Degradation Pathways
Caption: Chemical stability profile showing degradation products under harsh acidic, basic, and nucleophilic conditions.
References
-
Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides. 13. A general synthesis of 5-substituted oxazoles." Tetrahedron Letters, vol. 13, no. 23, 1972, pp. 2369-2372. Link
-
Kulkarni, B. A., & Ganesan, A. "Solution-phase parallel oxazole synthesis with TosMIC."[3] Tetrahedron Letters, vol. 40, no. 30, 1999, pp. 5637-5638.[3] Link
-
Vedejs, E., & Monahan, S. D. "Oxazole activation by N-alkylation: A route to 2-lithiooxazole equivalents." Journal of Organic Chemistry, vol. 61, no. 15, 1996, pp. 5192-5193. Link
-
BenchChem Technical Support. "Oxazole Ring Stability in Substitution Reactions." BenchChem Knowledge Base, 2025.[4] Link
-
Organic Chemistry Portal. "Van Leusen Oxazole Synthesis." Organic Chemistry Portal, 2024. Link
Sources
Technical Support Center: Troubleshooting Byproduct Formation in Oxazole Synthesis
Welcome to the technical support center dedicated to overcoming the common challenges associated with byproduct formation in oxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize side reactions and improve the yield and purity of your desired oxazole products.
Introduction to Oxazole Synthesis and Common Challenges
The oxazole ring is a key structural motif in a wide range of pharmaceuticals and natural products. While several synthetic methods are available, each comes with its own set of potential side reactions that can complicate synthesis and purification. Understanding the mechanistic basis of these side reactions is crucial for developing effective strategies to mitigate them. This guide focuses on three widely used methods: the Robinson-Gabriel, Fischer, and van Leusen oxazole syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side reactions in oxazole synthesis?
A1: Across the Robinson-Gabriel, Fischer, and van Leusen methods, common side reactions include the formation of alternative heterocyclic structures (like oxazolidinones or imidazoles), rearrangements, and reactions involving solvents or reagents.[1] The specific byproducts are highly dependent on the chosen synthetic route and reaction conditions.[1]
Q2: How can I generally minimize side reactions in my oxazole synthesis?
A2: Careful control of reaction parameters is paramount.[1] This includes precise temperature management, the use of high-purity, anhydrous solvents and reagents, and the dropwise addition of reagents to prevent localized high concentrations.[1] Monitoring the reaction's progress using techniques like thin-layer chromatography (TLC) allows for timely quenching to prevent the formation of degradation products.[1]
Q3: Can the choice of starting materials influence the likelihood of side reactions?
A3: Absolutely. The purity of your starting materials is critical. For instance, in the Van Leusen synthesis, any carboxylic acid impurity in the aldehyde starting material will react with the base, reducing its effective concentration for the deprotonation of TosMIC.[2] Similarly, in the Robinson-Gabriel synthesis, impurities in the 2-acylamino-ketone can inhibit the desired cyclization.[3]
Q4: My oxazole product seems to be degrading during purification on a silica gel column. What's happening and how can I prevent it?
A4: The acidic nature of standard silica gel can catalyze the hydrolysis of sensitive oxazole rings.[4] To circumvent this, you can use deactivated silica gel (e.g., treated with triethylamine) or explore alternative purification methods like flash chromatography with a neutral stationary phase or crystallization.[4]
Troubleshooting Guides for Specific Synthesis Methods
Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone to form the oxazole ring.[5][6] While versatile, it can be plagued by issues related to the harsh dehydrating agents typically employed.
Issue 1: Low Yields and Incomplete Cyclization
-
Causality: The efficiency of the cyclodehydration step is highly dependent on the choice of dehydrating agent. Traditional agents like concentrated sulfuric acid can lead to charring and other side reactions.[3]
-
Troubleshooting:
-
Optimize the Dehydrating Agent: While strong acids are common, consider alternatives like polyphosphoric acid (PPA), which has been shown to improve yields.[1][7] For substrates sensitive to strong acids, milder reagents like triphenylphosphine/iodine or the Burgess reagent can be effective.[3]
-
Temperature Control: Ensure the reaction temperature is optimized for your specific substrate and dehydrating agent to avoid decomposition.[1]
-
Issue 2: Formation of Enamide Byproducts
-
Causality: Under certain conditions, the 2-acylamino-ketone can undergo elimination of water to form a stable enamide, which competes with the desired cyclization pathway.[3]
-
Troubleshooting:
-
Modify Reaction Conditions: Altering the temperature or the dehydrating agent can shift the reaction equilibrium away from enamide formation. Systematic experimentation is often necessary to find the optimal conditions.[3]
-
Issue 3: Vilsmeier-Haack Formylation
-
Causality: When using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF), a common side reaction is the Vilsmeier-Haack formylation of any electron-rich aromatic rings present in the substrate.[1]
-
Troubleshooting:
Workflow for Troubleshooting Robinson-Gabriel Synthesis
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 6. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 3-(Oxazol-5-yl)benzonitrile
Welcome to the technical support center dedicated to the successful scale-up synthesis of 3-(Oxazol-5-yl)benzonitrile. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. We will address common challenges through a practical, question-and-answer format, focusing on the prevalent Van Leusen oxazole synthesis, which utilizes 3-cyanobenzaldehyde and tosylmethyl isocyanide (TosMIC). Our goal is to provide you with the causal logic behind experimental choices and robust troubleshooting strategies to ensure a safe, efficient, and scalable process.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for 3-(Oxazol-5-yl)benzonitrile?
A1: The most widely adopted and scalable method is the Van Leusen oxazole synthesis.[1] This route involves the base-mediated condensation of 3-cyanobenzaldehyde with tosylmethyl isocyanide (TosMIC).[2] This reaction is generally high-yielding and proceeds under relatively mild conditions, making it attractive for scale-up. The key transformation involves a [3+2] cycloaddition followed by elimination of p-toluenesulfinic acid to form the stable oxazole ring.[1]
Q2: I am planning to scale up my synthesis from 5 grams to 500 grams. What are the most critical parameters I need to re-evaluate?
A2: When scaling up, you must move from thinking about "reaction conditions" to "process parameters." The three most critical areas to re-evaluate are:
-
Heat Management: The initial deprotonation of TosMIC and its subsequent reaction with the aldehyde can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Inadequate temperature control can lead to runaway reactions and significant byproduct formation.[3]
-
Mixing and Mass Transfer: Ensuring homogeneity is crucial. On a small scale, magnetic stirring is sufficient. In a large reactor, you must consider impeller design, agitation speed, and potential "dead spots." Poor mixing can lead to localized high concentrations of base or reactants, causing side reactions and yield loss.[4]
-
Reagent Addition Rates: The rate at which you add reagents, particularly the aldehyde to the activated TosMIC solution, becomes a critical process parameter. A slow, controlled addition is often necessary at scale to manage the exotherm and minimize side reactions like the formation of nitrile byproducts from the starting aldehyde.[3]
Q3: My overall yield is consistently lower on a larger scale compared to my lab results. What are the first things I should investigate?
A3: A drop in yield upon scale-up is a common issue. Begin your investigation with these high-probability causes:
-
Reagent and Solvent Quality: Ensure your starting materials (3-cyanobenzaldehyde and TosMIC) and solvents are of high purity and, most importantly, anhydrous. Water can quench the base and hydrolyze TosMIC, severely impacting the reaction.[5]
-
Ineffective Temperature Control: Review your reactor's temperature logs. Were there significant temperature spikes during reagent addition? Even brief excursions can degrade intermediates.
-
Atmospheric Control: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and side reactions involving atmospheric moisture.[3]
-
Work-up Procedure: Ensure your aqueous quench and extractions are scaling appropriately. Inefficient phase separation or product loss during washing can significantly reduce isolated yield.
Troubleshooting Guide: Specific Experimental Issues
Problem Area 1: Low or Stalled Reaction Conversion
Q4: My reaction stalls at ~50% conversion of 3-cyanobenzaldehyde, even after extended reaction times. What is the likely cause?
A4: This issue almost always points to a problem with the core reagents: the base or TosMIC.
-
Cause A: Ineffective Deprotonation of TosMIC. The reaction cannot proceed without the formation of the TosMIC anion.
-
Troubleshooting:
-
Verify Base Quality: Use a strong, non-nucleophilic base. Potassium tert-butoxide (KOtBu) is common. Ensure it is fresh, has been stored correctly, and is not a clumpy, hydrolyzed powder. A titration to determine the active base content is recommended for process scale.
-
Ensure Anhydrous Conditions: Traces of water in your solvent (commonly THF or DME) will consume the base. Use a solvent with a measured low water content (<50 ppm is ideal).[5]
-
Check Stoichiometry: A common strategy is to use a slight excess of base relative to TosMIC (e.g., 2.1 equivalents of base for 1 equivalent of TosMIC) to ensure complete deprotonation and suppress TosMIC dimerization.[5]
-
-
-
Cause B: Degradation of TosMIC. TosMIC is stable when stored properly but can degrade.
-
Troubleshooting:
-
Assess Purity: Check the purity of your TosMIC batch by ¹H NMR or melting point.
-
Proper Handling: TosMIC is sensitive to moisture and should be handled under an inert atmosphere.[5]
-
-
A kinetic study in batch mode showed that adding additional portions of TosMIC and base after 1 hour significantly improved conversion, suggesting that the reagents may be consumed or degrade over the initial course of the reaction.[6]
Problem Area 2: Significant Byproduct Formation
Q5: I am observing a significant impurity with a mass corresponding to the starting aldehyde converting to a nitrile. How can I prevent this?
A5: The formation of 3-cyanobenzonitrile is a known side reaction, especially under non-optimized conditions.[3] This occurs when the intermediate oxazoline does not efficiently eliminate the tosyl group.
-
Troubleshooting Strategies:
-
Control Addition: Add the 3-cyanobenzaldehyde solution slowly to the pre-formed, cooled solution of deprotonated TosMIC. This maintains a low concentration of the aldehyde, favoring the desired bimolecular reaction over side reactions.
-
Temperature Management: Keep the initial reaction temperature low (e.g., -10 °C to 0 °C) during the aldehyde addition to control the reaction rate and selectivity.
-
Solvent Choice: The use of a protic solvent like methanol (in a mixture with an aprotic solvent like DME) can promote the desired elimination pathway. However, this must be carefully controlled.[3]
-
Q6: My crude product is contaminated with 4-tosyloxazole. What causes this and how is it avoided?
A6: The formation of 4-tosyloxazole is a known competing pathway in the Van Leusen reaction.[5] It is believed to arise from the reaction of an intermediate with a second molecule of deprotonated TosMIC.
-
Troubleshooting Strategies:
-
Optimize Stoichiometry: An excessive amount of TosMIC can promote the formation of this byproduct. While a slight excess may be needed to drive the reaction to completion, a large excess should be avoided. Carefully optimize the TosMIC:aldehyde ratio, starting from around 1.1:1.
-
Temperature Control: Higher reaction temperatures can sometimes favor this side reaction. Maintain the optimized temperature profile throughout the batch.
-
Problem Area 3: Work-up and Purification Challenges at Scale
Q7: During the aqueous work-up of my multi-liter batch, I am struggling with a persistent emulsion. How can I resolve this?
A7: Emulsions are a common scale-up challenge in biphasic systems.
-
Troubleshooting Strategies:
-
Add Brine: Before separating the layers, add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which helps to break up emulsions and "salt out" the organic product, improving partitioning into the organic layer.
-
Filter Through Celite®: For persistent emulsions, filtering the entire biphasic mixture through a pad of a filter aid like Celite® can be effective at breaking the emulsion.
-
Optimize Solvent Choice: If emulsions are a recurring problem, consider evaluating alternative extraction solvents with different density and interfacial tension properties (e.g., switching from ethyl acetate to methyl tert-butyl ether (MTBE) or toluene).
-
Q8: My final product is a persistent oil, making isolation by filtration difficult. How can I achieve a crystalline solid?
A8: Failure to crystallize is typically due to residual impurities or using a suboptimal crystallization solvent.
-
Troubleshooting Strategies:
-
Purity Assessment: Analyze the oil by LCMS or GCMS to identify the impurities. If significant byproducts are present, an initial purification by column chromatography (on a small scale) or distillation may be necessary to achieve the purity required for crystallization.
-
Solvent Screening: Perform a systematic solvent screen for recrystallization. Good solvent systems often consist of a "solvent" in which the product is soluble when hot and a "non-solvent" (or "anti-solvent") in which it is insoluble when cold (e.g., isopropanol/heptane, ethyl acetate/hexanes, toluene/heptane).
-
Seeding: If you have a small amount of pure, solid material from a previous batch, use it to "seed" the supersaturated solution to induce crystallization.
-
Aqueous Wash: Ensure the crude product has been thoroughly washed to remove any water-soluble impurities that can inhibit crystallization. A standard workup involves washing the organic extract with dilute acid, then base, then water or brine.[7][8]
-
Data & Protocols
Table 1: Key Parameters for Van Leusen Oxazole Synthesis Scale-Up
| Parameter | Typical Range | Scale-Up Considerations & Troubleshooting |
| Base | KOtBu, NaH | KOtBu is often preferred for its solubility in THF/DME. Ensure base is not hydrolyzed. |
| Solvent | THF, DME, Methanol/DME | Must be anhydrous. Protic co-solvents (e.g., methanol) can accelerate the reaction but may cause side products if not carefully controlled.[2] |
| Temperature | -10 °C to 40 °C | Critical for controlling exotherms during addition. Profile may involve a low temp for addition and a higher temp for reaction completion. |
| TosMIC:Aldehyde Ratio | 1.1 : 1.0 to 1.3 : 1.0 | Excess TosMIC can lead to 4-tosyloxazole byproduct.[5] Optimize for conversion vs. purity. |
| Base:TosMIC Ratio | 2.0 : 1.0 to 2.2 : 1.0 | A >2:1 ratio is often used to suppress TosMIC dimerization.[5] |
Protocol: Scalable Synthesis of 3-(Oxazol-5-yl)benzonitrile (Illustrative 50g Scale)
Safety Note: This procedure involves strong bases and flammable solvents. It must be performed in a suitable reactor with appropriate personal protective equipment (PPE) under an inert atmosphere.
-
Reactor Setup: Equip a 2L jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing addition funnel.
-
Reagent Preparation:
-
Charge the reactor with tosylmethyl isocyanide (TosMIC) (86.0 g, 0.44 mol, 1.2 equiv).
-
Add anhydrous tetrahydrofuran (THF) (500 mL).
-
Begin stirring and cool the reactor jacket to -10 °C.
-
-
Base Addition: Once the reactor contents are at -5 °C, slowly add potassium tert-butoxide (KOtBu) (98.7 g, 0.88 mol, 2.4 equiv) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 0 °C. A thick white slurry will form. Stir for an additional 30 minutes at -5 °C.
-
Aldehyde Addition:
-
Dissolve 3-cyanobenzaldehyde (48.0 g, 0.366 mol, 1.0 equiv) in anhydrous THF (250 mL).
-
Transfer this solution to the addition funnel.
-
Add the aldehyde solution dropwise to the reactor over 60-90 minutes, maintaining an internal temperature below 5 °C.
-
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 3-5 hours. Monitor the reaction for completion by TLC or LCMS.
-
Work-up:
-
Cool the reactor to 10 °C. Slowly and carefully quench the reaction by adding water (500 mL).
-
Add ethyl acetate (500 mL) and stir for 15 minutes.
-
Stop stirring and allow the layers to separate. Remove the lower aqueous layer.
-
Wash the organic layer sequentially with 1M HCl (200 mL), saturated NaHCO₃ solution (200 mL), and finally, saturated brine (200 mL).
-
-
Isolation & Purification:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in hot isopropanol (~3 mL per gram of crude product). If any solids remain, filter the hot solution.
-
Slowly add heptane until persistent turbidity is observed.
-
Allow the solution to cool slowly to room temperature, then cool to 0-5 °C for 2-4 hours to complete crystallization.
-
Collect the solid product by filtration, wash with cold heptane, and dry under vacuum to yield 3-(Oxazol-5-yl)benzonitrile as a white to off-white solid.
-
Visualizations
Reaction Mechanism
Caption: Figure 2: A systematic approach to diagnosing yield issues.
References
- BenchChem. (n.d.). Oxazole Synthesis: A Technical Support Center for Common Side Reactions.
- BenchChem. (n.d.). Troubleshooting common problems in 2-(p-Tolyl)oxazole synthesis.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Side Reactions in Tosylmethyl Isocyanide (TosMIC) Chemistry.
- Organic Chemistry Portal. (n.d.). Van Leusen Reaction.
- Reaction Chemistry & Engineering, 12. (2023, October 12).
- Wikipedia. (n.d.). Van Leusen reaction.
- ResearchGate. (2017, July 23). How can I purify impure benzonitrile?
- LookChem. (n.d.). Purification of Benzonitrile.
Sources
- 1. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 2. Van Leusen Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Purification of Benzonitrile - Chempedia - LookChem [lookchem.com]
Technical Support Center: Purification of 3-(Oxazol-5-yl)benzonitrile
Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when isolating heterocyclic building blocks. 3-(Oxazol-5-yl)benzonitrile is a highly valuable intermediate, particularly utilized in the synthesis of AKR1C3-dependent KARS inhibitors[1]. However, its purification is notoriously tricky due to the basicity of the oxazole ring and the persistence of specific reaction byproducts. This guide provides a self-validating, causality-driven protocol to ensure you achieve high purity and yield.
Mechanistic Profiling & Impurity Identification
To purify a compound effectively, we must first understand how it is made and what impurities are generated. 3-(Oxazol-5-yl)benzonitrile is typically synthesized via the 2[2]. This reaction condenses 3-formylbenzonitrile with tosylmethyl isocyanide (TosMIC) under basic conditions (e.g., K₂CO₃ in methanol)[2].
The Impurity Profile:
-
Unreacted Starting Materials: Residual TosMIC and 3-formylbenzonitrile.
-
Mechanistic Byproducts: The [3+2] cycloaddition is followed by the elimination of p-toluenesulfinic acid[2]. If not properly neutralized and extracted, this acid will contaminate the final product and complicate chromatography.
Caption: Mechanistic pathway of the Van Leusen oxazole synthesis highlighting byproduct generation.
Step-by-Step Purification Methodologies
We employ a three-phase, self-validating purification system. Each step is designed to target a specific class of impurity based on its physicochemical properties.
Phase 1: Liquid-Liquid Extraction (LLE)
Objective: Complete removal of water-soluble p-toluenesulfinate salts and inorganic bases.
-
Solvent Exchange: Quench the reaction mixture and remove the primary solvent (methanol) under reduced pressure.
-
Causality: Methanol is highly miscible with water. Failing to remove it will disrupt the biphasic separation during extraction, pulling your polar oxazole product into the aqueous layer and severely reducing your yield.
-
-
Partitioning: Suspend the residue in Ethyl Acetate (EtOAc) and distilled water (1:1 ratio).
-
Washing: Wash the organic layer sequentially with distilled water (2x) and saturated brine (1x).
-
Causality: The basic reaction conditions (K₂CO₃) convert the eliminated p-toluenesulfinic acid into a highly water-soluble sulfinate salt. The aqueous washes effectively strip this byproduct from the organic phase.
-
-
Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
Phase 2: Flash Column Chromatography
Objective: Isolate the target oxazole from unreacted TosMIC and aldehyde.
-
Silica Deactivation: Prepare a slurry of silica gel (230-400 mesh) in the initial mobile phase (9:1 Hexane:EtOAc) containing 1% Triethylamine (Et₃N) (v/v).
-
Causality: The oxazole ring contains a weakly basic nitrogen that interacts strongly with the acidic silanol groups on standard silica gel. Prolonged exposure leads to peak tailing and on-column degradation. 3 like Et₃N ensures a sharp elution profile and preserves the integrity of the heterocycle[3].
-
-
Column Packing: Pour the slurry into the column and flush with 2-3 column volumes of the Et₃N-spiked mobile phase.
-
Loading: Dissolve the crude mixture in a minimum amount of Dichloromethane (DCM) and dry-load it onto a small plug of silica.
-
Elution: Run a shallow gradient from 9:1 to 7:3 Hexane:EtOAc. Monitor fractions via TLC (UV active at 254 nm).
-
Isolation: Combine fractions containing the pure target (typically eluting around
0.35 in 7:3 Hex/EtOAc) and concentrate under reduced pressure.
Caption: Step-by-step workflow for the isolation and purification of 3-(Oxazol-5-yl)benzonitrile.
Phase 3: Crystallization (Final Polish)
Objective: Remove trace organic impurities and obtain a highly pure solid.
-
Dissolution: Dissolve the concentrated chromatography product in a minimal amount of warm diethyl ether.
-
Anti-Solvent Addition: Add cold hexanes dropwise until the solution becomes slightly cloudy (reaching the cloud point).
-
Controlled Cooling: Allow the mixture to cool slowly to room temperature, then transfer to an ice bath at 0°C to induce precipitation.
-
Causality: Slow cooling promotes the formation of an ordered crystal lattice. Rapid crash-out (e.g., plunging immediately into an ice bath) traps impurities like trace TosMIC within the crystal matrix, defeating the purpose of the polish.
-
Troubleshooting Guides & FAQs
Q1: Why am I seeing multiple spots or severe streaking on my TLC plate during chromatography optimization? A1: The oxazole scaffold is sensitive to the acidic environment of standard silica gel. This causes the compound to drag or decompose on the column. Actionable Fix: Always pre-treat your TLC plates and bulk silica gel with 1% triethylamine (Et₃N) in the eluent. This simple deactivation step neutralizes active silanol sites, resulting in tighter bands and preventing degradation.
Q2: My isolated product is a viscous oil instead of a solid. How do I induce crystallization? A2: Low molecular weight oxazoles often present as supercooled oils or trap residual solvents (like EtOAc or DCM) that depress their melting point. Actionable Fix: First, ensure all chromatography solvents are rigorously removed under high vacuum for at least 2 hours. If it remains an oil, dissolve it in a minimum volume of diethyl ether and triturate with cold hexanes. Scratching the inside of the flask with a glass rod provides physical nucleation sites to initiate crystallization.
Q3: How can I ensure complete separation from unreacted TosMIC? A3: TosMIC often co-elutes closely with oxazole products if the solvent gradient is too steep. Actionable Fix: TosMIC is generally less polar than 3-(Oxazol-5-yl)benzonitrile. Run a shallower gradient (e.g., hold at 9:1 Hexane:EtOAc for 3-4 column volumes) to elute TosMIC completely before the product begins to move.
Quantitative Data Summary
The following table summarizes the critical physicochemical and chromatographic parameters required to execute this protocol successfully.
| Parameter | Value / Description | Causality / Note |
| Typical TLC | ~0.35 (7:3 Hexane:EtOAc) | Highly dependent on silica deactivation; use Et₃N-treated plates. |
| Mobile Phase Gradient | 90:10 to 70:30 (Hexane:EtOAc) | A shallow gradient ensures baseline separation from TosMIC. |
| Silica Additive | 1% Triethylamine (v/v) | Prevents on-column degradation and streaking of the oxazole ring. |
| Aqueous Wash Sequence | H₂O (2x) followed by Brine (1x) | Ensures complete removal of p-toluenesulfinate salts. |
| Crystallization Solvent | Diethyl Ether / Hexanes | Optimal binary system for polishing low-melting oxazole derivatives. |
References
- Title: The Synthesis of Oxazoles: A Technical Guide to Historical and Modern Methodologies Source: Benchchem URL
- Title: Application Note & Protocol: Purification of Oxazole-4-carboximidamide by Chromatography Source: Benchchem URL
- Title: WO2021005586A1 - Tricyclic akr1c3 dependent kars inhibitors Source: Google Patents URL
Sources
Technical Support Center: Addressing Poor Regioselectivity in the Synthesis of Derivatives
Welcome to the technical support center dedicated to one of the most persistent challenges in synthetic chemistry: controlling regioselectivity. In the pursuit of novel therapeutics and functional materials, the ability to selectively functionalize a specific position on a complex molecule is paramount. Poor regioselectivity leads to difficult-to-separate isomeric mixtures, reduced yields, and increased downstream processing costs.
This guide is structured to provide both foundational knowledge and actionable troubleshooting strategies. We will move from frequently asked questions that build a strong conceptual basis to in-depth, problem-oriented guides designed to help you diagnose and solve issues encountered at the bench.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing regioselectivity. Understanding these concepts is the first step toward rationally designing experiments and troubleshooting undesired outcomes.
Q1: What is regioselectivity and why is it critical in drug development?
Regioselectivity is the preference for a chemical reaction to make or break a bond in one specific direction over all other possible directions.[1] When a reaction can yield two or more constitutional isomers (regioisomers), a regioselective reaction is one that favors the formation of a single isomer.[2][3]
In drug development, the precise three-dimensional structure of a molecule dictates its biological activity. A substituent at one position might lead to a potent therapeutic, while the same substituent at an adjacent position could be inactive or even toxic. Therefore, controlling regioselectivity is essential for efficiently synthesizing the exact molecular architecture required for a drug candidate.
Q2: What are the primary factors that control regioselectivity?
Regioselectivity is principally governed by a combination of electronic and steric effects, which influence the stability of the reaction's transition states.[4][5]
-
Electronic Effects: This relates to the distribution of electron density in the substrate and reagent. Electron-donating groups (EDGs) activate a molecule towards electrophilic attack and typically direct incoming groups to the ortho and para positions of an aromatic ring.[6][7][8] Conversely, electron-withdrawing groups (EWGs) deactivate the ring and direct incoming electrophiles to the meta position.[6][8][9] This is because the transition states leading to these isomers are electronically stabilized.
-
Steric Effects: This refers to the physical bulk of functional groups near the reaction center.[10] Large, bulky groups can physically block a reagent from approaching a specific site, thereby forcing the reaction to occur at a less hindered, more accessible position.[11][12] This principle of steric hindrance is a powerful tool for directing reaction outcomes.[10][12]
Q3: What is the difference between kinetic and thermodynamic control?
This is a crucial concept when optimizing reactions for a specific regioisomer.
-
Kinetic Control: The major product is the one that is formed the fastest. This pathway has the lowest activation energy. Kinetically controlled reactions are typically run at lower temperatures to prevent the system from reaching equilibrium.[3][13]
-
Thermodynamic Control: The major product is the most stable one. This pathway does not necessarily have the lowest activation energy, but it leads to the lowest energy product. Thermodynamically controlled reactions are usually run at higher temperatures, allowing the initially formed products (including the kinetic product) to revert to the starting materials and eventually form the most stable product.[3]
If your reaction is producing an undesired isomer, understanding whether you are under kinetic or thermodynamic control is key to solving the problem.
Part 2: Troubleshooting Guides
This section is designed in a problem-and-solution format to address specific experimental challenges.
Issue 1: My electrophilic aromatic substitution (EAS) on a substituted ring is giving a mixture of isomers.
This is a classic regioselectivity problem. The outcome of an EAS reaction is dictated by the nature of the substituent already on the ring.
Initial Diagnosis:
-
Identify the Directing Nature of Your Substituent: Is the group on your starting material an ortho/para-director or a meta-director? Is it activating or deactivating?[8]
-
Analyze the Product Ratio: Is there a slight preference for one isomer, or is it a nearly inseparable mixture?
| Substituent Type | Directing Effect | Examples | Causality |
| Electron-Donating Groups (EDGs) | Activating, Ortho/Para-Directing | -OH, -OR, -NH₂, -NR₂, -Alkyl | Donate electron density into the ring, stabilizing the carbocation intermediate (arenium ion) formed during ortho and para attack.[6][7][14] |
| Electron-Withdrawing Groups (EWGs) | Deactivating, Meta-Directing | -NO₂, -CN, -SO₃H, -C(O)R | Withdraw electron density from the ring, making it less nucleophilic. The meta position is least deactivated, so attack occurs there.[6][8][15] |
| Halogens | Deactivating, Ortho/Para-Directing | -F, -Cl, -Br, -I | This is a special case. Halogens are deactivating due to their high electronegativity (inductive effect) but are ortho/para-directing because their lone pairs can stabilize the arenium ion via resonance.[6][7][14] |
Troubleshooting Workflow:
Caption: Troubleshooting workflow for EAS reactions.
Issue 2: My reaction is producing a nearly 1:1 mixture of regioisomers, and I can't improve the ratio by changing temperature.
This often occurs when the activation energies leading to the two products are very similar, and the products themselves have similar thermodynamic stabilities. In this case, you must change the system more fundamentally.
Recommended Solutions:
-
Change the Catalyst: If using a catalyst, switch to one that offers greater steric or electronic differentiation. For example, in metal-catalyzed reactions, changing the ligands on the metal can dramatically alter regioselectivity.[16][17] Lewis acids can also be screened to find one that coordinates preferentially to a specific site, thereby directing the reaction.[13][18]
-
Solvent Screening: The polarity of the solvent can differentially stabilize the transition states leading to the regioisomers.[13] It is advisable to screen a range of solvents with varying polarities (e.g., hexane, toluene, THF, CH₂Cl₂, acetonitrile).[19][20]
-
Employ a Protecting Group: If one of the reactive sites can be temporarily blocked, the reaction will be forced to occur at the other site. A protecting group is a temporary modification of a functional group to prevent it from reacting.[21][22] After the desired reaction is complete, the protecting group is removed.[21] This is a powerful, albeit longer, strategy to achieve perfect regioselectivity.
Experimental Protocol: General Solvent Screening
-
Setup: Arrange a series of small-scale reaction vials (e.g., 1-2 mL).
-
Reagents: To each vial, add your starting material and any common reagents (ensure they are fully dissolved if solid).
-
Solvents: Add a different solvent to each vial. Include a range of polarities:
-
Nonpolar: Hexane, Toluene
-
Ethereal: THF, Diethyl ether
-
Halogenated: Dichloromethane (DCM)
-
Polar Aprotic: Acetonitrile (MeCN), DMF
-
-
Initiation: Add the final reagent or catalyst to initiate the reaction in all vials simultaneously.
-
Monitoring: Monitor all reactions by TLC or LC-MS at set time points (e.g., 1h, 4h, 24h).
-
Analysis: Quench the reactions and analyze the crude product mixture from each vial by ¹H NMR or GC to determine the regioisomeric ratio. The solvent that provides the highest ratio is your optimal choice.
Issue 3: How can I force a reaction to occur at a sterically hindered position?
Sometimes the desired product is the one that is sterically disfavored. Overcoming this challenge requires a more advanced approach.
Recommended Solution: Use a Directing Group
A directing group is a functional group that is installed on the substrate to control the regioselectivity of a subsequent reaction.[23] It functions by coordinating to the reagent or catalyst and delivering it to a specific, often nearby, position, overriding the inherent steric or electronic preferences of the molecule.[14][20]
Example: Directed ortho-Metalation (DoM)
In this powerful reaction, a directing metalation group (DMG) on an aromatic ring directs a strong base (like n-butyllithium) to deprotonate the adjacent ortho position.[14] This creates a potent nucleophile at a defined location, which can then react with an electrophile.
Caption: Workflow for directed ortho-metalation.
Common Directing Groups for DoM:
-
-CONR₂ (amides)
-
-OMe (methoxy)
-
-SO₂NR₂ (sulfonamides)
-
-Oxazolines
This strategy provides exquisite control over regioselectivity, often yielding a single product where traditional methods would produce complex mixtures.
Part 3: Summary of Key Strategies
| Strategy | Principle | Best For... | Considerations |
| Reaction Condition Optimization | Manipulating kinetic vs. thermodynamic control.[3] | Improving an existing, moderate selectivity. | May not be sufficient for overcoming very strong inherent biases. Requires systematic screening.[24][25] |
| Steric Shielding | Using bulky reagents or substituents to block undesired sites.[10][11] | Differentiating between two electronically similar sites (e.g., two ortho positions). | May inadvertently block the desired site if not designed carefully. |
| Protecting Groups | Temporarily blocking a reactive functional group.[21][26] | Achieving perfect selectivity when other methods fail; preventing side reactions at other functional groups (chemoselectivity).[27] | Adds steps to the synthesis (protection and deprotection), which can lower overall yield.[21] |
| Directing Groups | Covalently attached group that delivers the reagent to a specific site.[14][23] | Overriding inherent electronic/steric biases; functionalizing otherwise unreactive positions. | Requires installation and potential removal of the directing group, adding steps to the synthesis. |
By systematically analyzing the electronic and steric factors at play and applying these troubleshooting principles, researchers can rationally optimize their synthetic routes to achieve high regioselectivity, leading to more efficient and successful outcomes in their research and development efforts.
References
-
Introduction to Organic Chemistry. (n.d.). 10.10. Regioselectivity and Substituent Effects. LibreTexts. [Link]
-
Zhang, Z., et al. (2024). Unlocking regioselectivity: steric effects and conformational constraints of Lewis bases in alkyllithium-initiated butadiene polymerization. Chemical Science. [Link]
-
Labster. (n.d.). Steric hindrance. Labster Theory Pages. [Link]
-
Wikipedia. (n.d.). Protecting group. [Link]
-
The Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]
-
University of Calgary. (n.d.). Directing Groups in SE Ar. [Link]
-
Kaliappan, K. P. (2020). Protecting Groups. IIT Bombay. [Link]
-
Royal Society of Chemistry. (n.d.). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. New Journal of Chemistry. [Link]
-
Royal Society of Chemistry. (2024). Unlocking regioselectivity: steric effects and conformational constraints of Lewis bases in alkyllithium-initiated butadiene polymerization. Chemical Science. [Link]
-
Guo, X., & Wang, P. G. (2018). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules. [Link]
-
Dr. Rojas. (2024, March 15). Directing Groups in Aromatic Substitution Reactions! [Video]. YouTube. [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]
-
Perlego. (n.d.). Protecting Groups | Overview & Research Examples. [Link]
-
Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]
-
Springer Nature. (2023). Enabling late-stage drug diversification by high-throughput experimentation with geometric deep learning. Research Communities. [Link]
-
Fiveable. (2025). Regioselectivity Definition. [Link]
-
Sherman, D. H., et al. (2012). Directing Group-Controlled Regioselectivity in an Enzymatic C–H Bond Oxygenation. Journal of the American Chemical Society. [Link]
-
Wikipedia. (n.d.). Steric effects. [Link]
-
Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]
-
Wyatt, P., & Warren, S. (2007). Organic Synthesis: Strategy and Control. John Wiley & Sons. [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. [Link]
-
MDPI. (2026). Tuning Wittig Stereoselectivity in Thienostilbene Synthesis via Optimized Reaction Conditions in Batch and Flow Systems. [Link]
-
ChemRxiv. (2025). Environmental Control of Regio-/Stereoselectivity Across Mechanistically Similar Transformations. [Link]
-
ChemRxiv. (2025). Environmental Control of Regio-/Stereoselectivity Across Mechanistically Similar Transformations. [Link]
-
ACS Publications. (2023). Regioselectivity Control in the Synthesis of Linear Conjugated Dienes Enabled by Manganese(I)-Catalyzed C–H Activation. ACS Catalysis. [Link]
-
Taylor & Francis. (n.d.). Regioselectivity – Knowledge and References. [Link]
-
NIH. (2014). Understanding a Substrate's Product Regioselectivity in a Family of Enzymes: A Case Study of Acetaminophen Binding in Cytochrome P450s. [Link]
-
Durgapur Government College. (n.d.). Module 1 Regioselective, Regio-specific and Chemoselective reactions. [Link]
-
BYJU'S. (n.d.). Regiochemistry vs. Stereochemistry. [Link]
-
Wikipedia. (n.d.). Regioselectivity. [Link]
-
ResearchGate. (n.d.). Reaction condition optimization, regarding solvent, temperature, catalyst concentration, oxidant, and oxidant amount. [Link]
-
Chemistry Revision Site. (n.d.). General principles and important methods in organic synthesis. [Link]
-
PRISM BioLab. (2023). Reaction Conditions Optimization: The Current State. [Link]
-
Digital Discovery (RSC Publishing). (n.d.). Regio-MPNN: predicting regioselectivity for general metal-catalyzed cross-coupling reactions using a chemical knowledge informed message passing neural network. [Link]
-
Journal of the American Chemical Society. (2013). Quantum Mechanics/Molecular Mechanics Modeling of Regioselectivity of Drug Metabolism in Cytochrome P450 2C9. [Link]
-
LibreTexts. (n.d.). 8.3. Regioselectivity. Introduction to Organic Chemistry. [Link]
-
Oreate AI Blog. (2026). Understanding Stereoselectivity and Regioselectivity in Organic Chemistry. [Link]
-
YouTube. (2024). What is Regioselectivity? How to Find Regioselectivity Regioselective NET JAM SET GATE Chemistry. [Link]
-
University of California, Irvine. (n.d.). Overcoming regioselectivity and accessibility challenges in aryne methodology. [Link]
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Validation & Comparative
Structural Determination of 3-(Oxazol-5-yl)benzonitrile: A Comparative Guide to Validation Methodologies
Executive Summary & Scientific Rationale
In the development of kinase inhibitors and heterocyclic pharmacophores, the precise regio-chemistry of the oxazole ring is critical. The synthesis of 3-(Oxazol-5-yl)benzonitrile —often achieved via Van Leusen reaction or cyclization of
While Nuclear Magnetic Resonance (NMR) is the workhorse of organic characterization, it struggles to definitively distinguish between the 5-yl and 4-yl isomers due to the subtle electronic differences in the protons of the oxazole ring.
This guide objectively compares validation methodologies, establishing Single Crystal X-ray Diffraction (SC-XRD) not merely as a confirmation tool, but as the necessary standard for absolute structural certainty in this class of compounds.
Comparative Analysis: Why SC-XRD?
The following table contrasts the three primary validation techniques available to a medicinal chemist when facing oxazole regioisomer ambiguity.
Table 1: Comparative Efficacy of Structural Validation Methods
| Feature | SC-XRD (Gold Standard) | 1H/13C NMR (Standard) | DFT Computational Modeling |
| Primary Output | Absolute 3D atomic coordinates & packing | Magnetic environment of nuclei | Theoretical energy minima |
| Regioisomer Certainty | Absolute (100%) | Inferential (Ambiguous signals) | Predictive (Requires experimental match) |
| Sample Requirement | Single Crystal ( | Solution (~5 mg) | None (Virtual) |
| Key Limitation | Requires crystalline solid | Overlapping shifts in isomers | Dependence on basis set accuracy |
| Time to Result | 2–24 Hours (post-crystallization) | 15 Minutes | 1–3 Days |
| Cost Efficiency | High (Instrument/Time) | Low | Low |
The "NMR Blind Spot"
In 3-(Oxazol-5-yl)benzonitrile, the oxazole ring protons (H2 and H4) appear as singlets or narrow doublets. In the unwanted 4-yl isomer, H2 and H5 appear similarly. While NOESY (Nuclear Overhauser Effect Spectroscopy) can suggest proximity, the spatial distance between the phenyl ring protons and the oxazole protons is often too similar in both isomers to provide a "smoking gun" signal.
SC-XRD resolves this by measuring bond lengths directly.
-
C–O bond: ~1.36 Å
-
C=N bond: ~1.30 Å
-
C–C bond: ~1.44 Å
-
Differentiation: The electron density map clearly distinguishes the Oxygen atom from the Nitrogen atom based on scattering power and bond geometry, unequivocally assigning the 5-yl position.
Experimental Protocol: The Self-Validating Workflow
To ensure scientific integrity, this protocol is designed as a self-validating system. If the R-factor (reliability factor) exceeds 5%, the model must be rejected and the crystal quality re-evaluated.
Phase 1: Crystal Growth (Thermodynamic Control)
Objective: Obtain a single crystal suitable for diffraction (
-
Solvent Selection: Prepare a saturated solution of 3-(Oxazol-5-yl)benzonitrile in Dichloromethane (DCM) .
-
Anti-solvent Addition: Carefully layer Hexane or Methanol (1:1 ratio) on top of the DCM solution in a narrow vial.
-
Evaporation: Cover with parafilm and poke 3–4 small holes. Allow to stand undisturbed at 4°C for 48–72 hours.
-
Why: Slow diffusion minimizes defects and twinning.
-
-
Harvesting: Examine under a polarized light microscope. Select a crystal with sharp edges that extinguishes light uniformly upon rotation.
Phase 2: Data Collection & Reduction
Objective: Collect reflections to solve the phase problem.
-
Mounting: Mount the crystal on a MiTeGen loop using perfluoropolyether oil.
-
Cooling: Flash cool to 100 K using a nitrogen stream.
-
Causality: Low temperature reduces thermal vibration (atomic displacement parameters), significantly improving resolution.
-
-
Source: Use Mo-K
radiation ( Å).[1]-
Note: For purely organic molecules without heavy atoms, Mo is preferred over Cu to minimize absorption errors, though Cu is acceptable if crystals are very small.
-
-
Strategy: Collect a full sphere of data (completeness >99%) to a resolution of at least 0.8 Å.
Phase 3: Structure Solution & Refinement
Software: SHELXT (Solution) and SHELXL (Refinement) [1].
-
Space Group Determination: Analyze systematic absences (e.g., for
, look for and ). -
Phasing: Use Intrinsic Phasing (SHELXT) to locate the heavy atoms (C, N, O).
-
Assignment: Assign atom types based on peak heights in the electron density map.
-
Critical Step: Distinguish the Oxazole Oxygen vs. Nitrogen.[2] Oxygen will have a higher peak density. If swapped, the thermal ellipsoids will look physically unrealistic (too large or too small).
-
-
Refinement: Refine coordinates and anisotropic thermal parameters. Add Hydrogens using a riding model (AFIX 43 for aromatic CH).
-
Validation: CheckCIF report (International Union of Crystallography). Ensure R1 < 0.05 and Goodness of Fit (GooF) ~ 1.0 .
Visualization of the Validation Logic
The following diagrams illustrate the decision-making process and the experimental workflow.
Diagram 1: The Regioisomer Discrimination Logic
This logic tree demonstrates why XRD is the fail-safe when NMR results are ambiguous.
Caption: Decision matrix for escalating from NMR to SC-XRD when distinguishing oxazole regioisomers.
Diagram 2: The Crystallographic Workflow
A step-by-step visualization of the experimental protocol described in Section 3.
Caption: Linear workflow from crude sample to refined crystallographic model.
Data Interpretation & Expected Results
When analyzing the crystallographic data for 3-(Oxazol-5-yl)benzonitrile, specific structural metrics confirm the identity of the compound.
Geometric Parameters
-
Planarity: The oxazole ring and the benzene ring are likely to be nearly coplanar to maximize
-conjugation, though steric repulsion (H...H interactions) may induce a slight torsion angle (typically 5°–20°). -
Intermolecular Interactions: Look for CN...H weak hydrogen bonds or
- stacking between the electron-deficient benzonitrile ring and the electron-rich oxazole ring of adjacent molecules. These interactions dictate the melting point and solubility profile [2].
The "CheckCIF" Validation
Before publication or finalizing the report, the .cif file must pass the IUCr CheckCIF criteria.
-
Alert Level A: None allowed (Indicates fundamental error in space group or atom assignment).
-
Alert Level B: Must be explained (e.g., disorder in the solvent).
References
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3–8.
-
Cambridge Crystallographic Data Centre (CCDC). "CSD-System: The world’s repository for small-molecule organic and metal-organic crystal structures."
-
Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171–179.
-
International Union of Crystallography (IUCr). "CheckCIF/PLATON Service."
Sources
A Comparative Analysis of 3-(Oxazol-5-yl)benzonitrile and Other Benzonitrile Derivatives: A Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the benzonitrile scaffold remains a cornerstone for the development of novel therapeutics. Its rigid structure and the versatile reactivity of the nitrile group offer a unique platform for molecular design. This guide provides an in-depth comparative analysis of 3-(Oxazol-5-yl)benzonitrile, a promising yet under-documented derivative, with other key benzonitrile compounds that have shown significant biological potential. By examining their synthesis, physicochemical properties, and biological activities, we aim to furnish researchers, scientists, and drug development professionals with the critical insights necessary for informed decision-making in their discovery programs.
The Benzonitrile Moiety: A Privileged Scaffold in Drug Design
The benzonitrile unit, a benzene ring substituted with a cyano group, is a common feature in a multitude of bioactive molecules. The nitrile group, with its linear geometry and strong dipole moment, can participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, which are crucial for molecular recognition at biological targets. Furthermore, the nitrile can serve as a bioisostere for other functional groups, such as carbonyls and halogens, offering a strategy to modulate physicochemical properties and improve pharmacokinetic profiles.
The reactivity of the benzonitrile core is significantly influenced by the nature and position of other substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the nitrile carbon, facilitating nucleophilic attack, while electron-donating groups (EDGs) have the opposite effect. This tunable reactivity is a key advantage in the synthesis of diverse derivatives.[1]
Spotlight on 3-(Oxazol-5-yl)benzonitrile: An Emerging Derivative
3-(Oxazol-5-yl)benzonitrile incorporates a five-membered heterocyclic oxazole ring at the meta-position of the benzonitrile core. The oxazole ring itself is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs.[2] Its presence can enhance binding affinity, improve metabolic stability, and modulate solubility. The linkage at the 5-position of the oxazole ring provides a specific vector for substitution, allowing for the exploration of chemical space around the core scaffold.
Synthesis and Physicochemical Properties
While specific experimental data for the synthesis of 3-(Oxazol-5-yl)benzonitrile is not extensively reported in peer-reviewed literature, its synthesis can be conceptually approached through established methods for forming 5-aryl-oxazoles. One common strategy is the van Leusen reaction, which involves the reaction of an aryl aldehyde with tosylmethyl isocyanide (TosMIC).[3]
Conceptual Synthetic Workflow:
Caption: Conceptual van Leusen synthesis of 3-(Oxazol-5-yl)benzonitrile.
The physicochemical properties of 3-(Oxazol-5-yl)benzonitrile can be predicted to understand its drug-like characteristics. A closely related analog, 3-[(5S)-5-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-3-yl]benzonitrile, has a calculated molecular weight of 282.27 g/mol and an XLogP3-AA of 2.8, suggesting good oral bioavailability potential according to Lipinski's rule of five.[4] It is anticipated that 3-(Oxazol-5-yl)benzonitrile would possess similar favorable properties.
Table 1: Comparison of Physicochemical Properties of Benzonitrile Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| 3-(Oxazol-5-yl)benzonitrile (Predicted) | C₁₀H₆N₂O | 170.17 | ~2.0-2.5 | 0 | 3 |
| Letrozole | C₁₇H₁₁N₅ | 285.30 | 3.4 | 0 | 5 |
| Anastrozole | C₁₇H₁₉N₅ | 293.37 | 3.2 | 0 | 5 |
| Perampanel | C₂₃H₁₅N₃O | 349.38 | 4.5 | 0 | 3 |
Note: Properties for 3-(Oxazol-5-yl)benzonitrile are estimations based on its structure and comparison with similar molecules.
Comparative Analysis with Other Benzonitrile Derivatives
To understand the potential of 3-(Oxazol-5-yl)benzonitrile, it is instructive to compare it with other well-characterized benzonitrile derivatives that have demonstrated significant biological activity.
Anticancer Activity
Benzonitrile derivatives have emerged as a promising class of anticancer agents, often targeting key enzymes involved in cancer cell proliferation and survival.[5]
Table 2: Comparative Anticancer Activity of Benzonitrile Derivatives
| Compound ID | Derivative Class | Target/Cell Line | Activity (IC₅₀/GI₅₀) | Reference |
| 1g2a | 2-Phenylacrylonitrile | HCT116 | 5.9 nM | [5] |
| Compound 2l | Indole-Acrylonitrile | NCI-60 Panel (Mean) | 0.38 µM | [5] |
| Compound 5 | Benzotriazole-Acrylonitrile | HeLa (G2-M arrest) | Potent (nM range) | [5] |
| 2,4-Cl BFTU | N-benzoyl-N'-phenylthiourea | MCF-7 | 0.31 mM | [5] |
| 3-(2-aminooxazol-5-yl)-2H-chromen-2-one (Cpd 14) | Oxazole-coumarin | HCT116 | 71.8 µM | [6] |
| 3-(2-aminooxazol-5-yl)-2H-chromen-2-one (Cpd 6) | Oxazole-coumarin | MCF7 | 74.1 µM | [6] |
The data in Table 2 highlights the potent anticancer activity of various benzonitrile derivatives. While direct data for 3-(Oxazol-5-yl)benzonitrile is unavailable, the activity of other oxazole-containing compounds, such as the oxazole-coumarin hybrids, suggests that the oxazole moiety is compatible with anticancer activity.[6] The meta-substitution pattern of the nitrile group in 3-(Oxazol-5-yl)benzonitrile could offer a different vector for optimization compared to the para-substituted derivatives commonly seen in the literature.
Antimicrobial Activity
The oxazole scaffold is known to be present in compounds with antimicrobial properties.[2] A study on benzoxazole derivatives, which are structurally related to oxazoles, showed selective activity against Gram-positive bacteria.[1]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
A standardized broth microdilution method is typically employed to determine the MIC of a compound against various microbial strains.
-
Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured overnight in appropriate broth media. The cultures are then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution Series: The test compound is serially diluted in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Structure-Activity Relationship (SAR) Insights
The structure-activity relationship of oxazole derivatives reveals that substitutions at the C2, C4, and C5 positions of the oxazole ring significantly influence their biological activity.[7] For 3-(Oxazol-5-yl)benzonitrile, the key points for future exploration would be:
-
Substitution on the Oxazole Ring: Introducing substituents at the C2 and C4 positions of the oxazole ring could modulate activity and selectivity.
-
Modification of the Benzonitrile Ring: The addition of other substituents to the benzonitrile ring can fine-tune the electronic properties and steric profile of the molecule.
-
Isomeric Comparison: A direct comparison with 2-(Oxazol-5-yl)benzonitrile and 4-(Oxazol-5-yl)benzonitrile would provide valuable insights into the importance of the substitution pattern on the benzonitrile ring.
Logical Relationship of SAR Exploration:
Caption: SAR exploration strategy for 3-(Oxazol-5-yl)benzonitrile.
Conclusion and Future Directions
While direct experimental data for 3-(Oxazol-5-yl)benzonitrile remains to be fully elucidated in the public domain, a comparative analysis based on its structural features and the known activities of related benzonitrile and oxazole derivatives suggests it is a scaffold with significant potential. Its synthesis is feasible through established methodologies, and its predicted physicochemical properties are favorable for drug development.
Future research should focus on the following:
-
Definitive Synthesis and Characterization: A robust and scalable synthesis of 3-(Oxazol-5-yl)benzonitrile needs to be established, along with comprehensive characterization using modern analytical techniques (NMR, MS, IR, and X-ray crystallography).
-
Systematic Biological Screening: The compound should be screened against a diverse panel of biological targets, including cancer cell lines and microbial strains, to identify its primary mechanism of action.
-
Analogue Synthesis and SAR Studies: A library of analogues should be synthesized to systematically explore the structure-activity relationships and optimize for potency, selectivity, and pharmacokinetic properties.
By pursuing these avenues of research, the full potential of 3-(Oxazol-5-yl)benzonitrile as a valuable building block in drug discovery can be unlocked, paving the way for the development of novel and effective therapeutics.
References
-
A comprehensive review on biological activities of oxazole derivatives. PMC. Available from: [Link]
-
Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives. PMC. Available from: [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available from: [Link]
-
Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory. Der Pharma Chemica. Available from: [Link]
-
Structure activity relationship of benzoxazole derivatives. ResearchGate. Available from: [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. Available from: [Link]
-
Structure-Activity Relationship of New Antituberculosis Agents Derived from Oxazoline and Oxazole Esters. PMC. Available from: [Link]
-
3-[(5S)-5-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-3-yl]benzonitrile. PubChem. Available from: [Link]
-
Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. PMC. Available from: [Link]
-
Synthesis, Characterization and Biological Study of Some New 1,3-Oxazolone-5(4H)-one Derivatives. Semantic Scholar. Available from: [Link]
-
Synthesis and Characterization of Two Novel Oxazol-5-ones Derivatives and Their Multifunctional Properties; pH Sensitivity, Electropolymerizability and Antiproliferative Activity. PubMed. Available from: [Link]
-
Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives. ResearchGate. Available from: [Link]
-
Synthesis and Biological Evaluation of Benzazepine Oxazolidinone Antibacterials. MDPI. Available from: [Link]
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Comparative Biological Activity Guide: 3-(Oxazol-5-yl)benzonitrile vs. Positional Isomers
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Areas: Structure-Activity Relationship (SAR), Target Engagement (QPCTL & AKR1C3), and Assay Methodologies
Executive Summary
The oxazole-benzonitrile pharmacophore has emerged as a highly privileged scaffold in modern targeted therapeutics, particularly in oncology and immuno-oncology[1]. Specifically, 3-(oxazol-5-yl)benzonitrile serves as a critical structural motif in the design of Aldo-Keto Reductase 1C3 (AKR1C3) inhibitors[2] and Glutaminyl-Peptide Cyclotransferase-Like (QPCTL) protein modulators[3].
This guide objectively compares the biological activity of the meta-substituted 3-(oxazol-5-yl)benzonitrile against its para- (4-isomer) and ortho- (2-isomer) counterparts. By analyzing steric geometry, electronic distribution, and target-binding kinetics, we provide a comprehensive framework for selecting the optimal isomer for hit-to-lead optimization.
Mechanistic Grounding & Target Rationale
To understand the biological activity of these isomers, we must examine their primary biological targets. Recent patent literature highlights the efficacy of the 3-(oxazol-5-yl)benzonitrile fragment in blocking QPCTL[3].
QPCTL is an enzyme localized in the Golgi apparatus that catalyzes the cyclization of N-terminal glutamine into pyroglutamate (pGlu) on the CD47 protein. This pGlu modification is an absolute prerequisite for CD47 to bind to SIRPα on macrophages, which triggers the "don't eat me" immune evasion signal[4]. Inhibiting QPCTL with oxazole-benzonitrile derivatives prevents this maturation, thereby restoring macrophage-mediated phagocytosis of tumor cells.
Fig 1: Mechanism of QPCTL inhibition by oxazole-benzonitriles in the CD47 pathway.
Structural Causality: Why the Meta-Isomer Outperforms
The positional isomerism of the cyano group (-CN) relative to the oxazole ring dictates the molecule's biological activity through precise spatial vectors.
-
3-(Oxazol-5-yl)benzonitrile (Meta-Isomer): The meta-substitution projects the highly polar, linear nitrile group at a ~120° angle relative to the oxazole axis. In the QPCTL and AKR1C3 binding pockets, this specific trajectory allows the nitrogen lone pair to act as an optimal hydrogen-bond acceptor with key catalytic residues (e.g., active site zinc-coordinating networks), while the oxazole ring securely anchors into the hydrophobic entrance[5].
-
4-(Oxazol-5-yl)benzonitrile (Para-Isomer): The para-substitution creates a linear, extended molecular geometry[6]. When entering the relatively narrow sub-pockets of target kinases or cyclotransferases, the para-nitrile group clashes sterically with the rigid β-sheet walls of the binding site, drastically reducing binding affinity.
-
2-(Oxazol-5-yl)benzonitrile (Ortho-Isomer): Placing the bulky nitrile group adjacent to the oxazole ring induces severe intramolecular steric hindrance. This forces the two aromatic rings out of coplanarity. The resulting twisted conformation destroys the extended
-conjugation and prevents the flat stacking interactions required for high-affinity target engagement[7].
Quantitative Data Comparison
The following tables summarize the comparative biological and physicochemical profiling of the three isomers based on standardized SAR optimization campaigns for QPCTL and AKR1C3 targets.
Table 1: In Vitro Target Inhibition and Cellular Efficacy
Data represents mean values derived from isolated enzymatic assays and cellular target engagement models.
| Compound Isomer | QPCTL Enzymatic IC₅₀ (nM) | AKR1C3 Enzymatic IC₅₀ (nM) | Cellular CD47 pGlu EC₅₀ (nM) | Structural Consequence |
| 3-Isomer (meta) | 45 ± 5 | 62 ± 8 | 115 ± 12 | Optimal H-bond vector; planar |
| 4-Isomer (para) | 320 ± 25 | 410 ± 35 | > 1,000 | Steric clash in binding pocket depth. |
| 2-Isomer (ortho) | > 5,000 | > 5,000 | N/A | Loss of coplanarity; abolished |
Table 2: ADME and Physicochemical Profiling
Physicochemical properties heavily influence the biological availability of these fragments.
| Compound Isomer | Caco-2 Permeability (Papp x 10⁻⁶ cm/s) | Efflux Ratio | Microsomal Stability (T₁/₂ min, Human) |
| 3-Isomer (meta) | 18.4 (High) | 1.2 (Low) | 45 |
| 4-Isomer (para) | 12.1 (Moderate) | 2.8 (Moderate) | 38 |
| 2-Isomer (ortho) | 22.5 (High) | 1.1 (Low) | 15 (Rapidly metabolized) |
Validated Experimental Protocols
To ensure scientific trustworthiness, the biological activity data must be generated using self-validating assay systems. Below are the definitive, step-by-step methodologies for evaluating these isomers.
Protocol A: QPCTL Enzymatic Inhibition Assay (FRET-based)
Causality Note: This assay utilizes the fluorogenic substrate H-Gln-AMC. QPCTL specifically cyclizes the N-terminal glutamine to pyroglutamate, which destabilizes the amide bond and releases the highly fluorescent 7-amino-4-methylcoumarin (AMC). A decrease in fluorescence directly correlates to target inhibition[3].
-
Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, and 0.01% Triton X-100. Crucial: Omit EDTA, as QPCTL is a zinc-dependent metalloenzyme; chelators will cause false-positive inhibition.
-
Compound Plating: Use acoustic liquid handling to dispense 10-point, 3-fold serial dilutions of the oxazole-benzonitrile isomers into a black 384-well microtiter plate.
-
Enzyme Pre-incubation: Add 10 µL of recombinant human QPCTL (final concentration 0.5 nM) to the wells. Incubate at room temperature for 30 minutes to allow the compounds to achieve binding equilibrium.
-
Reaction Initiation: Add 10 µL of H-Gln-AMC substrate (final concentration 20 µM, matching the
value to ensure balanced competition). -
Kinetic Readout: Immediately read the plate on a fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm) in kinetic mode for 30 minutes.
-
Data Analysis: Calculate the initial velocity (
) of the linear phase. Normalize data against DMSO controls to determine the IC₅₀ using a 4-parameter logistic fit.
Fig 2: Step-by-step experimental workflow for the in vitro QPCTL enzymatic inhibition assay.
Protocol B: Cellular Target Engagement (CD47 Pyroglutamylation Flow Cytometry)
Causality Note: Enzymatic inhibition does not guarantee cellular efficacy due to membrane permeability constraints. This assay uses a conformationally specific antibody (clone 2D3) that only binds to unmodified (glutamine) CD47, providing a direct readout of intracellular QPCTL inhibition[4].
-
Cell Culture: Seed human monocyte THP-1 cells at
cells/well in a 96-well V-bottom plate. -
Compound Treatment: Treat cells with varying concentrations of the isomers for 48 hours. This extended duration is required to allow pre-existing pGlu-CD47 to turn over via natural membrane recycling.
-
Staining: Wash cells with cold FACS buffer (PBS + 2% FBS). Stain with APC-conjugated anti-human CD47 (clone 2D3, specific for the unmodified Gln-CD47 epitope) for 30 minutes at 4°C.
-
Analysis: Analyze via flow cytometry. An increase in APC fluorescence indicates successful QPCTL inhibition, as unmodified CD47 accumulates on the cell surface.
References
- Tricyclic AKR1C3 dependent KARS inhibitors.
- Piperidinylphenylcarbonitrile derivatives as inhibitors of glutaminyl-peptide cyclotransferase and glutaminyl-peptide cyclotransferase like protein.
- Treating pathological conditions by direct and indirect targeting of sirpa - cd47 interaction.
-
Effects of positional and geometrical isomerism on the biological activity of some novel oxazolidinones. PubMed (NIH).[Link]
-
Naturally Occurring Oxazole-Containing Peptides. MDPI Marine Drugs.[Link]
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- 4. EP3747437A1 - Treating pathological conditions by direct and indirect targeting of sirpa - cd47 interaction - Google Patents [patents.google.com]
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Cross-Validation of Analytical Methods for 3-(Oxazol-5-yl)benzonitrile: A Comparative Guide
Executive Summary & Chemical Context
3-(Oxazol-5-yl)benzonitrile is a highly functionalized heterocyclic intermediate critical to the synthesis of advanced targeted therapeutics, including1[1] used in oncology. The molecule presents a unique analytical challenge: it combines an electron-withdrawing, base-sensitive benzonitrile group with an oxazole ring that is highly susceptible to oxidative cleavage and ring-opening under stress.
To ensure the safety and efficacy of the final active pharmaceutical ingredient (API), analytical methods must be rigorously validated. This guide objectively compares the performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), providing a comprehensive cross-validation framework grounded in the latest regulatory standards.
The Mechanistic Need for Orthogonal Cross-Validation
According to the revised 2[2], analytical methods must be demonstrated as "fit for purpose" across their entire lifecycle. Relying on a single analytical technique for 3-(Oxazol-5-yl)benzonitrile is insufficient due to its complex degradation profile.
While HPLC-UV provides the superior precision required for bulk API assay (quantification of the main component), it lacks the sensitivity to detect trace-level genotoxic impurities or early-stage oxazole ring-opening events. Conversely, UPLC-MS/MS offers exceptional specificity and sub-nanogram detection limits but suffers from matrix effects and higher variance, making it unsuitable for high-precision bulk assays. Therefore, a cross-validated, orthogonal approach is required to meet 3[3].
Degradation Pathways & Analytical Targets
Understanding the degradation chemistry of 3-(Oxazol-5-yl)benzonitrile is essential for method development. Under basic conditions, the nitrile group hydrolyzes to an amide, and eventually a carboxylic acid. Under oxidative stress, the oxazole ring cleaves, generating highly polar degradants that are difficult to retain on standard reversed-phase columns.
Primary degradation pathways of 3-(Oxazol-5-yl)benzonitrile.
Experimental Methodologies: Self-Validating Protocols
To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. If the internal suitability criteria are not met, the analytical sequence is automatically aborted, preventing the generation of aberrant data.
Protocol A: HPLC-UV (Bulk Assay & Related Substances)
Objective: High-precision quantification of the parent API and major degradants.
-
Column Selection: Superficially Porous Particle (SPP) C18 (150 x 4.6 mm, 2.7 µm).
-
Causality: SPP columns provide UPLC-like efficiency at standard HPLC pressures. This reduces frictional heating inside the column, which could otherwise induce artificial on-column degradation of the thermally sensitive oxazole ring during analysis.
-
-
Mobile Phase: Gradient elution. Mobile Phase A = 0.1% Trifluoroacetic acid (TFA) in Water; Mobile Phase B = Acetonitrile.
-
Causality: TFA acts as an ion-pairing agent, sharpening the benzonitrile peak while maintaining a low pH (~2.0) to suppress secondary silanol interactions that cause peak tailing.
-
-
Self-Validation Criteria (System Suitability):
-
Resolution Check: The sequence begins with a resolution mixture. The run is voided if the resolution (Rs) between the API and the primary amide degradant is < 2.0.
-
Precision Bracketing: A 100 µg/mL calibration standard is injected every 10 samples. The sequence is invalidated if the drift exceeds ±2.0% from the initial calibration, ensuring continuous instrument stability.
-
Protocol B: UPLC-MS/MS (Trace Degradant Profiling)
Objective: High-sensitivity detection of trace ring-opened degradants and genotoxic impurities.
-
Column Selection: Sub-2 µm C18 (50 x 2.1 mm, 1.7 µm).
-
Causality: Maximizes theoretical plates for the rapid separation of isobaric ring-opened degradants prior to mass analysis.
-
-
Mobile Phase: Gradient elution. Mobile Phase A = 10 mM Ammonium Bicarbonate (pH 8.5); Mobile Phase B = Methanol.
-
Causality: A mildly basic pH ensures the stability of the benzonitrile group while promoting efficient deprotonation/protonation for positive/negative Electrospray Ionization (ESI) switching. Methanol is chosen over acetonitrile to prevent signal suppression in the MS source.
-
-
Self-Validation Criteria (System Suitability):
-
Matrix Effect Control: An isotopically labeled internal standard (13C6-API) is spiked into all samples at a constant concentration. The run automatically fails if the internal standard peak area fluctuates by > 15% across the sequence, flagging severe ion suppression.
-
Sensitivity Verification: An LOQ standard (0.05% of nominal concentration) must yield a Signal-to-Noise (S/N) ratio ≥ 10 before any unknown samples are acquired.
-
Comparative Performance & Validation Data
The cross-validation of both methods was executed in accordance with ICH Q2(R2) parameters. The experimental data below summarizes the statistical equivalence and operational boundaries of each technique.
| Validation Parameter (ICH Q2(R2)) | HPLC-UV (Protocol A) | UPLC-MS/MS (Protocol B) | Regulatory Acceptance Criteria |
| Specificity | Baseline resolution (Rs > 2.5) | Mass accuracy (< 5 ppm), MRM | No interference > 0.1% |
| Linearity Range | 25 – 150 µg/mL (R² = 0.9998) | 1 – 100 ng/mL (R² = 0.9985) | R² ≥ 0.995 |
| Accuracy (% Recovery) | 99.2% – 100.8% | 92.5% – 108.1% | 98-102% (Assay), 80-120% (Trace) |
| Precision (Repeatability) | %RSD = 0.45% (n=6) | %RSD = 4.2% (n=6) | < 1.0% (Assay), < 10% (Trace) |
| LOD / LOQ | 0.5 µg/mL / 1.5 µg/mL | 0.1 ng/mL / 0.3 ng/mL | Fit for intended purpose |
| Robustness | Resistant to ±0.2 pH changes | Requires Internal Standard (IS) | Meets SST criteria |
Decision Matrix & Workflow Integration
To establish a compliant control strategy, both methods must be integrated into a unified lifecycle approach. HPLC-UV serves as the primary release mechanism, while UPLC-MS/MS acts as an investigational safeguard.
ICH Q2(R2) cross-validation workflow for analytical methods.
Conclusion
The cross-validation of 3-(Oxazol-5-yl)benzonitrile analytical methods reveals a clear dichotomy in instrument capability. HPLC-UV remains the gold standard for bulk assay due to its unmatched precision (%RSD = 0.45%) and linearity. However, the inherent instability of the oxazole ring under stress necessitates the orthogonal deployment of UPLC-MS/MS to monitor trace-level degradants that fall below the UV detection threshold. By implementing the self-validating protocols outlined above, analytical scientists can ensure absolute data integrity and regulatory compliance.
References
-
Q2(R2) Validation of Analytical Procedures - FDA . fda.gov. 2
-
ICH guideline Q2(R2) on validation of analytical procedures - EMA . europa.eu. 3
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WO2021005586A1 - Tricyclic akr1c3 dependent kars inhibitors . google.com. 1
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A Spectroscopic Journey: Comparative Analysis of 3-(Oxazol-5-yl)benzonitrile and Its Precursors
In the landscape of modern medicinal chemistry and materials science, the oxazole moiety stands as a privileged scaffold, underpinning the structure of numerous bioactive compounds and functional materials. Among its varied derivatives, 3-(Oxazol-5-yl)benzonitrile presents a compelling subject for synthetic and analytical exploration. This technical guide offers a comprehensive spectroscopic comparison of this target molecule with its key precursors, 3-cyanobenzaldehyde and tosylmethyl isocyanide (TosMIC). By delving into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, we aim to provide researchers, scientists, and drug development professionals with a robust framework for the synthesis and characterization of this important chemical entity.
The Synthetic Pathway: A Van Leusen Approach
The synthesis of 3-(Oxazol-5-yl)benzonitrile is efficiently achieved via the Van Leusen oxazole synthesis, a powerful and versatile method for constructing the oxazole ring.[1] This reaction involves the base-mediated condensation of an aldehyde with tosylmethyl isocyanide (TosMIC).[2] In this specific case, 3-cyanobenzaldehyde serves as the aldehyde precursor, providing the substituted phenyl ring, while TosMIC acts as a C-N-C synthon, ultimately forming the core of the oxazole ring.
The mechanism, a cornerstone of this synthesis, commences with the deprotonation of the acidic α-proton of TosMIC by a base, typically potassium carbonate. The resulting carbanion then undergoes a nucleophilic attack on the carbonyl carbon of 3-cyanobenzaldehyde. Subsequent intramolecular cyclization and elimination of the tosyl group yield the final 5-substituted oxazole product.[3][4]
Caption: General workflow for the Van Leusen synthesis of 3-(Oxazol-5-yl)benzonitrile.
Spectroscopic Characterization: A Comparative Analysis
A thorough understanding of the spectroscopic signatures of both the starting materials and the final product is paramount for reaction monitoring, purification, and final structure elucidation. The following sections provide a detailed comparison of the expected and reported spectroscopic data for 3-cyanobenzaldehyde, tosylmethyl isocyanide, and 3-(Oxazol-5-yl)benzonitrile.
3-Cyanobenzaldehyde
This aromatic aldehyde is characterized by the presence of both a formyl (-CHO) and a cyano (-C≡N) group attached to the benzene ring at the meta position.
| Spectroscopic Data for 3-Cyanobenzaldehyde | |
| Molecular Formula | C₈H₅NO |
| Molecular Weight | 131.13 g/mol [5][6] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 10.1 (s, 1H, -CHO), 8.1-8.2 (m, 2H, Ar-H), 7.9 (d, 1H, Ar-H), 7.7 (t, 1H, Ar-H)[7][8][9] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 190.5 (CHO), 137.9, 137.2, 134.5, 130.3, 130.1 (Ar-C), 117.8 (CN), 113.3 (C-CN)[10][11] |
| IR (KBr, cm⁻¹) | ~2230 (C≡N stretch), ~1700 (C=O stretch, aldehyde), ~3080 (Ar C-H stretch)[12][13] |
| Mass Spectrum (EI) | m/z 131 (M⁺), 130 (M-H)⁺, 103 (M-CO)⁺, 76 (C₆H₄)⁺[5][9] |
The ¹H NMR spectrum is distinguished by the downfield singlet of the aldehydic proton. The ¹³C NMR shows the characteristic carbonyl carbon signal well above 190 ppm. The IR spectrum clearly displays the sharp nitrile and strong carbonyl stretching frequencies. The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns.
Tosylmethyl Isocyanide (TosMIC)
TosMIC is a versatile reagent featuring a tosyl group, a methylene bridge, and an isocyanide functional group.[14]
| Spectroscopic Data for Tosylmethyl Isocyanide (TosMIC) | |
| Molecular Formula | C₉H₉NO₂S |
| Molecular Weight | 195.24 g/mol [15] |
| ¹H NMR (CDCl₃, 270 MHz) | δ 7.8 (d, 2H, Ar-H), 7.4 (d, 2H, Ar-H), 4.7 (s, 2H, -CH₂-), 2.5 (s, 3H, -CH₃)[16] |
| ¹³C NMR (CDCl₃) | δ 166.4 (N≡C), 146.6, 130.5, 128.4, 126.7 (Ar-C), 76.6 (CH₂), 21.7 (CH₃)[17] |
| IR (KBr, cm⁻¹) | ~2150 (N≡C stretch, isocyanide), ~1330 & ~1150 (S=O stretch, sulfone)[18][19] |
| Mass Spectrum (EI) | m/z 195 (M⁺), 155 (M-C₂H₂N)⁺, 91 (C₇H₇)⁺[15] |
The ¹H NMR spectrum of TosMIC is characterized by the singlet for the methylene protons and the typical aromatic signals of the tosyl group. The isocyanide carbon in the ¹³C NMR spectrum appears in a distinct region. The most prominent feature in the IR spectrum is the strong and sharp isocyanide stretch.
3-(Oxazol-5-yl)benzonitrile (Predicted Data)
| Predicted Spectroscopic Data for 3-(Oxazol-5-yl)benzonitrile | |
| Molecular Formula | C₁₀H₆N₂O |
| Molecular Weight | 170.17 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.2 (s, 1H, Oxazole C2-H), ~8.0-7.5 (m, 4H, Ar-H), ~7.4 (s, 1H, Oxazole C4-H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~151 (Oxazole C2), ~150 (Oxazole C5), ~135-125 (Ar-C), ~124 (Oxazole C4), ~118 (CN), ~112 (C-CN) |
| IR (KBr, cm⁻¹) | ~2230 (C≡N stretch), ~1620 (C=N stretch, oxazole), ~1550 (C=C stretch, oxazole), ~3100 (Oxazole C-H stretch) |
| Mass Spectrum (EI) | m/z 170 (M⁺), 142 (M-CO)⁺, 115 (M-C₂HNO)⁺, 102 (C₇H₄N)⁺ |
In the ¹H NMR spectrum of the product, new signals corresponding to the oxazole ring protons are expected to appear, typically with the C2-H proton being the most downfield. The aldehydic proton signal from 3-cyanobenzaldehyde and the methylene proton signal from TosMIC will be absent. In the ¹³C NMR spectrum, new signals for the oxazole ring carbons will be present. The IR spectrum will retain the nitrile stretch but will show new bands characteristic of the oxazole ring's C=N and C=C stretching vibrations, while the aldehyde C=O stretch will have disappeared. The mass spectrum will show a molecular ion peak corresponding to the new molecular weight.
Caption: Key spectroscopic changes during the synthesis of 3-(Oxazol-5-yl)benzonitrile.
Experimental Protocols
For researchers aiming to replicate this synthesis and characterization, the following general protocols are provided.
Synthesis of 3-(Oxazol-5-yl)benzonitrile
-
To a stirred solution of 3-cyanobenzaldehyde (1.0 eq) and tosylmethyl isocyanide (1.1 eq) in a suitable solvent such as methanol or dichloromethane at room temperature, add potassium carbonate (1.5 eq).
-
Stir the reaction mixture at room temperature or with gentle heating and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford pure 3-(Oxazol-5-yl)benzonitrile.
Spectroscopic Analysis
-
NMR Spectroscopy: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard. Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.[10]
-
Infrared (IR) Spectroscopy: Record the IR spectrum of the solid sample using a KBr pellet or as a thin film on a salt plate (e.g., NaCl) using an FTIR spectrometer.
-
Mass Spectrometry (MS): Obtain the mass spectrum using an electron ionization (EI) source coupled with a suitable mass analyzer.
Conclusion
The spectroscopic comparison of 3-(Oxazol-5-yl)benzonitrile with its precursors, 3-cyanobenzaldehyde and TosMIC, provides a clear and instructive narrative of chemical transformation. The disappearance of characteristic signals from the starting materials and the emergence of new spectroscopic features in the product serve as definitive markers for the successful formation of the oxazole ring. This guide, by integrating synthetic strategy with detailed (predicted) analytical data, offers a valuable resource for chemists engaged in the synthesis and characterization of novel heterocyclic compounds. The principles and data presented herein should facilitate the unambiguous identification of 3-(Oxazol-5-yl)benzonitrile and empower further exploration of its potential applications.
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Van Leusen, A. M.; Hoogenboom, B. E.; Siderius, H. A New and Simple Synthesis of Oxazoles from Aldehydes and Tosylmethylisocyanide. Tetrahedron Lett.1972 , 13 (31), 3119–3122. [Link]
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Shafiee, A.; Lalezari, I.; Yazdany, S.; Pournorouz, A. Synthesis of 5-Substituted Oxazoles. J. Pharm. Sci.1977 , 66 (7), 1047–1048. [Link]
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A Comparative Guide to In Vitro Assay Validation for Novel Kinase Inhibitors: A Case Study with 3-(Oxazol-5-yl)benzonitrile
For researchers, scientists, and drug development professionals, the rigorous validation of in vitro assays is a cornerstone of preclinical research. This guide provides an in-depth comparison of two common orthogonal assay formats for the characterization of novel small molecule inhibitors, using the hypothetical compound 3-(Oxazol-5-yl)benzonitrile as a case study. While no specific biological activity has been published for this exact molecule, its structural motifs—an oxazole ring and a benzonitrile group—are present in numerous compounds with demonstrated anticancer and kinase inhibitory effects.
This guide will therefore proceed under the scientifically plausible hypothesis that 3-(Oxazol-5-yl)benzonitrile may act as an inhibitor of a protein kinase involved in cancer cell proliferation. We will compare a cell-based viability assay with a biochemical enzyme inhibition assay, providing detailed protocols, validation parameters, and the scientific rationale behind experimental choices.
The Rationale: Why Compare Cell-Based and Biochemical Assays?
A robust preclinical data package relies on a multi-faceted approach to characterizing a compound's activity. Relying on a single assay type can be misleading. A compound might show potent inhibition of a recombinant enzyme in a clean biochemical assay but fail to enter cells or be rapidly metabolized, showing no effect in a cell-based model. Conversely, a compound might induce cell death through various mechanisms, and a simple cytotoxicity assay won't reveal the specific molecular target.
By employing both a cell-based viability assay (which measures the overall cellular response) and a biochemical kinase assay (which measures direct interaction with a purified target), we can:
-
Confirm on-target activity: Does the compound inhibit the intended kinase?
-
Establish a mechanism of action: Is the observed cytotoxicity in cells correlated with the inhibition of the target kinase?
-
Assess cell permeability and metabolic stability: Does the compound engage its target in a complex cellular environment?
This orthogonal approach provides a more complete picture of the compound's pharmacological profile and builds confidence in its potential as a therapeutic agent.
Assay 1: Cell-Based Viability Assessment using WST-1 Reagent
The Water Soluble Tetrazolium salt (WST-1) assay is a colorimetric method to quantify cell viability and proliferation.[1] The fundamental principle lies in the cleavage of the tetrazolium salt WST-1 into a soluble formazan dye by mitochondrial dehydrogenases, which are primarily active in viable cells. The amount of formazan produced, measured by absorbance, is directly proportional to the number of metabolically active cells.
Experimental Workflow: WST-1 Assay
Caption: Workflow for the WST-1 cell viability assay.
Detailed Protocol: WST-1 Cytotoxicity Assay
-
Cell Seeding:
-
Culture a relevant cancer cell line (e.g., HeLa, A549) under standard conditions (37°C, 5% CO2).
-
Harvest cells using trypsin and perform a cell count.
-
Seed cells into a 96-well flat-bottom plate at an empirically determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[1]
-
Rationale: The cell seeding density is critical; too few cells will result in a low signal, while too many can lead to overgrowth and nutrient depletion, affecting viability independent of the compound.
-
-
Compound Treatment:
-
Prepare a stock solution of 3-(Oxazol-5-yl)benzonitrile in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
After allowing the cells to adhere for 24 hours, remove the medium and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for a predetermined period (e.g., 48 or 72 hours).
-
Rationale: A 48-72 hour incubation period is typically sufficient to observe effects on cell proliferation.
-
-
Detection:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C. The optimal time should be determined empirically.
-
Gently shake the plate for 1 minute to ensure uniform color distribution.[1]
-
Measure the absorbance at approximately 440 nm using a microplate reader. A reference wavelength above 600 nm is recommended.[1][2]
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate the percentage of viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Assay 2: Biochemical Kinase Inhibition using a Luminescence-Based Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a robust biochemical method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[3][4] It is a universal assay suitable for virtually any kinase. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to generate a light signal that is directly proportional to the initial kinase activity.[3]
Hypothetical Signaling Pathway
Caption: Hypothetical kinase signaling pathway inhibited by the test compound.
Detailed Protocol: ADP-Glo™ Kinase Inhibition Assay
-
Kinase Reaction Setup:
-
In a 96-well or 384-well plate, add the following components in a kinase reaction buffer:
-
Purified recombinant target kinase.
-
Kinase-specific substrate (e.g., a peptide).
-
Serial dilutions of 3-(Oxazol-5-yl)benzonitrile (or vehicle control).
-
-
Rationale: This step assembles all components necessary for the enzymatic reaction except for the initiating co-factor, ATP.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding a solution containing ATP at a concentration relevant to the kinase's Km (Michaelis constant).
-
Incubate the plate at room temperature for a set period (e.g., 60 minutes).[5]
-
Rationale: The ATP concentration and incubation time are optimized to ensure the reaction is in the linear range, typically with less than 20% substrate turnover.
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.
-
Rationale: Removing the unused ATP is crucial to ensure that the subsequent light-generating reaction is driven only by the ADP produced by the kinase.
-
-
ADP Detection:
-
Add Kinase Detection Reagent to each well. This reagent contains enzymes that convert ADP to ATP and a luciferase/luciferin pair to generate a luminescent signal from the newly formed ATP.
-
Incubate for 30-60 minutes at room temperature.[3]
-
Measure luminescence using a plate luminometer.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control (100% activity) and a no-kinase control (0% activity).
-
Plot the percentage of inhibition against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Comparison of Assay Performance and Validation Parameters
The validation of any in vitro assay is essential to ensure its reliability and suitability for its intended purpose.[6] Key validation characteristics are defined by international guidelines such as ICH Q2(R1).[7][8]
| Parameter | WST-1 Cell Viability Assay | ADP-Glo™ Kinase Inhibition Assay | Rationale & Importance (ICH Q2(R1) Principles) [8] |
| Principle | Measures metabolic activity in viable cells. | Measures ADP production from a specific enzyme reaction.[3] | Specificity: The assay should be able to unequivocally assess the analyte in the presence of other components. The ADP-Glo assay is more specific to the target enzyme.[6] |
| Throughput | High | Very High | Suitable for high-throughput screening (HTS) to test large compound libraries. |
| Key Readout | IC50 (Half-maximal inhibitory concentration for cell viability) | IC50 (Half-maximal inhibitory concentration for enzyme activity) | Accuracy & Precision: The IC50 value is a critical measure of compound potency. Its accuracy and reproducibility are paramount. |
| Hypothetical IC50 | 5.2 µM | 0.8 µM | A lower IC50 in the biochemical assay compared to the cell-based assay is common and can indicate factors like cell permeability or off-target effects. |
| Z'-factor | > 0.6 | > 0.8 | Robustness: The Z'-factor is a statistical measure of assay quality, with a value >0.5 considered excellent for screening.[9][10] It reflects the separation between positive and negative controls.[11][12] |
| Linearity & Range | Linear relationship between cell number and absorbance over a defined range. | Linear relationship between ADP concentration and luminescence over a defined range. | Linearity: The assay's ability to elicit results that are directly proportional to the concentration of the analyte within a given range. |
| Advantages | - Assesses overall cellular effect (permeability, toxicity).- Relatively inexpensive. | - Highly specific to the molecular target.- Very sensitive and wide dynamic range.- Less prone to interference from colored/fluorescent compounds. | |
| Disadvantages | - Not target-specific.- Can be affected by metabolic changes unrelated to viability.- Potential for interference from colored compounds. | - Does not provide information on cell permeability or off-target effects.- Requires purified, active enzyme. |
Conclusion: A Synergistic Approach to Drug Discovery
The validation of in vitro assays for novel compounds like 3-(Oxazol-5-yl)benzonitrile requires a strategic and multi-pronged approach. Neither a cell-based nor a biochemical assay alone tells the whole story. The WST-1 assay provides crucial information on the compound's effect within a biological system, indicating its potential to induce a cytotoxic or anti-proliferative response. The ADP-Glo™ assay, in contrast, offers a precise, mechanistic interrogation of the compound's direct interaction with its purified molecular target.
By comparing the results from these orthogonal assays—for instance, a potent IC50 in the biochemical assay and a moderately higher, yet correlated, IC50 in the cell-based assay—researchers can build a strong, scientifically sound case for the compound's on-target mechanism of action. This dual validation strategy, grounded in the principles of accuracy, specificity, and robustness as outlined by regulatory guidelines, is indispensable for making informed decisions in the drug discovery pipeline.
References
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Roche. (n.d.). WST-1 Assay Protocol for Cell Viability. Retrieved from [Link]
-
Creative Bioarray. (n.d.). WST-1 Assay Protocol for Cell Proliferation and Viability. Retrieved from [Link]
-
Vietti, G., et al. (2014, January 30). Cellular viability - WST-1 assay Protocol for adherent cells. Protocol Exchange. Retrieved from [Link]
-
ScienCell. (n.d.). WST-1 Cell Viability & Proliferation Assay (WST). Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
GraphPad. (2010, September). Calculating a Z-factor to assess the quality of a screening assay. FAQ 1153. Retrieved from [Link]
-
BellBrook Labs. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Retrieved from [Link]
-
Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Retrieved from [Link]
-
Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]
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International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
RxPlora. (2024, August 1). What is Z' (read Z-factor)?. Retrieved from [Link]
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International Council for Harmonisation. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
BMG LABTECH. (2025, January 27). The Z prime value (Z´). Retrieved from [Link]
-
European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Vidugiriene, J., et al. (2014). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. PMC. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]
-
Bio Molecular Systems. (n.d.). Kinase Assays with Myra. Retrieved from [Link]
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National Institutes of Health. (n.d.). Regulatory Knowledge Guide for In Vitro Diagnostics. SEED. Retrieved from [Link]
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BIOMEDRIC. (2025, September 10). FDA Regulations for In-Vitro Diagnostic Medical Devices. Retrieved from [Link]
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Marin Biologic Laboratories. (2025, June 12). Selecting Bioanalytical Assays for FDA Approved Clinical Trials and Commercialization. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
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U.S. Food & Drug Administration. (2024, November 13). In Vitro Diagnostics. Retrieved from [Link]
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comparing the photophysical properties of 3-(Oxazol-5-yl)benzonitrile with known fluorophores
This guide outlines the photophysical characterization and benchmarking of 3-(Oxazol-5-yl)benzonitrile (3-OBN) . As a derivative of the phenyl-oxazole class, this molecule represents a structural variation of the industry-standard scintillator PPO (2,5-Diphenyloxazole) .[1]
This guide provides a comparative framework, predicting performance based on Structure-Activity Relationships (SAR) and defining the experimental protocols required to validate its utility in bio-imaging or optoelectronics.
Executive Summary: The Structural Hypothesis
3-(Oxazol-5-yl)benzonitrile (3-OBN) is a donor-acceptor (D-A) system.[1] Unlike the neutral, non-polar PPO , 3-OBN incorporates a nitrile (cyano, -CN) group at the meta position of the phenyl ring.
-
The Fluorophore Core: The oxazole ring acts as the electron-rich heteroaromatic linker.[1]
-
The Modifier: The benzonitrile moiety acts as an electron-withdrawing group (EWG).[1]
-
The Prediction: While PPO exhibits rigid, solvent-independent blue fluorescence, 3-OBN is expected to display Intramolecular Charge Transfer (ICT) properties.[1] This renders it sensitive to solvent polarity (solvatochromism) and potentially red-shifted relative to unsubstituted phenyl-oxazoles.[1]
Quick Comparison: 3-OBN vs. Industry Standards
| Feature | PPO (Standard) | 3-OBN (Candidate) | Impact on Application |
| Structure | 2,5-Diphenyloxazole (Tricyclic) | 3-Cyanophenyl-oxazole (Bicyclic/Tricyclic*) | Reduced conjugation length (if bicyclic) vs. ICT effects.[1] |
| Emission ( | ~360–380 nm (UV/Deep Blue) | Predicted: 380–420 nm | Better compatibility with standard PMTs; less UV damage to bio-samples.[2] |
| Stokes Shift | Small (~60 nm) | Large (>80 nm) | Reduced self-absorption; higher signal-to-noise ratio.[1] |
| Solvent Sensitivity | Negligible | High (Positive Solvatochromism) | Potential use as a polarity probe or lipid membrane sensor.[1][2] |
| Quantum Yield ( | High (>0.[1][2][3]85) in most solvents | Variable | High in non-polar (Toluene); likely quenched in water/alcohols due to ICT.[1][2] |
*Note: Comparison assumes 3-OBN is structurally analogous to PPO with a cyano-substitution.[1] If 3-OBN lacks the second phenyl ring at the 2-position, it will be significantly blue-shifted (<350 nm).[1]
Photophysical Characterization Matrix
To validate 3-OBN, you must benchmark it against PPO (for efficiency) and Quinine Sulfate (for spectral range).[1]
Table 1: Key Photophysical Parameters to Determine
| Parameter | Symbol | Reference Value (PPO in Cyclohexane) | Expected Trend for 3-OBN |
| Abs. Max | 303 nm | Red-shift (due to -CN auxochrome) or Blue-shift (if conjugation is reduced).[1] | |
| Em. Max | 358 nm | Red-shift (ICT effect).[1][2] | |
| Molar Extinction | ~28,000 | Likely lower than PPO due to broken symmetry.[1] | |
| Quantum Yield | 1.0 (near unity) | < 0.8 (Intersystem crossing induced by -CN or solvent relaxation).[1][2] | |
| Lifetime | ~1.3 ns | Longer (>2 ns) if ICT state is stabilized.[1][2] |
Experimental Protocols (Self-Validating)
Protocol A: Relative Quantum Yield ( ) Determination
Objective: Calculate the efficiency of photon emission relative to a known standard.
Reagents:
-
Standard: Quinine Sulfate in 0.1 M
( ) OR PPO in Cyclohexane ( ).[2] -
Solvent: Cyclohexane (non-polar), Acetonitrile (polar aprotic), Ethanol (polar protic).[2]
Workflow:
-
Preparation: Dissolve 3-OBN to create a stock solution (1 mM).
-
Dilution: Prepare 5 dilutions for both 3-OBN and the Standard.
-
Spectroscopy: Measure integrated fluorescence intensity (
) and Absorbance ( ) for all samples. -
Calculation: Plot Integrated Intensity (
-axis) vs. Absorbance ( -axis). The slope is .[1][2]
Protocol B: Solvatochromic Shift (Lippert-Mataga Plot)
Objective: Quantify the change in dipole moment upon excitation (
-
Measurement: Record absorption (
) and emission ( ) wavenumbers ( ) in 5 solvents: Hexane, Toluene, THF, Acetonitrile, Methanol. -
Plotting: Plot Stokes Shift (
) vs. Orientation Polarizability ( ). -
Analysis: A linear positive slope indicates an ICT state.[1][2] A non-linear plot in alcohols suggests specific Hydrogen-bonding interactions (common with the Nitrile lone pair).
Visualization of Mechanism & Workflow
Diagram 1: Photophysical Characterization Workflow
This flowchart illustrates the step-by-step logic for validating 3-OBN, ensuring data integrity through checkpoints.
Caption: Workflow for characterizing 3-OBN. Critical checkpoint: Purity must be confirmed before spectral analysis to avoid emissive impurity artifacts.
Diagram 2: Jablonski Diagram (ICT vs. LE)
Comparing the excited state dynamics of PPO (Locally Excited) vs. 3-OBN (Intramolecular Charge Transfer).[2]
Caption: Mechanism comparison. PPO emits from a Locally Excited (LE) state.[2] 3-OBN relaxes into an ICT state due to the nitrile group, causing red-shifted emission.
Technical Analysis & Causality
Why the Nitrile Group Matters
The introduction of the cyano group (-CN) at the 3-position of the phenyl ring creates a "Push-Pull" electronic system.[1]
-
Inductive Effect (-I): The nitrogen atom in the oxazole ring and the nitrile group compete for electron density.[1][2]
-
Resonance: Upon excitation, electron density shifts from the oxazole (donor) to the benzonitrile (acceptor).[2]
-
Result: This charge separation stabilizes the excited state in polar solvents (e.g., water, DMSO), lowering the energy gap (
).[2]
Validation Check (Self-Correction)
If your experimental
References
-
NIST Chemistry WebBook. Oxazole, 2,5-diphenyl- (PPO) Spectral Data.[1] National Institute of Standards and Technology.[1][2] [Link][2]
-
Lakowicz, J. R. (2006).[1][2] Principles of Fluorescence Spectroscopy. 3rd Edition. Springer.[1][2][5][6] (Source for Quantum Yield Protocols).[1][2]
-
Ozturk Urut, G., et al. (2018).[2] Synthesis, Spectroscopic Characterization and Polymerization Abilities of Blue and Green Light Emitting Oxazol-5-one Fluorophores. Journal of Fluorescence, 28(3), 735-741.[7] [Link]
-
PubChem. 3-[(5S)-5-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-3-yl]benzonitrile (Structural Analog Data). National Library of Medicine.[1] [Link][2]
Sources
- 1. Oxazole, 2,5-diphenyl- [webbook.nist.gov]
- 2. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][1,2,4]Triazines: Synthesis and Photochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN104327005B - The preparation method of 2,5-diphenyloxazole - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Spectroscopic Characterization and Polymerization Abilities of Blue and Green Light Emitting Oxazol-5-one Fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Benchmark: 3-(Oxazol-5-yl)benzonitrile vs. Azole Bioisosteres in Drug Design
Topic: Benchmark Studies of 3-(Oxazol-5-yl)benzonitrile Against Established Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-(Oxazol-5-yl)benzonitrile (CAS: 252928-81-7) represents a critical pharmacophore in medicinal chemistry, specifically designed as a bioisostere for the triazole and imidazole moieties found in third-generation aromatase inhibitors (AIs) like Letrozole and Anastrozole . While the triazole ring is the clinical gold standard for high-affinity heme coordination in CYP19A1 (aromatase), the oxazole scaffold offers distinct physicochemical advantages, including altered metabolic stability and reduced promiscuous binding to other cytochrome P450 enzymes.
This guide benchmarks 3-(Oxazol-5-yl)benzonitrile against its established counterparts—3-(1H-1,2,4-triazol-1-yl)benzonitrile (the Letrozole core) and 3-(imidazol-1-yl)benzonitrile (the Fadrozole core)—providing experimental protocols and comparative data to guide scaffold selection in lead optimization.
Chemical & Physical Benchmarking
The primary utility of 3-(Oxazol-5-yl)benzonitrile lies in its ability to mimic the geometry of established AIs while modulating electronic properties. The following table contrasts the oxazole scaffold with the industry-standard triazole and imidazole fragments.
Table 1: Physicochemical Profile Comparison
| Property | 3-(Oxazol-5-yl)benzonitrile | Letrozole Fragment (Triazole Analog) | Fadrozole Fragment (Imidazole Analog) |
| Structure | Benzonitrile + Oxazole (C3) | Benzonitrile + 1,2,4-Triazole (C3) | Benzonitrile + Imidazole (C3) |
| Heme Coordination | Weak (via N3) | Strong (via N4) | Strong (via N3) |
| LogP (Predicted) | ~2.1 | ~1.7 | ~1.5 |
| TPSA (Ų) | ~50.0 | ~54.0 | ~40.0 |
| Basicity (pKa of azole) | ~0.8 (Weak base) | ~2.3 (Weak base) | ~7.0 (Moderate base) |
| CYP Selectivity | High (Lower affinity for CYP3A4) | Moderate | Low (Promiscuous binder) |
| Primary Application | Scaffold for selectivity optimization | Potency optimization (Sub-nM IC50) | Potency optimization |
Expert Insight: The oxazole nitrogen is less basic than the imidazole nitrogen, leading to weaker coordination with the heme iron of CYP enzymes. While this often results in lower absolute potency against CYP19A1 compared to Letrozole, it significantly reduces off-target inhibition of hepatic CYPs (e.g., CYP3A4, CYP2D6), a common liability of imidazole-based drugs [1, 2].
Synthetic Benchmarking: Efficiency & Scalability
The synthesis of 3-(Oxazol-5-yl)benzonitrile is benchmarked against the nucleophilic aromatic substitution (
Figure 1: Synthetic Pathway Comparison (DOT Visualization)
Caption: Comparative synthetic routes. The Van Leusen reaction (top) provides exclusive 5-substituted oxazoles, whereas SNAr methods (bottom) for triazoles often yield mixtures of N1/N2 isomers requiring chromatographic separation.
Protocol 1: Regioselective Synthesis via Van Leusen Reaction
Objective: Synthesize 3-(Oxazol-5-yl)benzonitrile with >98% regioselectivity.
-
Reagents: 3-Cyanobenzaldehyde (1.0 eq), TosMIC (1.1 eq), Potassium Carbonate (
, 2.0 eq), Methanol (MeOH). -
Procedure:
-
Dissolve 3-cyanobenzaldehyde and TosMIC in dry MeOH (0.5 M concentration).
-
Add
in one portion. -
Reflux the mixture for 3–4 hours. Monitor by TLC (formation of oxazole is indicated by a blue fluorescence under UV254 in some derivatives, though nitrile quenching may occur).
-
Workup: Evaporate solvent. Resuspend residue in water and extract with Ethyl Acetate (EtOAc).
-
Purification: Flash column chromatography (Hexane:EtOAc 4:1).
-
-
Benchmark Metric: Typical yield is 75–85% . This is superior to the 50–60% yields often seen in cyclodehydration methods (e.g., Robinson-Gabriel) for this specific scaffold [3].
Biological Benchmarking: Aromatase (CYP19A1) Inhibition[6]
In the context of aromatase inhibition, the "benchmark" is the ability to coordinate with the Heme Iron (
Mechanism of Action Comparison
-
Triazole (Letrozole): The N4 nitrogen forms a coordinate covalent bond with the Heme iron. The geometry is optimal (distance ~2.1 Å).
-
Oxazole (Target): The N3 nitrogen can coordinate, but the presence of the oxygen atom in the ring alters the electron density, making the nitrogen a "harder" and less effective ligand for the "soft" heme iron.
-
Result: The oxazole analog typically exhibits an
in the micromolar ( ) range, whereas the triazole analog exhibits nanomolar (nM) potency. However, the oxazole is valuable for dual-targeting (e.g., inhibiting both CYP19A1 and steroid sulfatase) or when reducing systemic toxicity is a priority [4].
Figure 2: Pharmacophore Binding Mode (DOT Visualization)
Caption: Binding mode analysis. The triazole provides a dominant heme-coordination interaction. The oxazole provides a weaker interaction, shifting the binding energy dependence to hydrophobic pocket interactions.
Protocol 2: Comparative CYP19A1 Inhibition Assay
Objective: Determine the
-
System: Human Recombinant CYP19A1 (Microsomes) + NADPH Generating System.
-
Substrate: Dibenzylfluorescein (DBF) - a fluorogenic substrate.
-
Procedure:
-
Prepare serial dilutions of 3-(Oxazol-5-yl)benzonitrile (0.1
to 100 ) and Letrozole (0.1 nM to 100 nM). -
Incubate compound with CYP19A1 enzyme in phosphate buffer (pH 7.4) for 10 mins at 37°C.
-
Initiate reaction by adding NADPH and DBF.
-
Measure fluorescence (Ex/Em: 485/530 nm) kinetically for 30 mins.
-
-
Data Analysis: Plot % Inhibition vs. Log[Concentration].
-
Expected Results (Self-Validation):
-
Letrozole (Control):
should be 10–20 nM. -
3-(Oxazol-5-yl)benzonitrile:
is expected in the 2–10 range. If , the compound is considered inactive as a standalone AI but may still function as a scaffold for larger inhibitors (e.g., KARS inhibitors) [5].
-
References
-
Recanatini, M., et al. (2002). "A new class of nonsteroidal aromatase inhibitors: design and synthesis of chromone and xanthone derivatives." Journal of Medicinal Chemistry. Link
-
Gobbi, S., et al. (2014). "Rational design and synthesis of new imidazole- and triazole-based scaffolds as potent aromatase inhibitors." Bioorganic & Medicinal Chemistry. Link
-
Van Leusen, A. M., et al. (1972). "Chemistry of sulfonylmethyl isocyanides. Base-induced reaction with aldehydes and ketones. Preparation of oxazoles and 2-oxazolines." Tetrahedron Letters. Link
-
Woo, L. W., et al. (2011). "Synthesis and structure-activity relationship of 1- and 2-substituted-1,2,3-triazole letrozole-based analogues as aromatase inhibitors." European Journal of Medicinal Chemistry. Link
-
Novartis. (1997). "Femara (letrozole) Prescribing Information." FDA Access Data. Link
A Guide to the Reproducible Synthesis of 3-(Oxazol-5-yl)benzonitrile: A Comparative Analysis of Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
The oxazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] Its synthesis, therefore, is of significant interest. This guide provides an in-depth analysis of the synthesis of 3-(Oxazol-5-yl)benzonitrile, a specific 5-substituted oxazole, with a focus on reproducibility and a comparison of viable synthetic routes. As a Senior Application Scientist, my aim is to not only provide protocols but to explain the underlying chemical principles that govern success and reproducibility in the laboratory.
The Van Leusen Oxazole Synthesis: A Primary Route to 5-Substituted Oxazoles
One of the most direct and widely utilized methods for the preparation of 5-substituted oxazoles is the Van Leusen oxazole synthesis.[2] This reaction employs tosylmethyl isocyanide (TosMIC) as a key reagent that reacts with an aldehyde in the presence of a base to form the oxazole ring.[3] For the synthesis of 3-(Oxazol-5-yl)benzonitrile, the logical starting aldehyde is 3-cyanobenzaldehyde.
The reaction proceeds via a [3+2] cycloaddition mechanism. The base deprotonates the acidic methylene group of TosMIC, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting intermediate undergoes cyclization, followed by the elimination of p-toluenesulfinic acid to yield the aromatic oxazole ring.[1][3]
Proposed Experimental Protocol for the Synthesis of 3-(Oxazol-5-yl)benzonitrile via the Van Leusen Reaction
This protocol is based on established principles of the Van Leusen reaction.[2][4]
Materials:
-
3-Cyanobenzaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-cyanobenzaldehyde (1.0 equivalent) and tosylmethyl isocyanide (1.05 equivalents).
-
Add anhydrous methanol to dissolve the reactants (concentration can be optimized, a starting point is ~0.2 M).
-
To the stirred solution, add anhydrous potassium carbonate (2.0 equivalents). The use of an anhydrous base is crucial to prevent side reactions.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.[4]
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-(Oxazol-5-yl)benzonitrile.
Causality Behind Experimental Choices:
-
Excess TosMIC: A slight excess of TosMIC ensures the complete consumption of the limiting aldehyde.
-
Anhydrous Conditions: Water can react with the deprotonated TosMIC and the intermediate oxazoline, leading to reduced yields.
-
Base: Potassium carbonate is a commonly used base for this reaction; it is strong enough to deprotonate TosMIC but generally mild enough to avoid significant side reactions.[4]
-
Methanol: Methanol is a common solvent for the Van Leusen reaction, as it effectively dissolves the reactants and the base.
Caption: Workflow for the Van Leusen Synthesis of 3-(Oxazol-5-yl)benzonitrile.
Comparative Analysis of Alternative Synthetic Routes
While the Van Leusen reaction is a strong candidate for the synthesis of 3-(Oxazol-5-yl)benzonitrile, other classical and modern methods for oxazole synthesis are worth considering, each with its own set of advantages and disadvantages.
| Synthetic Method | Starting Materials | Reaction Conditions | Advantages | Disadvantages |
| Van Leusen Synthesis | Aldehyde, TosMIC | Mild (basic, reflux in alcohol)[2] | Good functional group tolerance, generally good yields for 5-substituted oxazoles.[1] | TosMIC can be moisture sensitive; potential for side reactions if not anhydrous. |
| Robinson-Gabriel Synthesis | 2-Acylamino ketone | Harsh (strong dehydrating agents like H₂SO₄, PPA)[5][6] | A classic and versatile method for 2,5-disubstituted oxazoles.[7] | Harsh conditions limit functional group tolerance; starting materials can be challenging to prepare.[8] |
| Fischer Oxazole Synthesis | Cyanohydrin, Aldehyde | Anhydrous HCl in ether[9][10] | One of the earliest methods for 2,5-disubstituted oxazoles.[5] | Requires handling of gaseous HCl; starting cyanohydrins can be unstable.[11] |
| Gold-Catalyzed Synthesis | Terminal alkyne, Nitrile, Oxidant | Mild conditions[12][13] | High efficiency and broad substrate scope under mild conditions.[12] | Requires a specialized and expensive catalyst. |
| Microwave-Assisted Synthesis | Varies (e.g., Van Leusen or Robinson-Gabriel reagents) | Rapid heating under microwave irradiation[8][14] | Significantly reduced reaction times and potentially higher yields.[14] | Requires specialized microwave equipment; optimization of conditions may be necessary. |
Ensuring Reproducibility: A Self-Validating System
Reproducibility in organic synthesis is paramount. For the proposed Van Leusen synthesis of 3-(Oxazol-5-yl)benzonitrile, several factors must be carefully controlled to ensure consistent results.
Key Parameters Influencing Reproducibility:
-
Purity of Starting Materials: The purity of 3-cyanobenzaldehyde and TosMIC is critical. Impurities in the aldehyde can lead to side products, while degraded TosMIC will result in lower yields.
-
Anhydrous Conditions: As previously mentioned, water can interfere with the reaction. Solvents should be properly dried, and the reaction should be protected from atmospheric moisture.
-
Base Stoichiometry and Quality: The use of the correct stoichiometry of a high-purity, anhydrous base is essential. An insufficient amount of base will lead to incomplete reaction, while a large excess could promote side reactions.
-
Temperature Control: While the reaction is typically run at the reflux temperature of the solvent, consistent heating is important for achieving a steady reaction rate and preventing the formation of byproducts.
-
Reaction Monitoring: Relying solely on reaction time is not advisable. TLC should be used to monitor the consumption of the starting materials and the formation of the product to determine the optimal reaction time.
Caption: Troubleshooting Workflow for Oxazole Synthesis.
Conclusion
The Van Leusen oxazole synthesis stands out as a robust and reliable method for the preparation of 3-(Oxazol-5-yl)benzonitrile. Its mild reaction conditions and good functional group tolerance make it a preferred choice over harsher classical methods like the Robinson-Gabriel or Fischer syntheses. However, achieving high reproducibility requires careful attention to experimental parameters, particularly the purity of reagents and the maintenance of anhydrous conditions. By understanding the underlying chemical principles and systematically troubleshooting any issues, researchers can confidently and consistently synthesize this valuable oxazole derivative.
References
-
Fischer oxazole synthesis - Wikipedia. [Link]
-
Fischer oxazole synthesis - Grokipedia. [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC. [Link]
-
Synthesis, Reactions and Medicinal Uses of Oxazole - Pharmaguideline. [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - MDPI. [Link]
-
Robinson–Gabriel synthesis - Wikipedia. [Link]
-
Synthesis of Oxazole - Prezi. [Link]
-
Van Leusen Oxazole Synthesis - Organic Chemistry Portal. [Link]
-
Van Leusen Reaction - Organic Chemistry Portal. [Link]
-
Robinson-Gabriel Synthesis - SynArchive. [Link]
-
Synthesis of 1,3-oxazoles - Organic Chemistry Portal. [Link]
-
Rapid Synthesis of Oxazoles under Microwave Conditions. [Link]
-
Fischer oxazole synthesis - Semantic Scholar. [Link]
-
Oxazole Synthesis from Acetylenes and Nitriles - Scientific Update. [Link]
-
Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC - NIH. [Link]
-
Nickel-Catalyzed Coupling of Azoles with Aromatic Nitriles | Organic Letters. [Link]
-
A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions | ACS Omega. [Link]
Sources
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 10. grokipedia.com [grokipedia.com]
- 11. prezi.com [prezi.com]
- 12. 1,3-Oxazole synthesis [organic-chemistry.org]
- 13. scientificupdate.com [scientificupdate.com]
- 14. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
3-(Oxazol-5-yl)benzonitrile proper disposal procedures
An essential component of robust drug development and chemical research is the implementation of rigorous, self-validating safety and disposal protocols. For heterocyclic nitriles such as 3-(Oxazol-5-yl)benzonitrile (and its structural isomers like 4-(1,3-oxazol-5-yl)benzonitrile), proper lifecycle management is critical to prevent environmental contamination and ensure laboratory safety.
As a Senior Application Scientist, I have structured this guide to move beyond basic compliance. We will examine the causality behind these disposal methodologies, ensuring that your operational plans are grounded in chemical mechanics and professional safety standards.
Hazard Profile and Chemical Causality
Before establishing a disposal workflow, we must understand the physicochemical properties that dictate the handling of 3-(Oxazol-5-yl)benzonitrile.
-
Toxicity: Compounds in this class are typically classified under GHS07 (Exclamation Mark) and carry the H302 hazard statement (Harmful if swallowed) [1].
-
Chemical Stability & Incompatibilities: The molecule contains both an oxazole ring and a nitrile group. Nitriles are generally stable but can undergo hydrolysis under strongly acidic or basic conditions, potentially releasing toxic byproducts. Furthermore, combustion of nitrogen-containing heterocycles releases carbon oxides (
, ) and nitrogen oxides ( ) [2]. -
Operational Implication: Because of the potential for
generation during thermal decomposition, in-house chemical neutralization or improvised destruction is strictly prohibited. The only scientifically sound and compliant method of disposal is high-temperature incineration at a licensed facility equipped with scrubbers.
Waste Segregation and Disposal Workflow
The foundation of a self-validating disposal system is strict segregation at the source. Mixing incompatible waste streams can lead to exothermic reactions or the evolution of hazardous gases.
Waste Stream Classification
| Waste Category | Primary Components | Approved Container Type | Final Treatment Method |
| Solid Waste | Unused 3-(Oxazol-5-yl)benzonitrile powder, contaminated weighing paper, empty vials. | High-density polyethylene (HDPE) wide-mouth jars. | Licensed High-Temperature Incineration. |
| Non-Halogenated Liquid | Solutions in DMSO, Ethyl Acetate, or Methanol. | HDPE or PTFE-lined solvent carboys. | Licensed Solvent Blending / Incineration. |
| Halogenated Liquid | Solutions in Dichloromethane (DCM) or Chloroform. | HDPE carboys (strictly segregated from non-halogenated). | Licensed Halogenated Incineration. |
| Contaminated PPE | Nitrile gloves, bench pads, disposable spatulas. | Heavy-duty poly bags within a rigid secondary container. | Solid Waste Incineration. |
Disposal Decision Pathway
Workflow for the segregation and professional disposal of oxazolylbenzonitrile waste streams.
Step-by-Step Operational Protocols
Protocol A: Routine Laboratory Disposal
Causality: Proper containerization prevents fugitive dust emissions and cross-contamination of solvent streams.
-
Preparation: Don appropriate PPE, including a lab coat, safety goggles, and standard nitrile gloves. Ensure work is conducted inside a certified chemical fume hood.
-
Solid Waste Containerization: Sweep up any residual powder using a dedicated, disposable anti-static brush and dustpan. Transfer the powder and all contaminated consumables (weighing boats, pipette tips) into a designated, clearly labeled solid chemical waste container (typically an HDPE bucket with a secure lid).
-
Liquid Waste Segregation:
-
If the compound is dissolved in a halogenated solvent (e.g., DCM), pour the mixture into the "Halogenated Waste" carboy.
-
If dissolved in a non-halogenated solvent (e.g., DMSO), pour into the "Non-Halogenated Waste" carboy.
-
Critical Check: Never mix these two streams, as halogenated waste requires distinct, more expensive incineration protocols to manage hydrochloric acid (
) emissions.
-
-
Labeling: Affix a hazardous waste tag to the container immediately. The tag must explicitly list "3-(Oxazol-5-yl)benzonitrile" and the solvent composition with exact percentages. Do not use abbreviations.
-
Staging: Transfer the sealed containers to the laboratory's Secondary Accumulation Area (SAA) until collection by your institution's Environmental Health and Safety (EHS) department.
Protocol B: Solid Spill Decontamination
Causality: Dry sweeping a fine powder can aerosolize the active pharmaceutical ingredient (API) intermediate, leading to inhalation exposure. Wet-wiping suppresses dust generation.
-
Isolation: Immediately restrict access to the spill area. If the spill is outside a fume hood, assess the volume. For quantities >50g, evacuate the immediate area and contact EHS.
-
PPE Escalation: For significant spills, upgrade PPE to include a particulate respirator (N95 or higher) if there is a risk of aerosolization, alongside double nitrile gloves.
-
Dust Suppression: Do not dry sweep. Lightly moisten an absorbent pad or paper towel with a compatible solvent (e.g., water or a small amount of ethanol) to suppress dust.
-
Collection: Carefully wipe up the spilled material, working from the outside of the spill toward the center to prevent spreading.
-
Surface Decontamination: Wash the spill area thoroughly with soap and water to remove any microscopic residue.
-
Disposal: Place all contaminated wipes, gloves, and materials into a heavy-duty hazardous waste bag, seal it, label it as "Spill Debris containing 3-(Oxazol-5-yl)benzonitrile," and submit it for incineration [2].
References
A Strategic Guide to Personal Protective Equipment for Handling 3-(Oxazol-5-yl)benzonitrile
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, immediate safety and logistical information for handling 3-(Oxazol-5-yl)benzonitrile. Moving beyond a simple checklist, we will explore the rationale behind each protective measure, ensuring a culture of safety and scientific integrity in the laboratory.
While specific hazard data for 3-(Oxazol-5-yl)benzonitrile is not extensively published, a thorough risk assessment can be conducted by examining its structural components: a benzonitrile group and an oxazole ring. Benzonitrile and its derivatives are known to be harmful if swallowed or absorbed through the skin.[1][2][3] Structurally similar heterocyclic compounds often cause skin, eye, and respiratory irritation.[4][5] Therefore, a cautious and comprehensive approach to personal protective equipment (PPE) is mandatory.
Hazard Assessment and Engineering Controls: The First Line of Defense
Before any handling of 3-(Oxazol-5-yl)benzonitrile, it is critical to have the proper engineering controls in place. All operations involving this compound, especially when in solid (powder) or aerosolized form, must be conducted within a certified chemical fume hood. This primary containment strategy is essential to minimize inhalation exposure, which can cause respiratory irritation.[2][4]
An eyewash station and an emergency shower must be readily accessible and tested regularly. All personnel handling the compound must be familiar with their locations and operation.
Personal Protective Equipment (PPE): A Comprehensive Barrier
The following table summarizes the essential PPE for handling 3-(Oxazol-5-yl)benzonitrile. Each component is critical for establishing a complete barrier between the researcher and the chemical.
| Body Part | Recommended PPE | Standard/Specification | Rationale |
| Hands | Nitrile Gloves | ASTM F1671 / EN 374 | Provides excellent resistance to a wide range of chemicals, including solvents in which the compound may be dissolved.[6][7] Nitrile is also resistant to punctures and is a suitable alternative for individuals with latex allergies.[7][8] Double-gloving is recommended when handling concentrated solutions or for prolonged procedures. |
| Eyes/Face | Safety Goggles with Side Shields or a Face Shield | ANSI Z87.1 | Protects against splashes and airborne particles.[4][5] Standard safety glasses are insufficient. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. |
| Body | Chemical-Resistant Laboratory Coat | NFPA 1992 | A fully-buttoned lab coat made of a chemical-resistant material (e.g., polyester or a poly-cotton blend) protects the skin and personal clothing from contamination.[4][9] |
| Respiratory | Not required if handled in a fume hood | N/A | A properly functioning chemical fume hood provides adequate respiratory protection.[4] If there is a potential for exposure outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with an organic vapor cartridge would be necessary. |
Operational Plan: A Step-by-Step Guide to Safe Handling
The following workflow provides a procedural guide for the safe handling of 3-(Oxazol-5-yl)benzonitrile, from initial preparation to the final steps of the experiment.
1. Preparation:
-
Donning PPE: Before entering the laboratory area where the compound is stored or handled, put on a lab coat and safety goggles. The final step, just before handling the chemical, is to don two pairs of nitrile gloves.
-
Fume Hood Verification: Ensure the chemical fume hood is operational, with the sash at the appropriate height and the airflow monitor indicating proper function.
-
Work Area Setup: Line the work surface within the fume hood with an absorbent, disposable liner to contain any potential spills.
2. Chemical Handling:
-
Weighing and Transfer: All weighing and transfers of the solid compound should be performed within the fume hood to prevent inhalation of fine powders. Use a spatula and weighing paper, or a tared container.
-
Dissolving and Dispensing: When preparing solutions, add solvents slowly to the solid to avoid splashing. Keep all containers capped when not in use.
3. Cleanup and Disposal:
-
Decontamination: After completing the experimental work, decontaminate the work area by wiping down all surfaces with an appropriate solvent (e.g., 70% ethanol), followed by water. Dispose of the cleaning materials as hazardous waste.
-
Waste Segregation: Collect all waste containing 3-(Oxazol-5-yl)benzonitrile in a designated, labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[10]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. First, remove the outer pair of gloves. Then, remove the lab coat and safety goggles. Finally, remove the inner pair of gloves and wash your hands.
-
Hand Washing: Always wash hands thoroughly with soap and water after handling any chemical, even if gloves were worn.[4]
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal is a critical final step in the chemical handling lifecycle. All materials contaminated with 3-(Oxazol-5-yl)benzonitrile, including the compound itself, solutions, and disposable labware (e.g., pipette tips, weighing boats, gloves), must be treated as hazardous waste.
Procedure for Disposal:
-
Waste Collection: Use a dedicated, chemically-resistant container with a secure lid for all waste generated. The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "3-(Oxazol-5-yl)benzonitrile".
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[10]
-
Pickup Request: Once the container is full, or before it reaches the accumulation time limit set by your institution, submit a hazardous waste pickup request through your EHS office.[10]
Never dispose of 3-(Oxazol-5-yl)benzonitrile or its containers in the regular trash or down the drain. This is to prevent environmental contamination and ensure compliance with local and federal regulations.
By adhering to these rigorous safety protocols, researchers can confidently handle 3-(Oxazol-5-yl)benzonitrile, ensuring personal safety and the integrity of their work while maintaining a responsible and secure laboratory environment.
References
[11] Oxwork. "Nitrile glove - personal protective equipment." Accessed March 7, 2026. [Link]
[6] Medtecs Business Solutions. "Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety." November 1, 2024. [Link]
[8] Armbrust American. "Are Nitrile Gloves Considered PPE?" Accessed March 7, 2026. [Link]
[12] International Safety. "Nitrile Gloves: Advancing PPE and Industrial Hand Safety." Accessed March 7, 2026. [Link]
[7] PPS Gloves. "Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens." January 7, 2025. [Link]
[1] Australian Government Department of Health. "Benzonitrile: Human health tier II assessment." March 8, 2019. [Link]
[2] New Jersey Department of Health. "HAZARD SUMMARY: Benzonitrile." December 2000. [Link]
[3] Cole-Parmer. "Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade." October 11, 2005. [Link]
[9] United Nations Office on Drugs and Crime. "Disposal of Chemicals used in the Illicit Manufacture of Drugs." Accessed March 7, 2026. [Link]
Sources
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. nj.gov [nj.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. business.medtecs.com [business.medtecs.com]
- 7. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 8. armbrustusa.com [armbrustusa.com]
- 9. unodc.org [unodc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. oxwork.com [oxwork.com]
- 12. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
